molecular formula C13H7Cl2FO B1302691 3,4'-Dichloro-5-fluorobenzophenone CAS No. 844885-02-5

3,4'-Dichloro-5-fluorobenzophenone

Cat. No.: B1302691
CAS No.: 844885-02-5
M. Wt: 269.09 g/mol
InChI Key: PQJLIPSXWYRIBF-UHFFFAOYSA-N
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Description

3,4'-Dichloro-5-fluorobenzophenone is a useful research compound. Its molecular formula is C13H7Cl2FO and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJLIPSXWYRIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374176
Record name 3,4'-Dichloro-5-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-02-5
Record name 3,4'-Dichloro-5-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 844885-02-5 Molecular Formula: C₁₃H₇Cl₂FO IUPAC Name: (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone

This technical guide provides a comprehensive overview of 3,4'-Dichloro-5-fluorobenzophenone, a halogenated aromatic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, physicochemical properties, analytical methodologies, and potential applications.

Introduction and Significance

The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The introduction of halogen atoms, such as chlorine and fluorine, onto the benzophenone core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, membrane permeability, and binding affinity to biological targets, often through mechanisms like halogen bonding[2][3].

This compound is a diaryl ketone featuring a unique substitution pattern with two chlorine atoms and one fluorine atom across its two phenyl rings. This specific arrangement of electron-withdrawing groups is anticipated to confer distinct chemical and biological characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents. Its potential applications may lie in areas such as oncology and kinase inhibition, where substituted benzophenones have shown promise[4][5][6].

Physicochemical and Computed Properties

While experimental data for this compound is not extensively documented, its fundamental properties can be reliably computed. These properties are crucial for predicting its behavior in biological systems and for the design of synthetic and analytical protocols.

PropertyValueSource
Molecular Weight 269.09 g/mol [2]
Exact Mass 267.9858 g/mol [2]
XLogP3 4.6[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 2[2]
Topological Polar Surface Area 17.1 Ų[2]

Synthesis of this compound

The most established and versatile method for the synthesis of diaryl ketones is the Friedel-Crafts acylation[1]. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a strong Lewis acid.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of this compound can be logically achieved through the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Rationale for Experimental Design
  • Choice of Reactants: 1,3-Dichloro-5-fluorobenzene is selected as the aromatic substrate. The acylation is directed by the fluorine and chlorine atoms. While halogens are deactivating, they are ortho, para-directing. In this symmetrically substituted ring, all available positions are electronically similar, leading to a single primary product. 4-Chlorobenzoyl chloride serves as the acylating agent.

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is a potent Lewis acid catalyst required to generate the highly electrophilic acylium ion from the acyl chloride[7][8]. A stoichiometric amount or slight excess is typically used because the catalyst complexes with the product ketone.

  • Solvent: An inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for this reaction as they are stable under Friedel-Crafts conditions and effectively dissolve the reactants.

Detailed Experimental Protocol (Proposed)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is dried thoroughly. The flask is charged with anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane.

  • Addition of Reactants: 1,3-Dichloro-5-fluorobenzene (1.0 eq.) is added to the stirred suspension. The mixture is cooled to 0-5 °C in an ice bath. 4-Chlorobenzoyl chloride (1.05 eq.) dissolved in anhydrous dichloromethane is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2x).

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/dichloromethane mixture).

Characterization and Analytical Methods

Spectroscopic Analysis (Predicted)

Due to the absence of published experimental spectra, the following are predicted characteristic signals for this compound based on the analysis of its constituent parts and related structures.

  • ¹H NMR (Proton NMR):

    • The 4-chlorophenyl ring is expected to show two doublets in the aromatic region (approx. 7.5-7.8 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will be more downfield than the protons meta to it.

    • The 3-chloro-5-fluorophenyl ring will exhibit a more complex pattern. The proton between the two chlorine atoms will likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with the fluorine and the other proton. The other two protons will also show splitting due to coupling with each other and the fluorine atom.

  • ¹³C NMR (Carbon NMR):

    • The spectrum will show 13 distinct carbon signals.

    • The carbonyl carbon (C=O) will be significantly downfield (typically >190 ppm).

    • The carbon atom bonded to fluorine will show a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.

    • The carbons bonded to chlorine will also be identifiable in the aromatic region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

Quality Control and Analytical Methods

Purity and identity of this compound can be assessed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of acetonitrile and water or methanol and water, would be suitable for determining purity[9][10][11]. UV detection at a wavelength around 254 nm should be effective, as the benzophenone chromophore absorbs strongly in this region.

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): For more sensitive and selective analysis, especially in complex matrices, UHPLC-MS/MS is the method of choice[12][13]. This technique allows for the accurate quantification and confirmation of the compound's identity based on its mass-to-charge ratio and fragmentation pattern.

Potential Applications in Drug Discovery

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel bioactive molecules.

Scaffold for Kinase Inhibitors

Many small-molecule kinase inhibitors feature a diaryl scaffold. The specific halogenation pattern of this benzophenone could be exploited to target the ATP-binding site of various kinases, which are often implicated in cancer and inflammatory diseases[4]. The chlorine and fluorine atoms can form specific halogen bonds with amino acid residues in the kinase domain, potentially leading to high affinity and selectivity[2][3].

Logical Workflow for Kinase Inhibitor Development:

Kinase_Inhibitor_Workflow A This compound (Starting Scaffold) B Chemical Modification (e.g., reductive amination, heterocycle formation) A->B C Library of Derivatives B->C D High-Throughput Screening (Kinase Panel) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Workflow for developing kinase inhibitors from the this compound scaffold.

Intermediate for Anticancer Agents

Benzophenone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting angiogenesis[4][5]. The cytotoxic effects of these compounds are often linked to their specific substitution patterns. This compound could serve as a precursor for more complex molecules designed to target specific pathways in cancer cells.

Photoreactive Probes

Benzophenones are well-known photoactivatable groups used in photoaffinity labeling to study protein-ligand interactions[14]. The carbonyl group can be photo-excited to form a reactive triplet state that can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent bond. This property could be utilized to develop probes for identifying the binding partners of molecules derived from this scaffold.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, it should be handled with the standard precautions for a novel chemical entity and for the class of chlorinated aromatic compounds.

  • General Hazards: Chlorinated aromatic hydrocarbons can be persistent in the environment and may exhibit toxicity, including potential hepatotoxicity and dermal effects upon prolonged exposure[15]. Aromatic ketones can be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a synthetically accessible and promising scaffold for the development of new chemical entities in drug discovery. Its unique halogenation pattern provides a foundation for creating molecules with tailored biological activities, particularly in the fields of oncology and kinase inhibition. While further experimental work is needed to fully characterize its properties and biological profile, the established chemistry of benzophenones and the predictable influence of its substituents suggest that it is a valuable tool for medicinal chemists. This guide provides a foundational understanding to facilitate its synthesis, analysis, and application in research and development.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. (2007). PubMed. Retrieved from [Link]

  • The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. (2019). PubMed. Retrieved from [Link]

  • Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. (n.d.). PubMed Central. Retrieved from [Link]

  • Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Friedel-Crafts acylation of benzene. (n.d.). Chemguide. Retrieved from [Link]

  • Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. (2024). PubMed. Retrieved from [Link]

  • Development and validation of HPLC–MS/MS method for the simultaneous determination of 8-hydroxy-2'-deoxyguanosine and 10 benzophenone-type UV filters in human urine. (n.d.). SpringerLink. Retrieved from [Link]

  • [An outline of chloro-organic compound toxicology]. (1996). PubMed. Retrieved from [Link]

  • Development of bifunctional photoactivatable benzophenone probes and their application to glycoside substrates. (2008). PubMed. Retrieved from [Link]

  • HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Landscape of Halogenated Benzophenones

The study of halogenated benzophenones is a journey into a class of molecules with significant implications in medicinal chemistry and materials science. Their utility as versatile scaffolds and pharmacophores stems from the unique interplay of electronic and steric effects imparted by halogen substituents. This guide focuses on a specific, yet under-documented member of this family: 3,4'-Dichloro-5-fluorobenzophenone . As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in established chemical principles and supported by available data, to empower researchers in their exploration of this compound. While direct experimental data for this specific isomer is limited in publicly accessible literature, we can infer and contextualize its properties through the lens of well-characterized analogues.

Section 1: Core Molecular Attributes

A foundational understanding of this compound begins with its fundamental molecular and physical characteristics.

Chemical Identity and Structure
  • IUPAC Name: (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone[1]

  • CAS Number: 844885-02-5[1]

  • Molecular Formula: C₁₃H₇Cl₂FO[1]

  • Molecular Weight: 269.09 g/mol [1]

  • Canonical SMILES: C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Cl[1]

  • InChI Key: PQJLIPSXWYRIBF-UHFFFAOYSA-N[1]

The molecular structure reveals a diaryl ketone core, with one phenyl ring substituted with a chlorine atom at the 4-position, and the other with a chlorine atom at the 3-position and a fluorine atom at the 5-position. This specific substitution pattern is critical to its electronic properties and reactivity.

Physicochemical Properties (Computed and Inferred)
PropertyValue (Computed)Remarks and Comparative Insights
Molecular Weight 269.09 g/mol A key determinant of its physical state and volatility.
XLogP3 4.6This high value suggests poor water solubility and a preference for lipophilic environments.
Hydrogen Bond Donors 0The absence of donor groups limits its ability to form hydrogen bonds.
Hydrogen Bond Acceptors 1 (carbonyl oxygen)The carbonyl oxygen can act as a hydrogen bond acceptor.
Rotatable Bond Count 2The two phenyl rings can rotate around the bonds connecting them to the carbonyl carbon.
Topological Polar Surface Area 17.1 ŲThis low value is consistent with a non-polar character.

Insight from the Scientist: The high calculated XLogP3 value is a strong indicator that this compound will be highly soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, while being practically insoluble in water. This is a crucial consideration for reaction setup, workup procedures, and purification via chromatography.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical diaryl ketones like this compound is most commonly achieved through a Friedel-Crafts acylation reaction . This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The logical retrosynthetic disconnection points to two primary routes for a Friedel-Crafts acylation:

  • Route A: Acylation of 1-chloro-4-fluorobenzene with 3,5-dichlorobenzoyl chloride.

  • Route B: Acylation of 1,3-dichloro-5-fluorobenzene with 4-chlorobenzoyl chloride.

The choice between these routes would be guided by the relative reactivity of the aromatic rings and the commercial availability of the starting materials. A general representation of the Friedel-Crafts acylation is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Aryl Halide 1 (e.g., 1,3-dichloro-5-fluorobenzene) D This compound A->D Electrophilic Aromatic Substitution B Acyl Halide (e.g., 4-chlorobenzoyl chloride) B->D C Lewis Acid (e.g., AlCl₃, FeCl₃) C->A Activation

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: A Generalized Approach

While a specific protocol for this compound is not published, the following is a representative procedure based on established methods for similar syntheses.

Objective: To synthesize (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone via Friedel-Crafts acylation.

Materials:

  • 1,3-Dichloro-5-fluorobenzene

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 4-chlorobenzoyl chloride dropwise to the stirred suspension. Following this, add 1,3-dichloro-5-fluorobenzene dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Expert Insight: The choice of Lewis acid and solvent is critical. While aluminum chloride is a powerful catalyst, its use can sometimes lead to side reactions. Less reactive catalysts like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better control. The reaction temperature should be carefully controlled to minimize the formation of isomeric byproducts.

Section 3: Analytical Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The integration of these signals should correspond to the seven aromatic protons. The specific chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon will appear as a characteristic downfield signal (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 120-140 ppm, with their chemical shifts influenced by the attached halogens. Carbon-fluorine coupling will be observed for the carbons in the fluorinated ring.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely a triplet or a doublet of doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other characteristic bands will include C-Cl stretching vibrations and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns can provide further structural information.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization cluster_result Result A Crude Product B Column Chromatography A->B C NMR (¹H, ¹³C, ¹⁹F) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F Pure, Characterized Compound C->F D->F E->F

Caption: Analytical workflow for compound characterization.

Section 4: Safety, Handling, and Reactivity

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general hazards for this class of compounds include:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Toxicity: Halogenated aromatic compounds can have varying degrees of toxicity, and chronic exposure should be avoided.[2]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions and reductions.

  • Aromatic Rings: The electron-withdrawing nature of the carbonyl group and the halogen substituents deactivates the aromatic rings towards further electrophilic substitution. However, nucleophilic aromatic substitution may be possible under certain conditions, particularly at positions activated by the carbonyl group.

Section 5: Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas of research and development:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel bioactive molecules. The benzophenone core is found in a number of pharmacologically active compounds.

  • Materials Science: As a building block for the synthesis of specialty polymers or as a photoinitiator in polymerization processes.

  • Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of halogenated benzophenones. This guide has provided a comprehensive overview of its known and inferred properties, a plausible synthetic route, and essential analytical and safety considerations. It is the author's hope that this document will serve as a valuable resource for researchers embarking on the study of this compound, fostering further investigation into its properties and potential applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • International Labour Organization. Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

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An In-Depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone: Molecular Structure, Properties, and Synthetic Considerations for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzophenones are a critical structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their rigid diarylketone framework serves as a versatile scaffold for the development of targeted therapeutics. Among these, halogenated benzophenones have garnered significant interest due to the profound impact of halogen substituents on the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a detailed technical overview of 3,4'-Dichloro-5-fluorobenzophenone, a molecule with potential applications in drug discovery and organic synthesis.

Molecular Structure and Properties

This compound, with the IUPAC name (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone, is a di-chlorinated and mono-fluorinated derivative of benzophenone.[1] The strategic placement of these halogen atoms significantly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation in drug design.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These computed properties, sourced from the PubChem database, provide a foundational understanding of the molecule's characteristics.[1]

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FOPubChem[1]
Molecular Weight 269.09 g/mol PubChem[1]
Exact Mass 267.9857984 DaPubChem[1]
CAS Number 844885-02-5PubChem[1]
IUPAC Name (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanonePubChem[1]
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)ClPubChem[1]
InChI Key PQJLIPSXWYRIBF-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Predicted) 4.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis of this compound

The primary synthetic route to this compound is anticipated to be a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The synthesis would likely proceed via the acylation of 1-chloro-3-fluorobenzene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 1-Chloro-3-fluorobenzene product This compound r1->product Friedel-Crafts Acylation r2 4-Chlorobenzoyl chloride r2->product reagent AlCl₃ (Lewis Acid) reagent->product

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for Friedel-Crafts acylation of similar halogenated aromatic compounds. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

  • 1-Chloro-3-fluorobenzene

  • 4-Chlorobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

  • Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica gel.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the 4-chlorophenyl ring would likely appear as two doublets (an AA'BB' system). The protons on the 3-chloro-5-fluorophenyl ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for each of the 13 carbon atoms. The carbonyl carbon would be the most downfield signal (typically in the range of 190-200 ppm). The carbons attached to chlorine and fluorine atoms would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Mass Spectrometry (Predicted)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (269.09 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Relevance in Drug Discovery

The benzophenone scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of halogen atoms, such as chlorine and fluorine, can significantly enhance the therapeutic potential of these molecules.

The presence of chlorine and fluorine in this compound can influence its properties in several ways relevant to drug development:

  • Increased Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

  • Metabolic Stability: The C-F bond is particularly strong, and the presence of fluorine can block sites of metabolic oxidation, leading to a longer half-life in the body.

  • Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its biological target.

Given these properties, this compound could serve as a valuable intermediate for the synthesis of novel drug candidates. It can be further modified to introduce various functional groups to optimize its pharmacological activity and selectivity.

Conclusion

This compound is a halogenated benzophenone with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can likely be achieved through a standard Friedel-Crafts acylation, and its unique substitution pattern offers opportunities for the development of novel therapeutic agents with enhanced properties. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in the field of drug development.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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(3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diaryl ketone, (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone. It is intended for researchers, medicinal chemists, and professionals in drug development who are working with or have an interest in substituted benzophenone scaffolds. This document delves into the compound's nomenclature, a detailed synthetic protocol via Friedel-Crafts acylation, its structural and physicochemical properties, analytical characterization methods, and its potential applications in the broader context of medicinal chemistry.

Nomenclature and Chemical Identity

The systematic IUPAC name for the compound is (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone . This name is derived by identifying the central carbonyl group (methanone) and the two substituted phenyl rings attached to it.

Structural and Molecular Data:

ParameterValue
Molecular Formula C₁₃H₇Cl₂FO
Molecular Weight 269.10 g/mol
CAS Number Not explicitly available in search results. A unique CAS number would be assigned upon registration.
Canonical SMILES C1=CC(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)F)Cl

Synthesis via Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

The synthesis of (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone is most effectively achieved through a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[4] In this case, 4-chlorobenzoyl chloride serves as the acylating agent, and 1-chloro-3-fluorobenzene is the aromatic substrate.

Causality of Reagent Selection:

  • 4-chlorobenzoyl chloride: This reagent provides the 4-chlorobenzoyl moiety. The chloride is an excellent leaving group, facilitating the formation of the reactive acylium ion.

  • 1-chloro-3-fluorobenzene: This is the aromatic ring that will be acylated. The chlorine and fluorine atoms are deactivating, electron-withdrawing groups, which will direct the incoming electrophile to the positions meta to both substituents.

  • Aluminum Chloride (AlCl₃): This strong Lewis acid is crucial for activating the acyl chloride to generate the highly electrophilic acylium ion, which is necessary to overcome the energy barrier of the aromatic substitution.[1][5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation.[1]

Materials:

  • 4-chlorobenzoyl chloride

  • 1-chloro-3-fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer, condenser, ice bath

Procedure:

  • Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.

  • Substrate Addition: To the addition funnel, add 1-chloro-3-fluorobenzene (1.1 equivalents) dissolved in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid (20 mL). This will quench the reaction and decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation AcylChloride 4-Chlorobenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Aromatic 1-Chloro-3-fluorobenzene SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex + Acylium Ion Product (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone SigmaComplex->Product + [AlCl₄]⁻ HCl HCl

Caption: Friedel-Crafts acylation workflow.

Physicochemical Properties and Analytical Characterization

The introduction of halogen atoms significantly influences the electronic properties and conformation of the benzophenone scaffold.

Expected Physicochemical Properties:

PropertyExpected Value/CharacteristicRationale
Melting Point ElevatedCrystalline solid due to molecular symmetry and intermolecular forces.
Solubility Poor in water, soluble in organic solvents (e.g., DCM, Chloroform, Acetone)The molecule is largely nonpolar.
Appearance White to off-white crystalline solidTypical for pure diaryl ketones.
Analytical Characterization Techniques

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of the synthesized compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The integration of these signals will correspond to the number of protons on each phenyl ring.

    • ¹³C NMR: The carbon NMR will display a characteristic signal for the carbonyl carbon (C=O) in the downfield region (around 190 ppm). Signals for the carbon atoms bonded to chlorine and fluorine will also be present, with their chemical shifts influenced by the halogen's electronegativity.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the C=O stretching vibration of the diaryl ketone.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound.[7] A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) would be employed.

Potential Applications in Drug Discovery and Medicinal Chemistry

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] Substituted benzophenones are known to exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[8][10]

The specific substitution pattern of (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone, with its halogenated phenyl rings, makes it an interesting candidate for further investigation in several therapeutic areas:

  • Enzyme Inhibition: The diaryl ketone structure can act as a scaffold to position the substituted phenyl rings into the active sites of enzymes, potentially leading to inhibitory activity.

  • Antiproliferative Agents: Many halogenated compounds exhibit cytotoxic effects, making this molecule a candidate for screening in cancer cell lines.

  • Agrochemicals: The presence of chloro and fluoro substituents is common in pesticides and herbicides.[11]

Hypothetical Role in a Signaling Pathway

As many kinase inhibitors possess a diaryl structure, it is plausible that a molecule like (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone could be explored as a kinase inhibitor. The following diagram illustrates a hypothetical mechanism of action.

Kinase_Inhibition cluster_pathway Hypothetical Kinase Signaling Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor (3-chloro-5-fluorophenyl) (4-chlorophenyl)methanone Inhibitor->Kinase Binds to ATP-binding site

Caption: Hypothetical kinase inhibition mechanism.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for similar compounds for more detailed information on toxicity and handling.

References

  • De La Fuente, J. R., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 167. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Zhang, K., et al. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. Journal of Chromatography A, 1679, 463349. [Link]

  • Kumar, A., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 9(1), 85-106. [Link]

  • El-Sayed, M. A. A., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23789-23814. [Link]

  • Shah, P., et al. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 142-147. [Link]

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A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Dichlorofluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of dichlorofluorobenzophenone isomers. Targeting researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a robust methodology for the unambiguous identification and characterization of these complex halogenated aromatic ketones. By integrating fundamental NMR principles with advanced 2D spectroscopic techniques and a deep understanding of substituent effects, this guide serves as a practical and educational resource for navigating the intricacies of isomeric differentiation.

Introduction: The Analytical Challenge of Dichlorofluorobenzophenone Isomers

Dichlorofluorobenzophenones are a class of compounds with significant relevance in organic synthesis and as precursors for pharmaceuticals and agrochemicals. The precise substitution pattern of the halogen atoms on the two phenyl rings gives rise to numerous isomers, each potentially possessing distinct chemical and biological properties. Consequently, the unambiguous structural elucidation of these isomers is a critical step in quality control, process development, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering unparalleled insight into the molecular architecture. However, the spectral analysis of these isomers is far from trivial. The presence of multiple electronegative halogen substituents (chlorine and fluorine) and the carbonyl bridge introduces complex electronic effects that modulate the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei. Furthermore, the spin-active ¹⁹F nucleus introduces heteronuclear spin-spin coupling, adding another layer of diagnostic information but also spectral complexity.

This guide provides a systematic approach to dissecting the ¹H and ¹³C NMR spectra of dichlorofluorobenzophenone isomers. We will explore the fundamental principles governing their spectral characteristics and outline a logical workflow for complete spectral assignment and isomeric differentiation.

Foundational Principles of NMR Analysis for Halogenated Benzophenones

A thorough understanding of the NMR spectra of dichlorofluorobenzophenone isomers begins with an appreciation for the influence of the individual structural components: the carbonyl group, the chlorine substituents, and the fluorine substituent.

The Benzophenone Backbone

The parent benzophenone molecule provides a baseline for understanding the general chemical shift regions. The carbonyl group (C=O) is strongly electron-withdrawing, leading to a significant deshielding of the carbonyl carbon, which typically resonates in the downfield region of the ¹³C NMR spectrum (around 196 ppm). The aromatic protons and carbons also experience this deshielding effect to varying degrees.

Substituent Effects on Chemical Shifts

The introduction of chlorine and fluorine atoms onto the phenyl rings induces predictable changes in the ¹H and ¹³C chemical shifts.

  • Electronegativity: Both chlorine and fluorine are highly electronegative, leading to a deshielding of the directly attached carbon atom (the ipso-carbon) and, to a lesser extent, other carbons in the ring. This effect generally causes protons and carbons to resonate at a higher chemical shift (further downfield).[1]

  • Mesomeric Effects: Halogens also possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced for fluorine and tends to shield the ortho and para positions, causing their corresponding nuclei to resonate at a lower chemical shift (further upfield). The interplay between the inductive (deshielding) and mesomeric (shielding) effects determines the final chemical shift.

  • Anisotropic Effects: The electron cloud of the carbonyl group and the aromatic rings creates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation. This is particularly relevant for the protons in the ortho positions to the carbonyl group.

The Diagnostic Power of ¹⁹F Coupling

The fluorine atom (as ¹⁹F) has a nuclear spin of I = 1/2, similar to a proton. This allows it to couple with nearby ¹H and ¹³C nuclei, providing invaluable structural information.[2]

  • ¹H-¹⁹F Coupling: Coupling between ¹H and ¹⁹F nuclei is observed over multiple bonds. The magnitude of the coupling constant (J-coupling) is dependent on the number of bonds separating the nuclei and their dihedral angle.

    • ³JHF (ortho coupling): Typically in the range of 6-10 Hz.

    • ⁴JHF (meta coupling): Typically in the range of 4-8 Hz.

    • ⁵JHF (para coupling): Generally smaller, around 2-3 Hz.

  • ¹³C-¹⁹F Coupling: The coupling between ¹³C and ¹⁹F is often significant and can be observed over several bonds.[2]

    • ¹JCF (direct coupling): Very large, typically > 200 Hz.

    • ²JCF (ortho coupling): Can be substantial, in the range of 20-30 Hz.

    • ³JCF (meta coupling): Smaller, typically 5-10 Hz.

    • ⁴JCF (para coupling): Often the smallest, around 1-3 Hz.

The presence and magnitude of these H-F and C-F couplings are key to identifying the substitution pattern on the fluorinated ring and confirming connectivity across the molecule.

Experimental Workflow for Isomer Analysis

A robust and self-validating experimental approach is crucial for the accurate analysis of dichlorofluorobenzophenone isomers.

Sample Preparation Protocol
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common choice for these compounds. The residual CHCl₃ peak at ~7.26 ppm in the ¹H spectrum and the triplet at ~77 ppm in the ¹³C spectrum should be noted.[3]

  • Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, especially for ¹³C NMR.

  • Internal Standard: While modern spectrometers can lock onto the deuterium signal of the solvent, the addition of a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C) can ensure the highest accuracy in chemical shift reporting.[3]

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is recommended for a complete and unambiguous structural elucidation.

  • ¹H NMR: A standard proton NMR experiment is the starting point. Key parameters to optimize include the number of scans to achieve adequate signal-to-noise.

  • ¹³C{¹H} NMR: A proton-decoupled ¹³C NMR experiment provides a singlet for each unique carbon environment. The broad chemical shift range of ¹³C NMR is particularly useful for resolving the signals of all carbon atoms in the molecule.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is invaluable for determining the multiplicity of each carbon signal. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will be negative. Quaternary carbons (including the carbonyl carbon and ipso-carbons) will be absent.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling networks. Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbons. This is essential for tracing the connectivity of protons within each aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is critical for identifying quaternary carbons and for establishing the connectivity between the two aromatic rings via the carbonyl bridge.

The following diagram illustrates a logical workflow for utilizing these NMR experiments for structural elucidation.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Confirmation H1 ¹H NMR Assign_H Assign ¹H Signals (Integration, Multiplicity, J-coupling) H1->Assign_H C13 ¹³C{¹H} NMR Assign_C Assign ¹³C Signals (Chemical Shift, DEPT) C13->Assign_C DEPT DEPT-135 DEPT->Assign_C COSY COSY Connect_HH Establish H-H Connectivity COSY->Connect_HH HSQC HSQC Connect_CH Link Protons to Carbons HSQC->Connect_CH HMBC HMBC Connect_LongRange Establish Long-Range H-C Connectivity HMBC->Connect_LongRange Assign_H->Connect_HH Assign_C->Connect_CH Connect_HH->Connect_CH Connect_CH->Connect_LongRange Final_Structure Final Structure Elucidation Connect_LongRange->Final_Structure

Caption: A logical workflow for the structural elucidation of dichlorofluorobenzophenone isomers using a suite of NMR experiments.

Spectral Interpretation: A Case-Study Approach

To illustrate the principles of spectral analysis, we will consider the expected NMR spectra for a representative set of dichlorofluorobenzophenone isomers. For this guide, we will focus on isomers where one ring is 4-fluorobenzoyl and the other is a dichlorophenyl ring.

Analysis of the 4-Fluorobenzoyl Moiety

The 4-fluorobenzoyl portion of the molecule will give rise to a characteristic set of signals in both the ¹H and ¹³C NMR spectra.

  • ¹H NMR: The symmetry of the 4-fluorophenyl ring results in an AA'BB' spin system, which often appears as two pseudo-doublets of doublets (or two triplets).

    • The protons ortho to the carbonyl group (H-2', H-6') will be deshielded and will also show coupling to the fluorine atom (⁴JHF).

    • The protons ortho to the fluorine atom (H-3', H-5') will be relatively shielded and will show a larger coupling to the fluorine atom (³JHF).

  • ¹³C NMR: Four distinct carbon signals are expected from this ring.

    • C-1': The quaternary carbon attached to the carbonyl group.

    • C-2'/C-6': The carbons ortho to the carbonyl, showing a small ³JCF coupling.

    • C-3'/C-5': The carbons ortho to the fluorine, showing a larger ²JCF coupling.

    • C-4': The carbon directly bonded to fluorine, which will exhibit a very large ¹JCF coupling, making it easily identifiable.

Differentiating the Dichlorophenyl Isomers

The key to distinguishing the isomers lies in the analysis of the dichlorophenyl ring. The number of signals, their multiplicities, and their chemical shifts will be unique for each substitution pattern.

Table 1: Predicted ¹H NMR Characteristics for the Dichlorophenyl Ring

IsomerNumber of ¹H SignalsExpected Multiplicity PatternsKey Differentiating Features
2,4-Dichloro 3d, dd, dOne proton will be a doublet of doublets due to coupling with two different neighbors.
3,4-Dichloro 3d, dd, dSimilar to 2,4-dichloro, but with different chemical shifts due to substituent positions.
2,5-Dichloro 3d, dd, dDistinct chemical shifts and coupling constants compared to the other isomers.
3,5-Dichloro 3d, t, dThe proton between the two chlorine atoms will appear as a triplet (or a finely split triplet).

Table 2: Predicted ¹³C NMR Characteristics for the Dichlorophenyl Ring

IsomerNumber of ¹³C SignalsQuaternary CarbonsKey Differentiating Features
2,4-Dichloro 63 (C-1, C-2, C-4)Six unique carbon signals.
3,4-Dichloro 63 (C-1, C-3, C-4)Six unique carbon signals with distinct chemical shifts.
2,5-Dichloro 63 (C-1, C-2, C-5)Six unique carbon signals with distinct chemical shifts.
3,5-Dichloro 42 (C-1, C-3/C-5)Higher symmetry leads to fewer signals. The two chloro-substituted carbons are equivalent.
The Power of HMBC in Isomer Assignment

The HMBC experiment is the final piece of the puzzle, confirming the overall structure by revealing long-range correlations. Key correlations to look for include:

  • Correlations from the protons on the 4-fluorophenyl ring (H-2'/H-6') to the carbonyl carbon (C=O). This confirms the connection of this ring to the carbonyl group.

  • Correlations from the protons on the dichlorophenyl ring (especially the proton(s) ortho to the carbonyl) to the carbonyl carbon (C=O). This establishes the connectivity of the second ring.

  • Correlations from protons to the ipso-carbons (those bearing the chlorine atoms). This helps to definitively assign the positions of the chlorine substituents.

The following diagram illustrates how HMBC correlations can distinguish between isomers.

Caption: Simplified HMBC correlation patterns distinguishing between 2,4- and 3,5-dichloro isomers. The presence of a ²J coupling from H-6 to C-1 in the 2,4-isomer is a key differentiator.

Conclusion: A Self-Validating System for Structural Certainty

The structural elucidation of dichlorofluorobenzophenone isomers is a complex analytical task that demands a systematic and multi-faceted NMR approach. By moving from simple 1D spectral acquisition to a comprehensive suite of 2D experiments, including COSY, HSQC, and HMBC, researchers can build a self-validating dataset that leads to unambiguous isomer assignment. The key to success lies not just in observing the spectra, but in understanding the underlying principles of substituent effects and spin-spin coupling. The causality behind the observed chemical shifts and coupling patterns, particularly the diagnostic H-F and C-F couplings, provides the ultimate confirmation of the molecular structure. This guide provides the foundational knowledge and a logical workflow to empower scientists to tackle this and similar analytical challenges with confidence and scientific rigor.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 7). IR and H-NMR analysis of benzophenone. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Pergamon.
  • MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • NP-MRD. (2012, September 11). Showing NP-Card for Benzophenone (NP0001390). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

  • SciELO México. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the principles and techniques for analyzing substituted benzophenones using infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to explain the underlying causality of spectroscopic phenomena. We will delve into the diagnostic vibrational modes of the benzophenone core, decipher the nuanced effects of aromatic substitution, and provide actionable protocols for acquiring and interpreting high-quality spectral data.

The Vibrational Landscape of Benzophenone: More Than a Carbonyl Stretch

The infrared spectrum of a molecule is a unique fingerprint, revealing the various ways its constituent atoms vibrate in response to infrared radiation. For a complex molecule like benzophenone, this landscape is rich with information. While the intense carbonyl (C=O) stretch is the most prominent landmark, a full analysis requires a holistic view of the entire spectrum.

The Dominant Peak: The Carbonyl (C=O) Stretching Vibration

The most characteristic feature in the IR spectrum of any benzophenone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl group. In an unsubstituted benzophenone, this peak typically appears around 1652-1665 cm⁻¹.[1] The diaryl ketone's carbonyl frequency is inherently lower than that of a simple aliphatic ketone (which appears around 1715 cm⁻¹) due to conjugation with the two phenyl rings.[1][2] This conjugation delocalizes the π-electrons of the carbonyl bond, imparting it with more single-bond character, thereby weakening the bond and lowering the energy (and thus the frequency) required to excite its stretch.[2][3]

Aromatic Framework Vibrations

Beyond the carbonyl, the phenyl rings themselves give rise to a series of characteristic absorptions:

  • Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) is diagnostic for C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[4][5]

  • Aromatic C=C Stretches: The vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium-intensity bands in the 1450-1600 cm⁻¹ region.[4][6] Often, two distinct peaks around 1600 cm⁻¹ and 1500 cm⁻¹ are observable and are highly characteristic of the aromatic framework.[6]

  • Out-of-Plane (OOP) C-H Bending: The region between 650 cm⁻¹ and 900 cm⁻¹ is particularly informative.[5] Strong absorptions here are due to the out-of-plane bending of the aromatic C-H bonds. The precise position of these bands is highly sensitive to the substitution pattern on the benzene ring.[6][7]

  • "Benzene Fingers": A series of weak overtone and combination bands appear between 1650 cm⁻¹ and 2000 cm⁻¹.[4][8] While often weak, the pattern of these "fingers" can provide corroborating evidence for the substitution pattern on the rings.[8]

The logical flow for interpreting a benzophenone spectrum begins with identifying the prominent carbonyl peak and then systematically confirming the presence and nature of the aromatic rings through their characteristic vibrations.

G cluster_regions Key IR Spectral Regions for Benzophenone Analysis cluster_interpretation Interpretive Workflow 3100-3000 ~3030-3100 cm⁻¹ Aromatic C-H Stretch 2000-1650 ~1650-2000 cm⁻¹ Overtone 'Fingers' 1700-1630 ~1630-1700 cm⁻¹ C=O Stretch (Key) 1600-1450 ~1450-1600 cm⁻¹ Aromatic C=C Stretches 900-650 ~650-900 cm⁻¹ C-H Out-of-Plane Bending A Acquire Spectrum B Identify Strong C=O Peak (~1650 cm⁻¹) A->B C Confirm Aromatic C-H (>3000 cm⁻¹) B->C D Analyze C=C Ring Stretches (~1600-1450 cm⁻¹) C->D E Determine Substitution Pattern (OOP Bending & Overtones) D->E F Final Structure Confirmation E->F

Caption: Logical workflow for the spectral analysis of substituted benzophenones.

The Influence of Substituents: A Deeper Dive into Structure-Spectra Correlations

Attaching substituents to the phenyl rings of benzophenone introduces electronic and steric effects that predictably alter the vibrational frequencies, particularly that of the carbonyl group. Understanding these shifts is paramount for detailed structural elucidation.

Electronic Effects: Inductive vs. Resonance

The electronic influence of a substituent is a combination of two factors: the inductive effect and the resonance (or mesomeric) effect.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) are powerful EDGs through resonance. They donate electron density into the aromatic ring, which can then be delocalized onto the carbonyl group. This increased electron density on the carbonyl imparts more single-bond character to the C=O bond, weakening it and causing a decrease in the stretching frequency (a redshift).

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) withdraw electron density from the ring, both inductively and through resonance. This withdrawal of electron density from the carbonyl group increases its double-bond character, strengthening the bond and causing an increase in the stretching frequency (a blueshift). Halogens (e.g., -Cl, -Br) present a more complex case, as they are inductively withdrawing but can be weakly donating through resonance. Typically, their inductive effect dominates, leading to a slight increase in the C=O frequency.

The relationship between the substituent's electronic properties and the carbonyl frequency shift is often linear and can be described by the Hammett equation , which provides a quantitative measure of these effects.[9]

G cluster_effects Electronic Effects on Carbonyl (C=O) Frequency EDG Electron-Donating Group (e.g., -OCH₃, -NH₂) Result_EDG Increased Single-Bond Character Lower C=O Frequency (Redshift) EDG->Result_EDG EWG Electron-Withdrawing Group (e.g., -NO₂, -CN) Result_EWG Increased Double-Bond Character Higher C=O Frequency (Blueshift) EWG->Result_EWG

Caption: The causal relationship between substituent electronic effects and C=O frequency.

Impact of Substitution Pattern on Aromatic Vibrations

The substitution pattern (ortho-, meta-, para-) on the phenyl rings has a profound and diagnostic effect on the C-H out-of-plane (OOP) bending vibrations in the 900-650 cm⁻¹ region. These strong absorptions can often allow for unambiguous determination of the isomer.

Substitution PatternC-H Out-of-Plane Bending Range (cm⁻¹)
Monosubstituted770-730 and 710-690
ortho-Disubstituted770-735
meta-Disubstituted810-750 and 710-690
para-Disubstituted860-790

Data compiled from references.[6][7][10]

It is crucial to analyze this region carefully, as it provides one of the most reliable methods for distinguishing between structural isomers of disubstituted benzophenones.[7]

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. For solid samples like most benzophenone derivatives, two primary methods are employed: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Protocol 1: KBr Pellet Preparation and Analysis

This classic transmission method provides high-quality spectra when executed correctly. The principle is to disperse the solid sample within an IR-transparent matrix (KBr).

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid benzophenone sample into a fine powder using an agate mortar and pestle. Add 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[11]

  • Mixing: Thoroughly and rapidly mix the sample and KBr by grinding them together. The goal is a homogenous mixture with a particle size of less than 2 microns to minimize light scattering (Christiansen effect).[12] The final concentration of the sample in KBr should be between 0.5% and 1%.[11]

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A cloudy or opaque pellet indicates insufficient grinding, moisture, or improper pressure.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Collect a background spectrum of the ambient atmosphere first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the mortar, pestle, and die assembly immediately after use to prevent cross-contamination.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR is a modern, rapid alternative that requires minimal sample preparation. It is ideal for routine analysis and for samples that are difficult to grind.[13]

Step-by-Step Methodology:

  • Instrument Setup: Ensure the ATR crystal (commonly diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR crystal in place. This is a critical step to subtract any atmospheric or crystal surface absorptions.

  • Sample Application: Place a small amount of the solid benzophenone sample directly onto the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal surface. Good contact is essential for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. The IR beam interacts with the sample at the surface of the crystal, and the attenuated radiation is measured by the detector.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Data Summary: Characteristic Frequencies

The following table summarizes the key vibrational frequencies for analyzing substituted benzophenones. Note that exact frequencies can vary based on the physical state (solid vs. solution) and the specific electronic environment.

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity & Remarks
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (if present)3000 - 2850Medium
Overtone/Combination Bands2000 - 1650Weak, pattern is diagnostic of substitution
Carbonyl (C=O) Stretch 1700 - 1630 Very Strong, position is sensitive to substituents
Aromatic C=C Ring Stretches1600 - 1450Medium to Strong, often multiple bands
C-H Out-of-Plane Bending900 - 650Strong, position is highly diagnostic of substitution pattern

Data compiled from references.[1][4][7][14]

Conclusion

Infrared spectroscopy is an indispensable tool for the structural characterization of substituted benzophenones. A successful analysis hinges on a three-pillared approach: a foundational understanding of the principal vibrational modes, a nuanced appreciation for the electronic and steric effects of substituents, and the rigorous application of validated experimental protocols. By moving beyond a simple peak-matching exercise to a causative understanding of the spectrum, researchers can extract a wealth of structural information, accelerating research and development in medicinal chemistry and materials science.

References

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The Architectural Blueprint of Halogenated Benzophenones: A Crystallographic Perspective for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of halogen atoms onto the benzophenone scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the crystal structures of halogenated benzophenone derivatives, delving into the profound influence of halogenation on molecular conformation, intermolecular interactions, and solid-state packing. We will dissect the hierarchy of non-covalent forces, with a particular focus on the pivotal role of halogen bonding, and elucidate how these interactions govern the physicochemical properties and biological activities of these compounds. Through a synthesis of crystallographic data, computational analysis, and practical insights, this document serves as an essential resource for the rational design of novel halogenated benzophenone derivatives with tailored functionalities.

Introduction: The Benzophenone Scaffold and the Transformative Power of Halogenation

Benzophenone, a simple diaryl ketone, serves as a versatile and privileged scaffold in the development of a wide array of functional molecules.[1][2] Its two phenyl rings and central carbonyl group provide a unique three-dimensional framework that can be readily modified to modulate its electronic and steric properties.[1] Halogenation, the introduction of fluorine, chlorine, bromine, or iodine atoms, represents a key synthetic strategy to fine-tune these properties with remarkable precision.[3]

The influence of halogenation extends far beyond simple steric bulk. Halogen atoms introduce a fascinating dichotomy of electronic effects: while they are electron-withdrawing through the sigma framework (inductive effect), they can also act as weak electron donors through their lone pairs (mesomeric effect). This electronic perturbation, coupled with the ability of heavier halogens to participate in specific non-covalent interactions, profoundly impacts how these molecules arrange themselves in the solid state. Understanding the resulting crystal structures is paramount, as the solid-state arrangement dictates crucial properties such as solubility, stability, bioavailability, and optical characteristics.[2][4] This guide will navigate the intricate world of halogenated benzophenone crystallography, providing the foundational knowledge necessary for their rational design and application.

Deciphering the Solid State: The Crystallographer's Toolkit

The primary technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD) . This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the precise spatial relationship between neighboring molecules.

Experimental Protocol: Single-Crystal X-ray Diffraction

A self-validating protocol for obtaining high-quality crystallographic data is outlined below. The causality behind each step is crucial for ensuring the integrity of the final structural model.

  • Crystal Growth (The Art of Patience):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the single crystal. Slow evaporation of a saturated solution is a common and effective method.[5][6] The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal to allow for slow, ordered crystal growth.

    • Procedure:

      • Dissolve the synthesized halogenated benzophenone derivative in a suitable solvent (e.g., chloroform, ethanol, acetone) to near saturation at room temperature.[5]

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container to allow for slow solvent evaporation over several days to weeks.

      • Harvest well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension).

  • Data Collection (Capturing the Diffraction Pattern):

    • Rationale: A modern diffractometer equipped with a sensitive detector is used to measure the intensities of the X-rays diffracted by the crystal.[5] Cooling the crystal (typically to 100-150 K) minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structural determination.[5]

    • Procedure:

      • Mount a suitable single crystal on a goniometer head.[5]

      • Center the crystal in the X-ray beam of a diffractometer (e.g., a Bruker D8 QUEST) equipped with a MoKα radiation source (λ = 0.71073 Å).[5]

      • Cool the crystal to the desired temperature using a cryostream.

      • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement (From Data to Model):

    • Rationale: Sophisticated software is used to process the diffraction data and generate an initial electron density map, from which the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.[5]

    • Procedure:

      • Integrate the raw diffraction data to obtain a list of reflection intensities.

      • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).[5]

      • Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL).[5] This involves adjusting atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

      • Validate the final structure using crystallographic software to check for geometric reasonability and potential errors.

Diagram: Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesize Halogenated Benzophenone Derivative dissolve Dissolve in Suitable Solvent synthesis->dissolve evaporate Slow Evaporation dissolve->evaporate harvest Harvest Single Crystal evaporate->harvest mount Mount Crystal on Diffractometer harvest->mount cool Cool Crystal (e.g., 100 K) mount->cool collect Collect Diffraction Data cool->collect solve Solve Structure (e.g., SHELXT) collect->solve refine Refine Structure (e.g., SHELXL) solve->refine validate Validate Final Structure refine->validate

Caption: A streamlined workflow for determining the crystal structure of a halogenated benzophenone derivative.

The Hierarchy of Intermolecular Interactions: A Symphony of Forces

The solid-state architecture of halogenated benzophenones is orchestrated by a delicate interplay of various non-covalent interactions. While stronger interactions like classical hydrogen bonds often dominate, the cumulative effect of weaker interactions, particularly those involving halogen atoms, is crucial in dictating the final crystal packing.[7]

Halogen Bonding: The Directing Force

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom.[8][9] This interaction has emerged as a powerful tool in crystal engineering, allowing for the predictable assembly of molecules in the solid state.[8][10]

In halogenated benzophenones, halogen bonds can manifest in several ways:

  • C-X···O=C Interactions: The carbonyl oxygen is an excellent halogen bond acceptor. This interaction can lead to the formation of well-defined supramolecular synthons, such as dimers or chains.

  • C-X···X'-C Interactions (Type I and Type II): Halogen-halogen contacts are also prevalent. Their geometry can be classified as Type I, where the two C-X vectors are roughly parallel, or Type II, where one halogen atom approaches the other roughly perpendicular to its C-X' bond, engaging the σ-hole.

  • C-X···π Interactions: The electron-rich π-systems of the phenyl rings can also act as halogen bond acceptors.[11]

The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).[12]

Diagram: Halogen Bonding Motifs

Caption: Common halogen bonding motifs observed in the crystal structures of halogenated benzophenones.

The Supporting Cast: Hydrogen Bonds, π-π Stacking, and van der Waals Forces

While halogen bonding is a key player, other non-covalent interactions contribute significantly to the overall stability of the crystal lattice:

  • Hydrogen Bonds: In derivatives containing hydroxyl or amino groups, strong O-H···O=C or N-H···O=C hydrogen bonds can form, often dictating the primary packing motif.[7] Weaker C-H···O and C-H···F hydrogen bonds also play a role in stabilizing the crystal structure.[7]

  • π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the rings are arranged in either a face-to-face or offset fashion. These interactions are driven by a combination of electrostatic and dispersion forces.

  • van der Waals Forces: These ubiquitous, non-directional forces contribute to the overall cohesive energy of the crystal. Due to the presence of large, polarizable halogen atoms, these forces can be substantial in halogenated benzophenones.

Polymorphism: The Same Molecule, Different Architectures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[13] These different crystalline forms, or polymorphs, can exhibit significantly different physicochemical properties, including melting point, solubility, and stability.[13][14] The phenomenon of polymorphism is particularly prevalent in conformationally flexible molecules like benzophenone derivatives.[7][13]

The specific polymorph obtained can be influenced by various factors during crystallization, such as the solvent, temperature, and rate of cooling.[13] For pharmaceutical applications, identifying and controlling polymorphism is critical, as different polymorphs can have different bioavailabilities and therapeutic efficacies.

A detailed investigation of six substituted crystalline benzophenones revealed that two of them, 2-fluoro-4′-hydroxybenzophenone and 2-chloro-5-nitrobenzophenone, exist as concomitant dimorphs due to their conformational flexibility.[7] The main differences between the polymorphs of several benzophenone derivatives were found to be in their packing arrangements rather than significant conformational changes.[13]

Structure-Property Relationships: The Impact on Drug Design and Materials Science

The detailed understanding of the crystal structure of halogenated benzophenones provides a rational basis for the design of new molecules with desired properties.

Applications in Drug Discovery

The benzophenone scaffold is a common feature in many biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[2][15] Halogenation is a widely used strategy in drug design to:

  • Enhance Binding Affinity: Halogen bonds can form between a halogenated ligand and a biological target, such as an enzyme or receptor, thereby increasing the binding affinity and potency of the drug.[16][17] The directionality of halogen bonds can also contribute to binding selectivity.

  • Improve Pharmacokinetic Properties: The introduction of halogen atoms can modulate the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[18]

Applications in Materials Science

The ability to control the solid-state assembly of halogenated benzophenones through crystal engineering has led to their application in various materials:

  • Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are used as host materials and emitters in OLEDs.[4] Their thermal stability and photophysical properties can be tuned by modifying the substitution pattern on the phenyl rings.[4]

  • Nonlinear Optical (NLO) Materials: Some benzophenone derivatives exhibit NLO properties, making them suitable for applications in optoelectronics.[6]

  • Photonic Materials: The crystalline state of some halogenated organic molecules can lead to interesting photonic properties, such as optical waveguiding.[19]

Case Study: 1,3,5-triyltris((4-chlorophenyl)methanone)

A study on benzene-1,3,5-triyltris((4-chlorophenyl)methanone) provides an excellent example of the interplay of various intermolecular interactions in a halogenated benzophenone derivative.[11] X-ray crystallographic analysis revealed the presence of:

  • Type I C-Cl···Cl Halogen Bonds: These interactions lead to the formation of a dimeric structure.[11]

  • Type III C-Cl···π Interactions: A delocalized interaction between a chlorine atom and a π-system was also observed.[11]

  • C-H···Cl Hydrogen Bonds and π···π Interactions: These weaker interactions further stabilize the crystal packing.[11]

This case study highlights the importance of a comprehensive analysis of all potential non-covalent interactions to fully understand the supramolecular assembly.

Conclusion and Future Outlook

The crystal structure of halogenated benzophenone derivatives is a rich and complex field of study with significant implications for both fundamental and applied sciences. The ability to precisely control the solid-state architecture of these molecules through the strategic use of halogenation and the exploitation of a hierarchy of non-covalent interactions, particularly halogen bonding, opens up exciting avenues for the rational design of new pharmaceuticals and advanced materials.

Future research in this area will likely focus on:

  • Co-crystallization: The formation of multi-component crystals of halogenated benzophenones with other molecules to create novel materials with tailored properties.[5][20]

  • Polymorph Screening and Control: Developing robust methods for identifying and selectively crystallizing desired polymorphs with optimal properties.

  • Computational Prediction: Utilizing advanced computational methods to predict the crystal structures and properties of new halogenated benzophenone derivatives before their synthesis, thereby accelerating the discovery process.

By continuing to unravel the intricate details of the solid-state chemistry of these fascinating molecules, the scientific community is well-positioned to unlock their full potential in addressing challenges in medicine and technology.

References

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The Latent Therapeutic Promise of Dichlorofluorobenzophenones: A Technical Guide to Unlocking Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold and the Strategic Role of Halogenation

The benzophenone framework, characterized by a central carbonyl group bridging two phenyl rings, represents a privileged scaffold in medicinal chemistry. Its inherent structural features allow for diverse substitutions, leading to a wide array of pharmacological activities.[1] Natural and synthetic benzophenones have demonstrated a spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The versatility of this chemical backbone makes it a compelling starting point for the development of novel therapeutic agents.

Halogenation is a powerful and frequently employed strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Specifically, chlorine and fluorine substitutions have been shown to significantly enhance the biological activities of various heterocyclic and aromatic compounds.[4][5] This guide will delve into the potential biological activities of a specific, yet underexplored, class of halogenated benzophenones: dichlorofluorobenzophenones. By examining the established bioactivities of dichlorobenzophenone and fluorobenzophenone analogs, we will extrapolate the potential therapeutic applications of dichlorofluorobenzophenones and provide a roadmap for their synthesis and biological evaluation.

Anticipated Biological Activities of Dichlorofluorobenzophenones: An Evidence-Based Extrapolation

Given the dearth of direct research on dichlorofluorobenzophenones, we can infer their potential biological activities by analyzing the established pharmacological profiles of their mono-halogenated and di-halogenated benzophenone cousins.

Anticancer Potential

Halogenated benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines, with the introduction of halogens markedly enhancing their anticancer potential.[4] The position of the halogen atoms is a critical determinant of this activity.[4] Studies on halogenated benzothiadiazine derivatives have also identified compounds with significant cytotoxicity in triple-negative breast cancer models.[6][7] Specifically, certain benzophenone compounds have demonstrated potent and broad-spectrum antitumor activity, in some cases exceeding the efficacy of cisplatin.[8][9]

The anticancer activity of benzophenone derivatives is often attributed to their ability to induce apoptosis and disrupt critical signaling pathways in cancer cells. For instance, chalcone derivatives of 2',5'-dichloroacetophenone are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]

Hypothesized Mechanism of Action for Dichlorofluorobenzophenones in Cancer:

Based on the evidence from related compounds, dichlorofluorobenzophenones are hypothesized to exert anticancer effects through the induction of apoptosis, potentially mediated by the modulation of key signaling pathways such as the NF-κB pathway. The presence of both chloro and fluoro substituents may enhance their ability to interact with and inhibit the activity of pro-survival proteins, leading to cell cycle arrest and programmed cell death.

Diagram: Hypothesized Anticancer Signaling Pathway

anticancer_pathway Dichlorofluorobenzophenone Dichlorofluorobenzophenone Pro-survival Proteins (e.g., Bcl-2) Pro-survival Proteins (e.g., Bcl-2) Dichlorofluorobenzophenone->Pro-survival Proteins (e.g., Bcl-2) Inhibition Pro-apoptotic Proteins (e.g., Bax) Pro-apoptotic Proteins (e.g., Bax) Pro-survival Proteins (e.g., Bcl-2)->Pro-apoptotic Proteins (e.g., Bax) Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax)->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase Activation Caspase Activation Apoptosome Formation->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesize Dichlorofluorobenzophenone Library Synthesize Dichlorofluorobenzophenone Library Characterize (NMR, MS, etc.) Characterize (NMR, MS, etc.) Synthesize Dichlorofluorobenzophenone Library->Characterize (NMR, MS, etc.) Primary Screening (Disk Diffusion) Primary Screening (Disk Diffusion) Characterize (NMR, MS, etc.)->Primary Screening (Disk Diffusion) MIC & MBC Determination MIC & MBC Determination Primary Screening (Disk Diffusion)->MIC & MBC Determination Membrane Depolarization Assay Membrane Depolarization Assay MIC & MBC Determination->Membrane Depolarization Assay Macromolecule Synthesis Inhibition Assays Macromolecule Synthesis Inhibition Assays

Caption: Experimental workflow for antimicrobial evaluation.

Anti-inflammatory Effects

Benzophenone derivatives are recognized for their anti-inflammatory properties. [11][12]Certain 4-aminobenzophenone analogs are potent inhibitors of pro-inflammatory cytokines such as TNF-α and IL-1β. [11]The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs), including the benzophenone-containing ketoprofen, is mediated through the inhibition of cyclooxygenase (COX) enzymes. [13][14]Furthermore, some naturally occurring benzophenones have been shown to exert anti-inflammatory effects by modulating the activities of various inflammatory mediators. [15] Hypothesized Mechanism of Action for Dichlorofluorobenzophenones in Inflammation:

Dichlorofluorobenzophenones are anticipated to possess significant anti-inflammatory activity. This is likely to be achieved through the dual inhibition of pro-inflammatory cytokine production and the enzymatic activity of COX-1 and COX-2. The specific substitution pattern of the halogens will likely influence their selectivity and potency towards these targets.

Neuroprotective Potential

There is growing evidence that aromatic compounds with halogen substitutions can exert neuroprotective effects. Halogenated derivatives of L-phenylalanine have been shown to improve neuronal viability in experimental models of stroke. [16]The neuroprotective action is thought to be mediated, at least in part, by antiglutamatergic properties. [16]Additionally, ketone bodies, which share a carbonyl functional group with benzophenones, are known to have broad neuroprotective effects through mechanisms that include reducing oxidative stress and modulating inflammatory responses. [17][18]Aromatic alcohols with phenolic groups have also demonstrated the ability to protect neurons from oxidative cell death. [19] Hypothesized Neuroprotective Mechanism of Dichlorofluorobenzophenones:

Dichlorofluorobenzophenones may offer neuroprotection through a multi-faceted mechanism. This could involve the attenuation of excitotoxicity by modulating glutamate receptor activity, the scavenging of reactive oxygen species, and the suppression of neuroinflammatory processes. The lipophilicity conferred by the halogen atoms may enhance their ability to cross the blood-brain barrier, a critical attribute for centrally acting therapeutic agents.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of dichlorofluorobenzophenones, a systematic experimental approach is required. The following are detailed, step-by-step methodologies for key assays.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, whereas dead cells do not.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [10]2. Compound Treatment: Prepare a series of dilutions of the dichlorofluorobenzophenone compounds in the appropriate cell culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours. [10]3. MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [10]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [10]5. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the dichlorofluorobenzophenone compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

  • MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates and incubate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the dichlorofluorobenzophenone compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model

Principle: The OGD model simulates ischemic conditions in vitro. Neuronal cells are subjected to a period of oxygen and glucose deprivation, leading to cell death. The neuroprotective effect of a compound is assessed by its ability to rescue cells from OGD-induced death.

Protocol:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • OGD Induction:

    • Replace the normal culture medium with a glucose-free medium.

    • Place the cells in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours).

  • Compound Treatment: The dichlorofluorobenzophenone compounds can be added before, during, or after the OGD period to assess their protective, therapeutic, or restorative effects.

  • Reperfusion: After the OGD period, return the cells to normal culture conditions (normoxic, glucose-containing medium) and incubate for 24 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: Compare the viability of compound-treated cells to that of untreated OGD-exposed cells to determine the neuroprotective efficacy.

Quantitative Data Summary

Biological Activity Key Parameters to Measure Exemplary Cell Lines/Organisms Positive Controls
AnticancerIC₅₀ (µM)HeLa, MCF-7, A549, HCT116Doxorubicin, Cisplatin
AntimicrobialMIC (µg/mL), MBC (µg/mL)S. aureus, E. coli, P. aeruginosa, C. albicansCiprofloxacin, Vancomycin, Fluconazole
Anti-inflammatoryIC₅₀ for NO inhibition (µM)RAW 264.7 macrophagesDexamethasone, Indomethacin
Neuroprotective% increase in cell viabilityPrimary cortical neurons, SH-SY5YMK-801, Edaravone

Conclusion and Future Directions

The dichlorofluorobenzophenone scaffold represents a largely unexplored area with significant potential for the discovery of novel therapeutic agents. Based on the well-documented biological activities of related halogenated benzophenones, it is reasonable to hypothesize that dichlorofluorobenzophenones will exhibit promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The strategic placement of dichloro and fluoro substituents on the benzophenone core is anticipated to fine-tune their pharmacological profiles, potentially leading to compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a diverse library of dichlorofluorobenzophenone derivatives with varying substitution patterns. Subsequent screening using the described assays will be crucial to identify lead compounds for further optimization and in-vivo testing. Elucidating the precise mechanisms of action and identifying the specific molecular targets of the most active compounds will be paramount for their development as next-generation therapeutics.

References

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An In-depth Technical Guide to 3,4'-Dichloro-5-fluorobenzophenone: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4'-Dichloro-5-fluorobenzophenone is a halogenated aromatic ketone with the chemical formula C₁₃H₇Cl₂FO.[1] Its structure, featuring two chlorinated and one fluorinated phenyl rings linked by a carbonyl group, makes it a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The strategic placement of halogen atoms can significantly influence the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, chemical and physical properties, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents.

Core Chemical and Physical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective application in research and development. The key identifiers and computed properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanone[1]
CAS Number 844885-02-5[1]
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.09 g/mol [1]
XLogP3 4.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

These properties suggest a molecule with significant lipophilicity (high XLogP3) and limited hydrogen bonding capability, which are important considerations in drug design for factors like membrane permeability and target binding.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Reaction Rationale and Mechanism

The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry. The key to this reaction is the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. In the synthesis of this compound, 4-chlorobenzene serves as the aromatic substrate, and 3-chloro-5-fluorobenzoyl chloride is the acylating agent. A strong Lewis acid, typically aluminum chloride (AlCl₃), is employed to activate the acyl chloride.

The mechanism proceeds in several steps:

  • Formation of the Acylium Ion: The Lewis acid coordinates with the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 4-chlorobenzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation and Aromatization: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride 3-Chloro-5-fluorobenzoyl chloride AcyliumIon Acylium Ion (Resonance Stabilized) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Carbocation Intermediate) AcyliumIon->SigmaComplex + 4-Chlorobenzene AromaticRing 4-Chlorobenzene Product This compound SigmaComplex->Product - H⁺ (restores aromaticity) G Benzophenone This compound Reduction Ketone Reduction (e.g., Wolff-Kishner or Clemmensen) Benzophenone->Reduction Diarylmethane Corresponding Diarylmethane Reduction->Diarylmethane Coupling Coupling with Protected Glucose Derivative Diarylmethane->Coupling SGLT2_Inhibitor SGLT2 Inhibitor Analog Coupling->SGLT2_Inhibitor

Sources

Methodological & Application

The Strategic Role of 3,4'-Dichloro-5-fluorobenzophenone in the Synthesis of Novel CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Note & Protocol

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine and chlorine significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This application note delves into the utility of a key halogenated building block, 3,4'-Dichloro-5-fluorobenzophenone , in the synthesis of potent and selective antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a critical target in the treatment of allergic and inflammatory diseases.

Introduction: The Therapeutic Promise of CRTH2 Antagonism

The CRTH2 receptor, also known as GPR44, is a G-protein coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[1] Its natural ligand, prostaglandin D2 (PGD2), plays a pivotal role in orchestrating the inflammatory cascade associated with allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.[2] Antagonism of the CRTH2 receptor represents a promising therapeutic strategy to mitigate the effects of PGD2-mediated inflammation.[3] Several small-molecule CRTH2 antagonists have been developed and investigated in clinical trials, demonstrating the potential of this target.[4]

The benzophenone core, a privileged scaffold in medicinal chemistry, serves as a versatile template for the construction of a diverse array of bioactive molecules. The specific substitution pattern of this compound, featuring a dichlorinated phenyl ring and a fluorinated chlorophenyl ring, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of novel CRTH2 antagonists with enhanced potency and selectivity.

The Synthetic Utility of this compound

The primary application of this compound in this context is as a precursor for the synthesis of indole-based CRTH2 antagonists. The general synthetic strategy involves the conversion of the benzophenone into a suitable indole scaffold, which is a common structural motif in many CRTH2 antagonists.

A key transformation in this synthetic pathway is the Fischer indole synthesis. This classic reaction allows for the construction of the indole ring system from a phenylhydrazine and a ketone or aldehyde. In this case, this compound serves as the ketone component.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative indole-based CRTH2 antagonist core from this compound.

Synthesis of (3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone Hydrazone (Intermediate 1)

Causality of Experimental Choices:

  • Hydrazine Hydrate: A common and effective reagent for the formation of hydrazones from ketones.

  • Ethanol: A suitable solvent that facilitates the dissolution of the reactants and the reaction progress.

  • Reflux Conditions: Elevated temperature is necessary to drive the condensation reaction to completion.

Protocol:

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 volumes), add hydrazine hydrate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, (3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone hydrazone, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired hydrazone.

Fischer Indole Synthesis to form the Indole Core (Intermediate 2)

Causality of Experimental Choices:

  • Polyphosphoric Acid (PPA): A strong acid catalyst commonly used to promote the cyclization and rearrangement steps of the Fischer indole synthesis.

  • Elevated Temperature: Necessary to overcome the activation energy of the reaction.

Protocol:

  • To a flask containing polyphosphoric acid (10 eq by weight), add (3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone hydrazone (Intermediate 1, 1.0 eq) in portions with stirring.

  • Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • The crude indole product will precipitate. Collect the solid by filtration.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the purified indole core.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₃H₇Cl₂FO269.10
(3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone HydrazoneC₁₃H₉Cl₂FN₂283.13
Indole Core IntermediateC₁₃H₈Cl₂FN268.12

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the indole core from this compound.

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Fischer Indole Synthesis cluster_final Final Scaffold start This compound intermediate1 (3-Chloro-5-fluorophenyl)(4-chlorophenyl)methanone Hydrazone start->intermediate1 Hydrazine Hydrate, EtOH, Reflux intermediate2 Indole Core Intermediate intermediate1->intermediate2 Polyphosphoric Acid, Heat final_product CRTH2 Antagonist Scaffold intermediate2->final_product Further Functionalization

Caption: Synthetic workflow for the preparation of an indole-based CRTH2 antagonist scaffold.

Conclusion

This compound is a valuable and strategically designed building block for the synthesis of novel indole-based CRTH2 antagonists. Its unique halogenation pattern provides a handle for fine-tuning the electronic and steric properties of the final drug candidates. The protocols outlined in this application note provide a robust and reproducible method for the synthesis of a key indole intermediate, paving the way for the development of new and effective treatments for allergic and inflammatory diseases.

References

  • Indole-Based and Cyclopentenylindole-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers. PMC. [Link]

  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PubMed Central. [Link]

  • Effect of CRTH2 antagonism on the response to experimental rhinovirus infection in asthma: a pilot randomised controlled trial. Thorax. [Link]

  • Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer's model. PMC. [Link]

  • Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo-Controlled Studies in Healthy Volunteers. PMC. [Link]

  • CRTH2 antagonists in asthma: current perspectives. PMC. [Link]

  • What is Timapiprant used for? Patsnap Synapse. [Link]

  • Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. PMC. [Link]

  • Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. PMC. [Link]

  • CRTH2 antagonists in asthma: current perspectives. Dove Medical Press. [Link]

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Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a Dichlorofluorobenzophenone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the development of novel enzyme inhibitors based on the dichlorofluorobenzophenone scaffold. This document outlines the rationale behind utilizing this particular chemical moiety, details synthetic strategies, and provides robust protocols for screening, characterization, and validation of potential drug candidates. By integrating established biochemical techniques with medicinal chemistry principles, these guidelines aim to streamline the discovery and development of potent and selective enzyme inhibitors.

Introduction: The Benzophenone Scaffold and the Advantage of Halogenation

The benzophenone core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] Its diaryl ketone structure provides a versatile three-dimensional framework that can be readily functionalized to achieve specific interactions with biological targets.

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the benzophenone scaffold can significantly enhance its drug-like properties. Halogenation can influence:

  • Binding Affinity: Halogen bonds, a type of non-covalent interaction, can contribute to tighter binding with the target enzyme.

  • Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life.[2]

  • Physicochemical Properties: Halogens can modulate lipophilicity, membrane permeability, and oral bioavailability.[3]

  • Selectivity: The specific placement of halogens can fine-tune the inhibitor's selectivity for the target enzyme over other related enzymes.

The dichlorofluorobenzophenone scaffold, combining the features of both chlorine and fluorine substitution, therefore represents a promising starting point for the development of novel enzyme inhibitors with potentially superior pharmacological profiles.

Synthesis of Dichlorofluorobenzophenone Derivatives

The synthesis of a library of dichlorofluorobenzophenone derivatives is a critical first step in the drug discovery process. A common and versatile method for the synthesis of the core scaffold is the Friedel-Crafts acylation . This reaction involves the acylation of a fluorinated benzene ring with a dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Further diversification of the scaffold can be achieved through various chemical transformations, including:

  • Nucleophilic Aromatic Substitution: The chlorine and fluorine atoms on the aromatic rings can be displaced by various nucleophiles to introduce new functional groups.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, can be employed to form carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide range of substituents.

  • Condensation Reactions: The ketone group of the benzophenone core can be reacted with amines or hydrazines to form imines or hydrazones, respectively, providing another avenue for structural modification.[4]

A generalized synthetic scheme is presented below:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification start Dichlorobenzoyl chloride + Fluorobenzene friedel_crafts Friedel-Crafts Acylation start->friedel_crafts lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->friedel_crafts core_scaffold Dichlorofluorobenzophenone Scaffold friedel_crafts->core_scaffold diversification Diversification Reactions core_scaffold->diversification nucleophilic_substitution Nucleophilic Aromatic Substitution diversification->nucleophilic_substitution cross_coupling Cross-Coupling Reactions diversification->cross_coupling condensation Condensation Reactions diversification->condensation library Library of Derivatives nucleophilic_substitution->library cross_coupling->library condensation->library

Caption: General workflow for the synthesis and diversification of a dichlorofluorobenzophenone library.

Enzyme Inhibition Screening Protocol

Once a library of dichlorofluorobenzophenone derivatives has been synthesized, the next step is to screen for their ability to inhibit the target enzyme. A robust and high-throughput screening (HTS) assay is essential for this purpose. The choice of assay will depend on the specific enzyme being targeted.

General Considerations for Assay Development
  • Enzyme and Substrate: Use a highly purified and active enzyme preparation. The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize the chances of identifying competitive inhibitors.

  • Buffer Conditions: Optimize buffer pH, ionic strength, and temperature to ensure optimal enzyme activity and stability.

  • Compound Solubility: Halogenated compounds can sometimes have poor aqueous solubility. It is crucial to ensure that the test compounds are fully dissolved in the assay buffer. The use of a co-solvent such as DMSO is common, but its final concentration should be kept low (typically ≤1%) and consistent across all assays to avoid affecting enzyme activity.

  • Controls: Include appropriate positive and negative controls in every assay plate. A known inhibitor of the target enzyme should be used as a positive control, while a vehicle control (e.g., DMSO) will serve as a negative control.

Spectrophotometric Inhibition Assay Protocol

This protocol describes a general spectrophotometric assay for measuring enzyme inhibition. This method is widely applicable to enzymes that catalyze reactions resulting in a change in absorbance.[5]

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Dichlorofluorobenzophenone derivative library (dissolved in 100% DMSO)

  • Known enzyme inhibitor (positive control)

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in assay buffer. The final concentration in the assay should be at or near the Km value.

    • Prepare serial dilutions of the dichlorofluorobenzophenone derivatives and the positive control in 100% DMSO.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted compounds or controls to the appropriate wells.

    • Add 178 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to each well, except for the "no enzyme" control wells. Mix gently.

    • Pre-incubate the plate at the optimal temperature for the enzyme for 15 minutes.

  • Initiate Reaction and Measure Absorbance:

    • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the data to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Characterization of Enzyme-Inhibitor Interactions

Once active compounds have been identified, further characterization is necessary to understand their mechanism of action and to guide structure-activity relationship (SAR) studies.

Mechanism of Inhibition Studies

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data can then be analyzed using Lineweaver-Burk or Michaelis-Menten plots.[6]

Inhibition_Types cluster_0 Enzyme Inhibition Enzyme Enzyme (E) ES_Complex ES Complex Enzyme->ES_Complex +S EI_Complex EI Complex Enzyme->EI_Complex +I (Competitive) ESI_Complex ESI Complex Enzyme->ESI_Complex +I (Non-competitive) Substrate Substrate (S) Inhibitor Inhibitor (I) ES_Complex->Enzyme -S ES_Complex->ESI_Complex +I (Uncompetitive) ES_Complex->ESI_Complex +I (Non-competitive) Product Product (P) ES_Complex->Product k_cat EI_Complex->Enzyme -I ESI_Complex->ES_Complex -I

Caption: Schematic representation of different types of reversible enzyme inhibition.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of the lead compounds.[7] By systematically modifying the substituents on the dichlorofluorobenzophenone scaffold and evaluating the effect on inhibitory activity, key structural features required for potent inhibition can be identified. This information will guide the design of new, more potent analogs. The presence of small electron-donating or electron-withdrawing groups can significantly impact the inhibitory activity.[7]

Compound R1 R2 IC50 (µM)
1 HH10.5
2 OCH3H5.2
3 ClH2.1
4 HNO215.8

Table 1: Example of SAR Data for a Hypothetical Series of Dichlorofluorobenzophenone Derivatives.

Structural Biology

X-ray crystallography can provide atomic-level insights into how the inhibitor binds to the active site of the enzyme. Co-crystallization of the enzyme with a potent inhibitor can reveal the key interactions responsible for binding and can guide further rational drug design efforts.

Characterization of Dichlorofluorobenzophenone Derivatives

Accurate analytical characterization of the synthesized compounds is essential to ensure their purity and structural integrity. A combination of analytical techniques should be employed.

Technique Principle Application
HPLC-UV Separation based on polarity, detection by UV absorbance.[1]Purity assessment and quantification.
GC-MS Separation of volatile compounds followed by mass-based detection.[1]Identification and quantification, particularly for more volatile derivatives.
LC-MS/MS Separation by polarity with highly selective mass-based detection.[1]High-sensitivity quantification and structural confirmation.
NMR Spectroscopy Provides detailed information about the carbon and hydrogen environments.[8]Unambiguous structure elucidation.
FTIR Spectroscopy Identifies functional groups based on their infrared absorption.Confirmation of key functional groups (e.g., carbonyl).

Table 2: Analytical Techniques for the Characterization of Dichlorofluorobenzophenone Derivatives.

Conclusion

The dichlorofluorobenzophenone scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with the beneficial effects of halogenation on pharmacological properties, makes it an attractive scaffold for medicinal chemists. The protocols and guidelines presented in these application notes provide a robust framework for the systematic discovery and optimization of potent and selective enzyme inhibitors based on this scaffold. By employing a combination of synthetic chemistry, biochemical screening, and biophysical characterization, researchers can effectively advance the development of new therapeutic agents.

References

  • Chavda, V., et al. (2022). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(8), 915-934.
  • Potts, K. T., et al. (2012). Synthesis and biochemical evaluation of benzoylbenzophenone thiosemicarbazone analogues as potent and selective inhibitors of cathepsin L. Bioorganic & Medicinal Chemistry, 20(2), 1015-1025.
  • Wang, L., et al. (2006). Benzophenones as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3749-3752.
  • Li, L., et al. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 240, 114569.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Hassan, M., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Journal of the Iranian Chemical Society, 21, 1-17.
  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
  • arXiv. (2023). Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. Retrieved from [Link]

  • Ram-Mohan, S., et al. (2012). Bivalent enzyme inhibitors discovered using dynamic covalent chemistry.
  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]

  • Drug Hunter. (2025). Top 10 Most Popular Drug Hunter Case Studies of 2025. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Retrieved from [Link]

  • Society for Medicines Research. (1999). Case Histories of Drug Discovery. Retrieved from [Link]

  • Nakajima, M., et al. (2002). Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 519(1-2), 125-132.
  • LibreTexts Chemistry. (2019). 16.8: Enzyme Inhibition. Retrieved from [Link]

  • YouTube. (2023). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. Retrieved from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • YouTube. (2023). ENZYME INHIBITION EXPLAINED. Retrieved from [Link]

  • Hamblett, K. J., et al. (2011).
  • Revesz, L., et al. (2002). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][5]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.

  • Drug Design.org. (2008). Drug Discovery Case Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

  • YouTube. (2022). 402 BCH3023 Enzyme Inhibition by Drugs. Retrieved from [Link]

  • Drug Design.org. (2008). Case Studies in Structure-Based Designs. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575.
  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.

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Application Notes and Protocols: The Potential of 3,4'-Dichloro-5-fluorobenzophenone as a Precursor in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Halogenated Benzophenone Scaffold

In the continuous quest for novel and effective agrochemicals, the strategic incorporation of halogenated phenyl moieties has proven to be a highly successful strategy for enhancing biological efficacy and metabolic stability. The compound 3,4'-Dichloro-5-fluorobenzophenone presents itself as a promising, albeit underexplored, starting material for the synthesis of new active ingredients. Its unique substitution pattern—featuring a 4-chlorophenyl group, known for its prevalence in a variety of commercial pesticides, and a 3-chloro-5-fluorophenyl group, which can impart favorable physicochemical properties—marks it as a molecule of significant interest for synthetic chemists in the agrochemical sector.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the theorized application of this compound in the synthesis of a novel diphenylmethane-based fungicidal scaffold. While this specific pathway is presented as a well-founded theoretical model, it is built upon established and robust chemical transformations commonly employed in agrochemical development. The protocols and mechanistic insights provided herein are designed to be a self-validating system, empowering researchers to explore the synthetic utility of this versatile intermediate.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₇Cl₂FOPubChem[1]
Molecular Weight 269.09 g/mol PubChem[1]
IUPAC Name (3-chloro-5-fluorophenyl)(4-chlorophenyl)methanonePubChem[1]
CAS Number 844885-02-5PubChem[1]

Strategic Importance in Agrochemical Design: A Theoretical Framework

The core value of this compound lies in its potential to be transformed into a (3-chloro-5-fluorophenyl)(4-chlorophenyl)methane scaffold. Diphenylmethane derivatives are integral to a number of bioactive molecules. The reduction of the central ketone is a critical step that imparts conformational flexibility to the molecule, which can be crucial for optimal binding to target enzymes in pests or fungi.

The proposed application focuses on the synthesis of a hypothetical fungicidal candidate. The rationale is that the resulting diphenylmethane core, decorated with a specific halogen pattern, could effectively mimic the binding mode of other successful fungicides that target enzymes like sterol demethylase (CYP51) or succinate dehydrogenase (SDHI). The presence of both chlorine and fluorine atoms can enhance lipophilicity, thereby improving cell membrane penetration, and can also block sites of metabolic degradation, prolonging the compound's activity in the target organism.

Proposed Synthesis Pathway: From Benzophenone to a Diphenylmethane Scaffold

The overall proposed synthetic workflow involves a two-step process starting from this compound:

  • Reduction of the Carbonyl Group: Conversion of the benzophenone to the corresponding diphenylmethane via a Wolff-Kishner or Clemmensen reduction.

  • Functionalization (Exemplary): Subsequent functionalization, for instance, through nitration followed by reduction to an amine, to introduce a handle for further derivatization, a common strategy in developing new active ingredients.

This workflow is depicted in the following diagram:

G cluster_0 Core Synthesis cluster_1 Functionalization A This compound B Reduction (e.g., Wolff-Kishner) A->B Step 1 C 1-chloro-4-((3-chloro-5-fluorophenyl)methyl)benzene B->C D Nitration C->D Step 2 E Substituted Diphenylmethane (e.g., Nitro-derivative) D->E F Reduction E->F Step 3 G Functionalized Scaffold (e.g., Amino-derivative) F->G

Caption: Proposed synthetic workflow from the starting material to a functionalized scaffold.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthesis pathway.

Protocol 1: Wolff-Kishner Reduction of this compound

This protocol describes the complete reduction of the carbonyl group to a methylene bridge. The Wolff-Kishner reduction is chosen for its high efficiency and tolerance of aryl halides.

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: Serves as the reducing agent, initially forming a hydrazone with the ketone.

  • Potassium Hydroxide: A strong base required to deprotonate the hydrazone, facilitating the elimination of nitrogen gas and formation of the methylene group.

  • Diethylene Glycol: A high-boiling solvent necessary to achieve the high temperatures required for the reaction to proceed to completion.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (4.0 eq)

  • Potassium hydroxide (4.0 eq)

  • Diethylene glycol

  • Deionized water

  • Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), diethylene glycol (sufficient to ensure stirring), and hydrazine hydrate (4.0 eq).

  • Attach a reflux condenser and heat the mixture to 120°C for 1 hour under a nitrogen atmosphere.

  • Cool the reaction mixture to below 100°C and add potassium hydroxide pellets (4.0 eq).

  • Slowly heat the mixture to 200-210°C, allowing water and excess hydrazine to distill off. Maintain this temperature for 3-4 hours, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and add deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, 1-chloro-4-((3-chloro-5-fluorophenyl)methyl)benzene.

  • Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting benzophenone and the appearance of the less polar diphenylmethane product. The final product structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Electrophilic Nitration of the Diphenylmethane Product

This protocol introduces a nitro group onto one of the aromatic rings, which can then be reduced to an amine, providing a point for further chemical elaboration. The position of nitration will be directed by the existing substituents.

Causality Behind Experimental Choices:

  • Fuming Nitric Acid: The source of the nitronium ion (NO₂⁺), the electrophile in this reaction.

  • Concentrated Sulfuric Acid: Acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

  • Low Temperature (0-5°C): Necessary to control the exothermic reaction and prevent over-nitration or side reactions.

Materials:

  • 1-chloro-4-((3-chloro-5-fluorophenyl)methyl)benzene (1.0 eq)

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the diphenylmethane product (1.0 eq) in concentrated sulfuric acid at 0°C using an ice-water bath.

  • In a separate beaker, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the diphenylmethane, maintaining the reaction temperature between 0 and 5°C.

  • After the addition is complete, stir the reaction mixture at this temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product. Further purification can be achieved by recrystallization.

Self-Validation: The introduction of the nitro group can be confirmed by the appearance of characteristic peaks in the IR spectrum and shifts in the aromatic region of the ¹H NMR spectrum.

Logical Relationships in Synthesis

The sequence of reactions is logically structured to build molecular complexity in a controlled manner.

G A Starting Material (this compound) B Key Intermediate (Diphenylmethane Derivative) A->B Reduction C Functionalized Scaffold (for further derivatization) B->C Functionalization D Final Agrochemical Candidate (Hypothetical) C->D Derivatization

Caption: Logical progression from the starting material to a potential agrochemical candidate.

Conclusion and Future Outlook

This compound represents a synthetically attractive starting material for the generation of novel agrochemical scaffolds. The proposed transformation to a diphenylmethane core is based on reliable and scalable chemical reactions. The resulting functionalized intermediates open the door to a wide array of potential derivatives through well-established medicinal chemistry approaches. Researchers are encouraged to utilize these protocols as a foundation for their own investigations into the synthesis of new and effective crop protection agents. The exploration of this and similar halogenated benzophenones could lead to the discovery of the next generation of fungicides, herbicides, or insecticides.

References

  • Tom's Lab. (2018). Diphenylmethane by the Reduction of Benzophenone. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of benzophenone to benzhydrol. Diphenylmethane.... Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Structure-Activity Relationships of Benzophenone Hydrazone Derivatives With Insecticidal Activity. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Application Notes and Protocols for the Photochemical Reactions of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,4'-Dichloro-5-fluorobenzophenone in Modern Photochemistry

Substituted benzophenones are a cornerstone of organic photochemistry, serving as versatile photosensitizers, photoinitiators, and synthons for complex molecular architectures. This compound, a halogenated derivative, presents a unique scaffold for investigation and application in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzophenone core is anticipated to significantly modulate its photophysical and photochemical properties. The electron-withdrawing nature of the halogen atoms can influence the energy of the excited states, intersystem crossing rates, and the reactivity of the resulting triplet state. This guide provides a comprehensive overview of the anticipated photochemical reactions of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their exploration of this fascinating molecule.

Part 1: Fundamental Photophysical and Photochemical Principles

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to the inherent properties of the benzophenone chromophore, it is expected to undergo highly efficient intersystem crossing (ISC) to the triplet state (T₁). This triplet state is the primary reactive species in most benzophenone-mediated photochemical reactions.

The halogen substituents are predicted to have the following effects:

  • Heavy-Atom Effect: The presence of chlorine atoms can enhance the rate of intersystem crossing through spin-orbit coupling, leading to a near-quantitative formation of the triplet state.

  • Electronic Effects: The electron-withdrawing chloro and fluoro groups will influence the energy of the n-π* and π-π* transitions. This can affect the absorption spectrum and the energy of the resulting triplet state.

The dominant photochemical pathways for this compound are expected to be photoreduction and, potentially, intramolecular photocyclization.

Mechanistic Insights into Key Photochemical Reactions

1. Photoreduction: A Classic Reaction of Benzophenones

The photoreduction of benzophenones in the presence of a hydrogen-donating solvent, such as isopropanol, is a well-established reaction that proceeds via the triplet excited state.[1] The reaction mechanism involves the following key steps:

  • Photoexcitation and Intersystem Crossing: The benzophenone derivative absorbs a photon and forms the triplet state.

  • Hydrogen Abstraction: The triplet benzophenone abstracts a hydrogen atom from the solvent (e.g., isopropanol), forming a ketyl radical and a solvent-derived radical.

  • Dimerization: Two ketyl radicals combine to form the corresponding pinacol, in this case, a substituted benzopinacol.

The quantum yield of photoreduction for unsubstituted benzophenone can approach 2, as the solvent radical can reduce a ground-state benzophenone molecule.[1]

PhotoreductionMechanism cluster_0 Initiation cluster_1 Propagation & Dimerization Bzp 3,4'-Dichloro-5- fluorobenzophenone (S₀) Bzp_S1 Excited Singlet State (S₁) Bzp->Bzp_S1 hν (UV light) Bzp_T1 Excited Triplet State (T₁) Bzp_S1->Bzp_T1 Intersystem Crossing (ISC) Solvent Isopropanol (Hydrogen Donor) KetylRadical Ketyl Radical SolventRadical Solvent Radical Pinacol Substituted Benzopinacol (Product)

2. Intramolecular Photocyclization: A Potential Pathway for Halogenated Benzophenones

The presence of a chlorine atom at the 3-position (ortho to the carbonyl on one of the phenyl rings) opens up the possibility of an intramolecular photocyclization reaction. Such reactions have been observed for other ortho-substituted benzophenones. This process would likely proceed through an intramolecular hydrogen abstraction or a radical cyclization mechanism, leading to the formation of a fluorenone derivative.

PhotocyclizationMechanism Start This compound (Triplet State) Intermediate Intramolecular Cyclization Intermediate Start->Intermediate Intramolecular Radical Attack Product Substituted Fluorenone Derivative Intermediate->Product Aromatization HCl HCl Elimination Intermediate->HCl

Part 2: Experimental Protocols

Protocol 1: Photoreduction of this compound to the Corresponding Benzopinacol

This protocol outlines a general procedure for the photoreduction of this compound using a common laboratory setup.

Materials and Reagents:

  • This compound

  • Isopropanol (spectroscopic grade)

  • Glacial Acetic Acid

  • Quartz reaction vessel or borosilicate glass tube (if using a broad-spectrum lamp)

  • UV photoreactor (e.g., Rayonet reactor with lamps emitting around 350 nm) or a high-pressure mercury lamp with appropriate filters.

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Analytical instruments: TLC, HPLC, GC-MS, NMR

Procedure:

  • Reaction Setup:

    • In a quartz reaction vessel, dissolve 1.0 g of this compound in 100 mL of isopropanol.

    • Add one drop of glacial acetic acid to the solution. This is to prevent any potential base-catalyzed side reactions.

    • Place a magnetic stir bar in the vessel and seal it with a septum.

    • Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the triplet state.

  • Irradiation:

    • Place the reaction vessel in the photoreactor and ensure it is positioned for uniform irradiation.

    • Turn on the cooling system for the lamp, if applicable.

    • Initiate irradiation with continuous stirring. The reaction time will vary depending on the lamp intensity and the quantum yield of the reaction. It is recommended to monitor the reaction progress periodically.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 1-2 hours), withdraw a small aliquot of the reaction mixture using a syringe.

    • Analyze the aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. A suitable mobile phase for TLC could be a mixture of hexane and ethyl acetate.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), turn off the lamp.

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the isopropanol using a rotary evaporator.

    • The crude product, the substituted benzopinacol, may precipitate out. If so, it can be collected by filtration.

    • If the product is soluble, the crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • Characterize the purified product using standard analytical techniques such as melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Table 1: Predicted and Experimental Parameters for Photoreduction

ParameterPredicted Value/Range for this compoundExperimental Data (Unsubstituted Benzophenone)
Absorption Maxima (λmax) ~260-280 nm and ~340-360 nm (in non-polar solvents)~250 nm and ~330 nm
Triplet State Energy (ET) ~68-70 kcal/mol~69 kcal/mol
Quantum Yield (Φ) 0.5 - 1.5 (solvent dependent)~0.9 in isopropanol
Typical Reaction Time 4 - 24 hours6 - 12 hours

Note: The predicted values are based on the known effects of halogen substituents on the benzophenone chromophore. Actual experimental values should be determined for precise characterization.

Protocol 2: Investigation of Intramolecular Photocyclization

This protocol is designed to favor the intramolecular photocyclization pathway, if it is a viable reaction for this compound. This typically involves using a non-hydrogen-donating solvent.

Materials and Reagents:

  • This compound

  • Acetonitrile or Benzene (spectroscopic grade)

  • Quartz reaction vessel

  • UV photoreactor

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Analytical instruments: TLC, HPLC, GC-MS, NMR

Procedure:

  • Reaction Setup:

    • Dissolve 0.5 g of this compound in 100 mL of acetonitrile or benzene in a quartz reaction vessel.

    • Purge the solution with an inert gas for 20 minutes.

  • Irradiation:

    • Irradiate the solution in the photoreactor with continuous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or HPLC, looking for the appearance of new, more polar products.

  • Workup and Isolation:

    • After an appropriate irradiation time (e.g., 24 hours, or until significant conversion is observed), stop the reaction.

    • Remove the solvent under reduced pressure.

    • Analyze the crude product mixture by GC-MS and NMR to identify potential cyclized products.

    • Purify the products using column chromatography.

  • Characterization:

    • Thoroughly characterize any isolated products to determine if photocyclization has occurred.

Part 3: Data Interpretation and Troubleshooting

Data Analysis:

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of this compound to determine its absorption maxima. This information is crucial for selecting the appropriate irradiation wavelength.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the starting material and the photoproducts. For the photoreduction product, the appearance of a hydroxyl proton signal and the upfield shift of the carbonyl carbon are key indicators. For the photocyclization product, changes in the aromatic region and the disappearance of the ortho-proton signal would be expected.

  • Mass Spectrometry: GC-MS or LC-MS can be used to determine the molecular weight of the products and to aid in their identification.

Troubleshooting:

  • Low Conversion: If the reaction is slow or incomplete, consider increasing the irradiation time, using a more powerful lamp, or ensuring that the solvent is thoroughly deoxygenated. The concentration of the benzophenone can also be a factor; higher concentrations may favor intermolecular reactions.

  • Formation of Side Products: The formation of multiple products may indicate competing reaction pathways. Careful analysis of the reaction mixture and purification of the major products are necessary. The choice of solvent can significantly influence the product distribution.

  • No Reaction: If no reaction is observed, confirm that the lamp is emitting at a wavelength that is absorbed by the starting material. Also, ensure that the solvent is of appropriate purity and that the system is free of quenchers.

Conclusion

The photochemical reactions of this compound offer a rich area for scientific exploration. The interplay of the halogen substituents on the photophysical properties and reactivity of the benzophenone core provides opportunities for the discovery of novel transformations and the synthesis of unique molecular structures. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to design and execute their own investigations into the fascinating photochemistry of this and related compounds.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • Wagner, P. J., & Kochevar, I. E. (1968). J. Am. Chem. Soc., 90(8), 2232–2238.
  • Gilbert, A., & Baggott, J. (1991). Essentials of Molecular Photochemistry.
  • Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC Handbook of Organic Photochemistry and Photobiology, 2nd Ed. CRC Press.
  • Knowles, A., & Burgess, C. (Eds.). (1984). Practical Absorption Spectrometry. Springer.

Sources

Application Note & Protocol: A Robust HPLC-UV Method for the Quantification of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3,4'-Dichloro-5-fluorobenzophenone. This halogenated benzophenone derivative is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification essential for quality control and process optimization. The method detailed herein utilizes a C18 stationary phase with UV detection, demonstrating excellent linearity, specificity, precision, and accuracy in accordance with the International Council for Harmonisation (ICH) guidelines. This application note is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for this compound

This compound (C₁₃H₇Cl₂FO) is a chemical intermediate whose purity can significantly impact the yield and impurity profile of final products.[1] Therefore, a reliable and validated analytical method for its quantification is paramount. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this analyte.[2][3] This application note describes a systematic approach to developing and validating an HPLC method, ensuring it is fit for its intended purpose.

The developed method is designed to be specific for this compound, enabling its accurate measurement even in the presence of potential process-related impurities or degradation products. The principles of method validation laid out by the ICH are rigorously applied to demonstrate the method's reliability.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular FormulaC₁₃H₇Cl₂FO[1]
Molecular Weight269.09 g/mol [1]
AppearanceSolid (predicted)
XLogP34.6[1]

The high XLogP3 value indicates that this compound is a non-polar compound, making reversed-phase HPLC the most suitable chromatographic mode.

HPLC Method Development and Protocol

The following HPLC method was developed based on the physicochemical properties of the analyte and general principles for the separation of halogenated aromatic compounds.[6]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reference Standard: this compound (purity ≥ 98%).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A WaterProvides the aqueous component for reversed-phase separation.
Mobile Phase B AcetonitrileThe organic modifier to elute the non-polar analyte.
Gradient Program 0-10 min: 60-80% B10-12 min: 80-60% B12-15 min: 60% BA gradient is employed to ensure efficient elution and good peak shape. The re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A UV scan of the analyte can be performed to determine the optimal wavelength.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Standard and Sample Preparation Protocol

3.3.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

3.3.2. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish linearity.

3.3.3. Sample Preparation

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[7]

Method Validation Protocol

The developed method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.[4][8]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Protocol:

    • Inject the diluent (blank) to demonstrate that no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of a known placebo (if applicable) to assess for interference from excipients.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not interfere with the quantification of the parent peak.[9]

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a series of at least five concentrations of the reference standard across the desired range (e.g., 1-100 µg/mL).[8]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[10]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Calculate the percentage recovery at each level.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Precision): Analyze the same sample on two different days, by two different analysts, or on two different instruments.

    • Calculate the relative standard deviation (RSD) for the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample under each of the modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution).

Data Presentation and Acceptance Criteria

The results of the validation studies should be tabulated and compared against pre-defined acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity of the analyte peak should pass.
Linearity Correlation coefficient (r²) ≥ 0.999[3][11]
Accuracy Mean recovery between 98.0% and 102.0%
Precision RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters (e.g., tailing factor, theoretical plates) should be met. Results should not be significantly affected by the variations.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the analytical method development and validation of this compound.

Analytical_Method_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_report Finalization A Define Analytical Requirements B Procure Reference Standard & Reagents A->B C Prepare Standard & Sample Solutions B->C E Optimize Mobile Phase & Gradient C->E D Select Chromatographic Mode (RP-HPLC) D->E F Optimize Detector Settings E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K LOD & LOQ F->K L Robustness F->L M Document Method & Validation Report G->M H->M I->M J->M K->M L->M N Implement for Routine Analysis M->N

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust means for the quantitative analysis of this compound. The systematic approach to method development and the comprehensive validation protocol ensure that the method is fit for its intended purpose in a quality control environment. Adherence to the principles outlined herein will enable researchers and analysts to generate high-quality, reproducible data for this important chemical intermediate.

References

  • Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2875. [Link]

  • Dong, Y., Yao, X., Zhang, W., & Wu, X. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-2'-fluorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Retrieved from [Link]

  • Scholz, F., Lipsky, S., Blažević, T., & Rezic, I. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 673. [Link]

  • Google Patents. (n.d.). CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • S. Ashutosh Kumar, et al. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. Quest Journals Journal of Research in Pharmaceutical Science, Volume 2~Issue 2, pp: 01-11.
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 365-369.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.). 3',4'-Dichloro-5-fluorobiphenyl-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of halo aromatic compounds - Patent 0180057.
  • Reddit. (n.d.). Basic HPLC method development. r/CHROMATOGRAPHY. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Purification Protocol for 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3,4'-Dichloro-5-fluorobenzophenone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is designed to achieve high purity and yield, suitable for demanding applications in pharmaceutical research and drug development. This guide explains the scientific rationale behind each step, from sample preparation to method validation, ensuring a reproducible and robust purification process.

Introduction and Scientific Background

This compound is a halogenated aromatic ketone, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its chloro and fluoro substituents on the benzophenone scaffold dictates its reactivity and ultimate utility. Consequently, achieving high purity is paramount, as even minor impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of such compounds.[1][2] Specifically, Reversed-Phase (RP) HPLC, which separates molecules based on their hydrophobicity, is exceptionally well-suited for this target molecule.[2][3] The non-polar nature of the benzophenone core, augmented by the hydrophobic character of the halogen substituents, allows for strong retention and effective separation on a non-polar stationary phase.[2]

This protocol leverages these principles to deliver a validated method that is both efficient and reliable.

Physicochemical Properties of the Analyte

Understanding the properties of this compound is fundamental to developing an effective purification strategy. These characteristics directly inform the choice of stationary phase, mobile phase, and detection method.

PropertyValueSource
IUPAC Name (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanonePubChem[4]
Molecular Formula C₁₃H₇Cl₂FOPubChem[4]
Molecular Weight 269.09 g/mol PubChem[4]
XLogP3 4.6PubChem[4]
Structure

PubChem[4]

The high XLogP3 value of 4.6 indicates significant hydrophobicity, confirming that RP-HPLC is the ideal purification mode.[4] The extensive system of conjugated pi-electrons in the aromatic rings results in strong ultraviolet (UV) absorbance, making UV-based detection highly effective.[5][6]

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical progression designed to optimize the separation of the target compound from synthesis-related impurities.

Method_Development cluster_Analyte Analyte Characterization cluster_Method Method Design cluster_Optimization Optimization Analyte Target Molecule: This compound Properties Physicochemical Properties: - High Hydrophobicity (XLogP3=4.6) - Strong UV Absorber Analyte->Properties Mode Select Mode: Reversed-Phase HPLC (RP-HPLC) Properties->Mode Hydrophobicity dictates choice Detector Select Detector: UV-Vis (DAD/PDA) Properties->Detector Aromatic rings suggest UV Column Select Stationary Phase: C18 Column Mode->Column Standard for hydrophobic analytes MobilePhase Select Mobile Phase: Acetonitrile / Water Column->MobilePhase Requires polar mobile phase Gradient Optimize Elution: Gradient Program MobilePhase->Gradient For separating diverse impurities Wavelength Optimize Detection: Determine λmax (~254 nm) Detector->Wavelength For maximum sensitivity

Caption: Logical workflow for HPLC method development.

Detailed Purification Protocol

This section provides a step-by-step methodology for the purification of this compound.

Part 1: Sample and Mobile Phase Preparation

Rationale: Proper sample and mobile phase preparation is critical to prevent column clogging, ensure reproducible retention times, and avoid introducing contaminants. All solvents must be HPLC-grade or higher to minimize baseline noise.

Protocol:

  • Mobile Phase A (Aqueous): Pour 1000 mL of HPLC-grade water into a clean solvent bottle. Add 1.0 mL of formic acid (0.1% v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.

    • Causality: The addition of formic acid helps to protonate free silanol groups on the silica-based stationary phase, which minimizes peak tailing for polar analytes and ensures sharper, more symmetric peaks.[7]

  • Mobile Phase B (Organic): Pour 1000 mL of HPLC-grade acetonitrile (ACN) into a second solvent bottle. Add 1.0 mL of formic acid (0.1% v/v). Degas the solution.

    • Causality: Acetonitrile is selected as the organic modifier for its strong elution strength in RP-HPLC, low viscosity, and low UV cutoff wavelength (~190 nm), which allows for detection at lower wavelengths without significant baseline interference.[8][9]

  • Sample Preparation: a. Weigh approximately 50 mg of the crude this compound into a clean glass vial. b. Dissolve the sample in 10 mL of acetonitrile to create a concentrated stock solution (~5 mg/mL).[10] Use sonication if necessary to ensure complete dissolution. c. Filter the sample solution through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is crucial to remove any particulate matter that could damage the HPLC column or injector.

Part 2: HPLC System and Operating Conditions

Rationale: The selected parameters are optimized for the separation of a hydrophobic, aromatic compound. A C18 column provides the necessary retentive power, while a gradient elution ensures that impurities with different polarities are effectively resolved from the main product.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Stationary Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Diode Array Detector (DAD) or PDA
Detection Wavelength 254 nm (Primary), Scan 200-400 nm
Injection Volume 10-50 µL (analytical); scalable for preparative

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.04060
20.0595
25.0595
25.14060
30.04060
  • Causality: The gradient starts at 60% ACN to ensure the target compound is retained on the column. It then ramps up to 95% ACN to elute the highly hydrophobic target compound and any less polar impurities. The final re-equilibration step ensures the column is ready for the next injection.

Part 3: Purification Workflow

Purification_Workflow Crude Crude Sample (in Acetonitrile) Filter 0.22 µm Syringe Filtration Crude->Filter HPLC Preparative HPLC Injection (C18 Column, Gradient Elution) Filter->HPLC Detect UV Detection at 254 nm HPLC->Detect Collect Fraction Collection (Based on UV Peak) Detect->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>99% Purity) Analyze->Pool Evaporate Solvent Evaporation (Rotary Evaporator) Pool->Evaporate Final Pure Compound (White Solid) Evaporate->Final

Caption: Step-by-step purification and isolation workflow.

Protocol:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analytical Scout Run: Perform a small analytical injection (10 µL) to determine the retention time of the target compound and confirm separation from impurities.

  • Preparative Runs: Based on the analytical run, perform scaled-up preparative injections. The injection volume will depend on the column diameter and sample concentration.

  • Fraction Collection: Collect the eluent corresponding to the main product peak into clean, labeled collection tubes. Use a fraction collector set to trigger collection based on the UV signal threshold at 254 nm.

  • Post-Purification Analysis: a. Re-analyze a small aliquot from each collected fraction (or a pooled sample of the purest fractions) using the analytical method to confirm purity. b. Fractions with a purity of >99% (by peak area) should be pooled.

  • Solvent Removal: Combine the pure fractions and remove the solvent (acetonitrile and water) using a rotary evaporator.

  • Final Product Isolation: The final product should be obtained as a solid. Dry the product under high vacuum to remove any residual solvent.

Method Validation and Trustworthiness

To ensure the protocol is trustworthy and self-validating, key performance characteristics should be monitored. According to International Council for Harmonisation (ICH) guidelines, a validated analytical method ensures reliability.[7][11]

  • Specificity: The DAD/PDA detector should be used to assess peak purity. The UV spectrum across the entire peak of the target compound should be consistent and free from spectral signatures of co-eluting impurities.

  • Precision: Repeated injections of the same sample should yield retention times with a relative standard deviation (RSD) of <1% and peak areas with an RSD of <2%.

  • Linearity: For quantitative purposes, a calibration curve should be constructed by injecting known concentrations of a purified standard. The method should demonstrate linearity with a correlation coefficient (r²) > 0.999.[7]

References

  • Gelin, A., et al. (2007). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH Public Access. [Link]

  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758110, this compound. PubChem. [Link]

  • Jantratid, E., et al. (2009). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. [Link]

  • Gackowska, A., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]

  • Bhandari, D., et al. (2012). Core-Shell Diamond as a Support for Solid-Phase Extraction and High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Spisso, A., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. [Link]

  • Rondini, G., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. [Link]

  • Google Patents. (2019). CN108586224B - Method for purifying and separating benzophenone.
  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69912, 2-Amino-5-chloro-2'-fluorobenzophenone. PubChem. [Link]

  • Patel, R., et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI. [Link]

Sources

Application Notes and Protocols for the GC-MS Analysis of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,4'-Dichloro-5-fluorobenzophenone is a halogenated aromatic ketone of significant interest in pharmaceutical and chemical synthesis, often serving as a key intermediate. Its precise and accurate quantification is critical for ensuring the quality and purity of starting materials, monitoring reaction progress, and identifying potential impurities in final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for this purpose, offering high-resolution separation and unambiguous identification.

This document provides a comprehensive guide to the development and validation of a robust GC-MS method for the analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern method efficacy and reliability.

Analyte Profile: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
IUPAC Name (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone[1]
CAS Number 844885-02-5[1]
Molecular Formula C₁₃H₇Cl₂FO[1]
Molecular Weight 269.09 g/mol [1]
Predicted Solubility Likely soluble in common organic solvents such as dichloromethane, toluene, and acetonitrile; low solubility in water.Inferred from structurally similar compounds.

Part 1: The Analytical Workflow

The GC-MS analysis of this compound involves a multi-step process, from sample preparation to data interpretation. Each stage is optimized to ensure accuracy, precision, and robustness.

GC-MS Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Validation A Sample Weighing & Dissolution B Solvent Selection (e.g., Dichloromethane) A->B Dissolve in appropriate solvent C Filtration (0.22 µm) B->C Remove particulates D Injection (Split/Splitless) C->D Inject into GC E GC Separation (DB-5ms column) D->E Vaporization & Separation F MS Detection (EI Mode) E->F Ionization & Fragmentation G Peak Integration & Quantification F->G Acquire mass spectra H Method Validation (Linearity, Accuracy, Precision) G->H Assess performance I Reporting H->I Generate final results

Caption: High-level workflow for the GC-MS analysis of this compound.

Part 2: Detailed Experimental Protocols

Reagents and Materials
  • Reference Standard: this compound (Purity ≥ 98%). The use of a certified reference material is highly recommended for quantitative analysis.[2][3]

  • Solvents: HPLC or GC-grade dichloromethane, toluene, and acetonitrile.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Sample Preparation: A Foundation for Accuracy

The goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent at an appropriate concentration, free from interfering matrix components.

Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Accurately weigh the sample matrix containing this compound and dissolve it in a known volume of dichloromethane to achieve a final concentration within the calibration range. If the sample is not fully soluble, sonication may be employed.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulate matter that could interfere with the GC system.

Rationale: Dichloromethane is a suitable solvent due to the predicted solubility of the analyte and its volatility, which is compatible with GC injection.[4] Filtration is a critical step to prevent contamination of the GC inlet and column.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-arylene phase provides good selectivity for halogenated aromatic compounds.[5]
Injector Split/SplitlessAllows for flexibility in sample concentration.
Injector Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)To be optimized based on sensitivity requirements.
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Oven Temperature Program Initial: 150 °C (hold 1 min) Ramp: 15 °C/min to 300 °C Hold: 5 minA temperature program is essential for separating compounds with a range of boiling points and ensuring the analyte is eluted with a good peak shape.
MS Transfer Line Temp. 290 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temperature 230 °CA standard temperature for electron ionization.
Quadrupole Temperature 150 °CEnsures mass accuracy.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible fragmentation patterns.
Electron Energy 70 eVThe standard electron energy for generating library-searchable mass spectra.
Mass Scan Range 50 - 350 amuCovers the molecular ion and expected fragment ions of the analyte.
Data Acquisition Full Scan (for qualitative analysis and method development) Selected Ion Monitoring (SIM) (for quantitative analysis)SIM mode provides higher sensitivity and selectivity for target compound quantification.

Part 3: Mass Spectral Fragmentation and Data Interpretation

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns for halogenated benzophenones.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments parent Molecular Ion (M+) m/z 268/270/272 frag1 [M-Cl]+ m/z 233/235 parent->frag1 - Cl• frag2 [C7H4Cl]+ m/z 111/113 parent->frag2 Cleavage of C-C bond frag3 [C6H3ClFO]+ m/z 145/147 parent->frag3 Cleavage of C-C bond frag4 [C6H4Cl]+ m/z 111/113 frag1->frag4 - CO frag5 [C6H3FCl]+ m/z 130/132 frag3->frag5 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Interpretation of the Mass Spectrum:

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed at m/z 268, with isotopic peaks at m/z 270 and 272 due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of these peaks should be approximately 9:6:1.[6]

  • Key Fragments:

    • Loss of a Chlorine Atom ([M-Cl]⁺): A significant fragment at m/z 233 and its isotope at m/z 235, corresponding to the loss of a chlorine radical.

    • Acylium Ions: Cleavage of the C-C bond on either side of the carbonyl group will lead to the formation of acylium ions.

      • The 4-chlorobenzoyl cation is expected at m/z 139 and its isotope at m/z 141.

      • The 3-chloro-5-fluorobenzoyl cation is expected at m/z 157 and its isotope at m/z 159.

    • Aryl Cations: Further fragmentation of the acylium ions by the loss of carbon monoxide (CO) will produce the corresponding aryl cations.

      • The 4-chlorophenyl cation at m/z 111 and its isotope at m/z 113.

      • The 3-chloro-5-fluorophenyl cation at m/z 129 and its isotope at m/z 131.

Recommended Ions for SIM Mode:

Ion (m/z)Role
268 Quantifier
270 Qualifier
139 Qualifier
111 Qualifier

The choice of the quantifier ion is typically the most abundant and specific ion, which is often the molecular ion. Qualifier ions are used to confirm the identity of the analyte by ensuring their ratios to the quantifier ion remain constant across all standards and samples.

Part 4: Method Validation Protocol

A robust method validation is essential to ensure the reliability of the analytical data. The validation should be performed in accordance with ICH Q2(R2) and FDA guidelines.[7]

Validation ParameterAcceptance CriteriaProtocol
Specificity No interfering peaks at the retention time of the analyte.Analyze a blank (dichloromethane) and a placebo (sample matrix without the analyte). The analyte peak should be well-resolved from any other components.
Linearity Correlation coefficient (r²) ≥ 0.995Prepare and analyze at least five concentrations of the reference standard across the expected working range. Plot a calibration curve of peak area versus concentration and perform a linear regression analysis.
Accuracy Recovery between 98.0% and 102.0%Spike a known amount of the reference standard into a placebo matrix at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery of the analyte.
Precision Repeatability (RSD ≤ 2.0%) Intermediate Precision (RSD ≤ 3.0%)Repeatability: Analyze six replicate injections of a standard solution. Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1Determined by injecting progressively lower concentrations of the standard solution.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
Robustness No significant change in results.Intentionally vary critical method parameters (e.g., GC oven temperature, flow rate, injector temperature) within a small range and assess the impact on the results.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the GC-MS analysis of this compound. By following the detailed protocols for sample preparation, instrument setup, and method validation, researchers and analytical scientists can achieve reliable and accurate quantification of this important pharmaceutical intermediate. The principles and methodologies described herein are designed to be adaptable to various laboratory settings and instrumentation, ensuring the generation of high-quality data for critical decision-making in drug development and chemical manufacturing.

References

  • Zhejiang University of Technology ZJUT. (2020). Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. CN111072492A.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69912, 2-Amino-5-chloro-2'-fluorobenzophenone. Retrieved from [Link]

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Preparation method of 4,4'-difluorobenzophenone. (n.d.). Google Patents.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. (2023). Molecules, 28(15), 5779. [Link]

  • A Review on Synthetic Methodologies of 2-Aminobenzophenones. (2018). Asian Journal of Organic & Medicinal Chemistry, 3(1), 1-10.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758110, this compound. Retrieved from [Link]

  • A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1–10. [Link]

  • Sparkman, O. D. (2006). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 21(11), 26-35.
  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1992). Degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by Sphingomonas sp. strain RW1. Applied and environmental microbiology, 58(3), 1005–1010.
  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4'-Dichloro-5-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important chemical intermediate. Drawing from established synthetic protocols and purification principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to this compound

This compound is a halogenated aromatic ketone, a class of compounds widely utilized as building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern provides unique electronic and steric properties crucial for the biological activity of the final products.[1] The most prevalent synthetic route to this compound is the Friedel-Crafts acylation.[1][2] While robust, this reaction can lead to several impurities, making effective purification a critical step in its synthesis.

This guide will address the primary purification challenges, focusing on the removal of common impurities through practical and scientifically sound methodologies.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My final product shows multiple spots on TLC/peaks in GC/HPLC analysis that are very close to the main product spot/peak. What are these impurities and how can I remove them?

Answer:

This is a classic challenge when synthesizing substituted benzophenones via Friedel-Crafts acylation and is most likely due to the presence of isomeric impurities .

Causality: The Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst.[3] In the synthesis of this compound, there are two likely scenarios depending on the chosen starting materials:

  • Acylation of 1-chloro-4-fluorobenzene with 3,4-dichlorobenzoyl chloride: The chlorine and fluorine atoms on 1-chloro-4-fluorobenzene are ortho, para-directing groups.[4] This means the incoming acyl group can add at different positions on the ring, leading to the formation of regioisomers.

  • Acylation of 1,2-dichlorobenzene with a fluorinated benzoyl chloride: Similarly, the directing effects of the chloro groups on 1,2-dichlorobenzene can lead to a mixture of isomeric products.

The primary cause is the electrophilic aromatic substitution mechanism where the acylium ion can attack different positions on the aromatic ring.[3]

Visualizing Isomer Formation:

G cluster_0 Friedel-Crafts Acylation Reactants 1-chloro-4-fluorobenzene + 3,4-dichlorobenzoyl chloride Intermediate Acylium Ion Intermediate Reactants->Intermediate Generation of electrophile Lewis_Acid AlCl3 Lewis_Acid->Intermediate Products Desired Product: this compound Isomeric Impurity 1 Isomeric Impurity 2 ... Intermediate->Products:main Attack at desired position Intermediate->Products:iso1 Attack at alternate ortho/para position Intermediate->Products:iso2 Attack at other positions

Caption: Formation of isomeric impurities during Friedel-Crafts acylation.

Troubleshooting Strategies:

  • Recrystallization: This is often the first and most effective method for removing isomeric impurities, provided there is a sufficient difference in their solubilities in a particular solvent system.

    • Solvent Selection: The ideal solvent is one in which your desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. For benzophenone derivatives, common choices include:

      • Ethanol

      • Methanol

      • Hexanes/Acetone mixture

      • Hexanes/Ethyl Acetate mixture

      • Toluene[5][6]

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. This typically involves dissolving the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[7] Gentle heating to redissolve the precipitate and slow cooling should yield purer crystals.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography of moderately polar compounds like benzophenones.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurity spots.

Experimental Protocol: Recrystallization

  • Solvent Screening: In separate test tubes, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Question 2: My product is off-color (e.g., yellow or brown) even after initial purification. What is the cause and how can I decolorize it?

Answer:

A persistent off-color in your product often indicates the presence of colored organic impurities or degradation products .

Causality:

  • Process-Related Impurities: Side reactions during the synthesis can generate colored byproducts. In Friedel-Crafts acylations, this can be due to overheating or the presence of impurities in the starting materials.[8]

  • Degradation: Benzophenone derivatives can be susceptible to photodegradation, which may lead to the formation of colored species.[9]

Troubleshooting Strategies:

  • Activated Carbon (Charcoal) Treatment: This is a common and effective method for removing colored impurities.

    • Procedure: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (typically 1-5% by weight of the crude product).

    • Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

    • Filtration: After a brief boiling with the charcoal, perform a hot filtration to remove the carbon particles, which will have adsorbed the colored impurities. Proceed with the cooling and crystallization steps as usual.

  • Column Chromatography: As mentioned previously, column chromatography can also be effective in separating colored impurities from the desired product.

Question 3: How can I confirm the purity of my final product?

Answer:

Confirming the purity of your this compound requires the use of appropriate analytical techniques.

Recommended Analytical Methods:

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect non-volatile impurities.Column: C18 reverse-phase. Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or trifluoroacetic acid). Detection: UV at 254 nm.[10]
Gas Chromatography (GC) Assess purity and detect volatile impurities.Column: A non-polar or medium-polarity column (e.g., TG-Dioxin). Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). Temperature Program: A temperature gradient is often necessary to ensure good separation of components with different boiling points.[11][12]
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.A broad melting point range suggests the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm the chemical structure and identify any structural impurities.The presence of unexpected signals can indicate impurities.

Visualizing the Analytical Workflow:

G Crude_Product Crude this compound Purification Purification (Recrystallization / Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Analysis Purity Assessment Purified_Product->Analysis HPLC HPLC Analysis->HPLC GC GC Analysis->GC MP Melting Point Analysis->MP NMR NMR Analysis->NMR Final_Product High-Purity Product HPLC->Final_Product GC->Final_Product MP->Final_Product NMR->Final_Product

Caption: Workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: The computed properties from PubChem are:

  • Molecular Formula: C₁₃H₇Cl₂FO[13]

  • Molecular Weight: 269.09 g/mol [13]

  • IUPAC Name: (3-chloro-5-fluorophenyl)-(4-chlorophenyl)methanone[13]

Q2: What safety precautions should I take when handling this compound and the solvents used for its purification?

A2: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used for recrystallization and chromatography are often flammable and/or toxic, so avoid inhalation and contact with skin. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. To avoid this:

  • Use more solvent: This will lower the saturation point of the solution.

  • Cool the solution more slowly: This gives the molecules more time to arrange into a crystal lattice.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of the pure compound can initiate crystallization.

  • Choose a different solvent: A solvent with a lower boiling point may be more suitable.[6]

Q4: Can I use a rotary evaporator to speed up the crystallization process?

A4: While a rotary evaporator is excellent for removing solvent, it is generally not recommended for crystallization. The rapid removal of solvent often leads to the formation of a powder or an amorphous solid rather than well-defined crystals, which can trap impurities. Slow cooling is crucial for effective purification by recrystallization.[14]

References

Sources

improving yield and purity of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3,4'-Dichloro-5-fluorobenzophenone (CAS: 844885-02-5).[1] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the synthesis and purification of this key chemical intermediate. Our goal is to empower you to optimize your experimental outcomes by understanding the critical parameters that govern reaction yield and product purity.

Troubleshooting Guide: Overcoming Common Synthesis & Purification Hurdles

This section addresses specific issues that may arise during the preparation of this compound, which is typically synthesized via a Friedel-Crafts acylation reaction.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I fix it?

Low yield is a common problem in Friedel-Crafts acylation, often stemming from issues with reagents, catalysts, or reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: Friedel-Crafts reactions are extremely sensitive to moisture. The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) reacts readily with water, which deactivates it and halts the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and high-purity, anhydrous reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Insufficient or Inactive Catalyst: The catalyst, typically AlCl₃, is consumed by complexation with the product ketone. Therefore, slightly more than a stoichiometric amount is often required for the reaction to proceed to completion.[3]

    • Solution: Use at least 1.1 to 1.3 molar equivalents of a high-quality, anhydrous Lewis acid catalyst. Ensure the catalyst has been stored properly to prevent hydration. For challenging acylations, stronger catalysts like rare earth triflates (e.g., La(OTf)₃) in combination with trifluoromethanesulfonic acid (TfOH) can be considered.[4]

  • Sub-optimal Reaction Temperature: The reaction to form the electrophilic acylium ion and the subsequent aromatic substitution are temperature-dependent.

    • Solution: The initial mixing of reactants and catalyst should be performed at a low temperature (0–5 °C) to control the initial exothermic reaction.[5] After the initial addition, the reaction mixture can be allowed to warm to room temperature or gently heated (e.g., 40-60°C) to drive the reaction to completion.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Deactivated Aromatic Ring: Friedel-Crafts reactions fail with strongly deactivated aromatic rings.[3] While halogens are deactivating, the reaction is generally feasible. However, the presence of other, more strongly deactivating groups on your starting materials will inhibit the reaction.

    • Solution: Verify the purity and identity of your starting materials (e.g., 1-chloro-3-fluorobenzene and 4-chlorobenzoyl chloride). Ensure they are free from strongly deactivating contaminants.

Troubleshooting Workflow for Low Yield A decision tree to diagnose and resolve low yield issues.

G start Problem: Low Yield q1 Are all reagents and solvents certified anhydrous? start->q1 s1 Solution: Use oven-dried glassware. Purchase new, anhydrous-grade reagents/solvents. Run under inert atmosphere. q1->s1 No q2 Is the catalyst stoichiometry >1.0 equivalent? q1->q2 Yes s2 Solution: Increase catalyst (e.g., AlCl₃) to 1.1-1.3 equivalents. Verify catalyst activity. q2->s2 No q3 Was the reaction temperature profile controlled? q2->q3 Yes s3 Solution: Add reagents at 0-5°C, then warm to RT or heat gently. Monitor progress via TLC. q3->s3 No q4 Are starting materials pure and correctly identified? q3->q4 Yes s4 Solution: Confirm identity and purity of aromatic substrate and acylating agent via NMR or GC-MS. q4->s4 No

Q2: I've isolated my product, but analytical data (NMR/GC) shows significant isomeric impurities. How can I improve regioselectivity and purify the final product?

The formation of regioisomers is a primary challenge in this synthesis, arising from the directing effects of the substituents on the aromatic ring.

Improving Regioselectivity:

  • Understanding Directing Effects: In the acylation of 1-chloro-3-fluorobenzene, both the chloro and fluoro groups are ortho-, para-directors. The fluorine atom is less deactivating than chlorine, making the positions ortho and para to the fluorine more activated. This leads to a mixture of products. The desired this compound is formed by acylation at the C4 position (para to fluorine, ortho to chlorine). The most common side product is often acylation at the C6 position (ortho to both fluorine and chlorine), though this can be sterically hindered.[2]

  • Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the isomer ratio by affecting the steric bulk of the electrophile complex. Experimenting with different Lewis acids (e.g., FeCl₃, TiCl₄) or solvent systems may shift the isomeric distribution.

Purification Strategies:

  • Recrystallization: This is the most effective method for purifying the crude solid product.[7] The key is to find a solvent or solvent system in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[8]

    • Procedure: Dissolve the crude solid in a minimal amount of a hot solvent. If insoluble impurities are present, perform a hot filtration.[9] Allow the solution to cool slowly to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]

    • Solvent Selection: A step-gradient polarity approach is often successful. Start with a non-polar solvent like hexanes and add a more polar solvent like ethyl acetate or acetone dropwise to the heated mixture until the solid just dissolves.

Solvent SystemRationale & Comments
Methanol A patent for a similar compound, 4,4'-difluorobenzophenone, reports successful recrystallization from methanol, yielding a high-purity product.[5]
Ethanol/Water A common system for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Hexanes/Ethyl Acetate A versatile system. The ratio can be fine-tuned to achieve optimal separation based on the specific impurity profile.[10]
Acetonitrile/Water A patented method for purifying benzophenone involves dissolving the crude product in acetonitrile and then adding water as an anti-solvent to induce crystallization of the pure product.[11]
  • Column Chromatography: If recrystallization fails to remove isomers effectively, silica gel column chromatography is the next logical step.

    • Eluent System: A mobile phase of low to medium polarity, such as a gradient of ethyl acetate in hexanes, is typically effective for separating benzophenone derivatives. The separation can be monitored by TLC.

    • Procedure: Adsorb the crude product onto a small amount of silica gel. Load it onto a prepared silica gel column. Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the pure product.[12]

General Purification Workflow A flowchart for isolating and purifying the target compound.

G start Crude Reaction Mixture workup 1. Quench with Ice/HCl 2. Extract with Organic Solvent start->workup dry 3. Wash & Dry Organic Layer (e.g., with MgSO₄) workup->dry concentrate 4. Concentrate under Vacuum dry->concentrate crude_solid Crude Solid Product concentrate->crude_solid recrystallize 5. Recrystallization (e.g., from Methanol or Hex/EtOAc) crude_solid->recrystallize filter_dry 6. Filter & Dry Crystals recrystallize->filter_dry purity_check 7. Purity Analysis (TLC/HPLC/GC) filter_dry->purity_check pure_product Pure Product (>99%) purity_check->pure_product Purity OK impure Product Impure purity_check->impure Purity Not OK chromatography 8. Silica Gel Column Chromatography impure->chromatography chromatography->purity_check

Frequently Asked Questions (FAQs)

Q3: What is the general reaction mechanism for this synthesis?

The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts Acylation.

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts the chloride from the 4-chlorobenzoyl chloride, forming a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich aromatic ring (1-chloro-3-fluorobenzene) attacks the acylium ion. This step temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

  • Deprotonation/Rearomatization: The [AlCl₄]⁻ complex removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the AlCl₃ catalyst (which then complexes with the product ketone).

Reaction Mechanism: Friedel-Crafts Acylation The mechanism for the formation of this compound.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization r1 4-Chlorobenzoyl Chloride plus1 + r1->plus1 acylium Acylium Ion (Electrophile) r1->acylium cat1 AlCl₃ plus1->cat1 cat1->acylium alcl4 [AlCl₄]⁻ r2 1-Chloro-3-fluorobenzene plus2 + r2->plus2 sigma Sigma Complex (Carbocation Intermediate) r2->sigma acylium2 Acylium Ion plus2->acylium2 acylium2->sigma sigma2 Sigma Complex plus3 + sigma2->plus3 product Product-AlCl₃ Complex sigma2->product alcl4_2 [AlCl₄]⁻ plus3->alcl4_2 alcl4_2->product hcl HCl alcl3 AlCl₃

Q4: How can I monitor the reaction progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel 60 F₂₅₄).

    • Prepare a developing chamber with an appropriate eluent (e.g., 20% ethyl acetate in hexanes).

    • On the plate's baseline, spot your starting material (e.g., 1-chloro-3-fluorobenzene), a co-spot (starting material and reaction mixture), and the reaction mixture itself.

    • Develop the plate, dry it, and visualize it under a UV lamp (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material has completely disappeared from the reaction mixture lane. The appearance of a new, slower-moving spot (more polar) indicates product formation.

For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of reactants and the appearance of the product over time.[13][14]

Q5: What analytical techniques are recommended for final product characterization and purity confirmation?

A combination of techniques should be used to confirm the structure and purity of the final product.

TechniquePurposeExpected Observations
HPLC/GC Purity AssessmentA single major peak corresponding to the product. Purity is often reported as area percent.[5][14]
¹H and ¹³C NMR Structural ConfirmationThe proton and carbon NMR spectra should show the correct number of signals with appropriate chemical shifts, integrations, and coupling patterns for the proposed structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₃H₇Cl₂FO, MW: 269.09 g/mol ).[1] The isotopic pattern for two chlorine atoms should be visible.
Melting Point Purity IndicationA sharp, narrow melting range indicates a high degree of purity. Impurities typically depress and broaden the melting range.
Q6: What are the key safety precautions for this synthesis?
  • Reagents: Acyl chlorides are corrosive and lachrymatory. Aluminum chloride reacts violently with water and releases HCl gas. Handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction: The initial reaction can be highly exothermic. Use an ice bath for controlled addition of reagents. The reaction work-up involves quenching with acid, which produces heat and HCl gas. Perform this step slowly and carefully in a fume hood.

  • Solvents: Use of flammable organic solvents requires that there are no nearby ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. National Institutes of Health (NIH). [Link]

  • The preparation of 3:4-dichloro-fluorobenzene. ResearchGate. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. [Link]

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]

  • CN108586224B - Method for purifying and separating benzophenone.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Recrystallization. YouTube. [Link]

  • Solid-phase microextraction for determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in water. ResearchGate. [Link]

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]

  • Friedel-Crafts limitations. University of Calgary. [Link]

  • 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]

  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]

  • WO 98/00427 - Process for Preparing 1,3-Dihydro-5-(2-Fluorophenyl)-1-(1-Hydroxy-Methylpropyl)-7-Chloro-2H-1,4-Benzodiazepin-2-One-4-Oxide.
  • Recrystallization. YouTube. [Link]

  • FZR - Helmholtz-Zentrum Dresden-Rossendorf (HZDR). HZDR. [Link]

  • 1,3-DIHYDROXYPHENAZINE. Organic Syntheses. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

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Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Dichlorofluorobenzophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving the analytical challenges associated with the HPLC separation of dichlorofluorobenzophenone isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter peak overlap and co-elution issues during their chromatographic analyses. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to achieve baseline separation of these critical analytes.

Introduction to the Challenge: The Subtle Differences of Isomers

Dichlorofluorobenzophenone isomers are structurally similar compounds, often differing only in the substitution pattern of chlorine and fluorine atoms on the benzophenone backbone. These subtle structural variations can lead to very similar physicochemical properties, such as polarity and hydrophobicity, making their separation by High-Performance Liquid Chromatography (HPLC) a significant challenge. Incomplete separation, or peak overlap, can lead to inaccurate quantification and misidentification, which is particularly problematic in pharmaceutical development and quality control where purity and impurity profiling are paramount.

This guide will walk you through a systematic approach to method development and troubleshooting, enabling you to understand the factors that govern selectivity and resolution in your HPLC system.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section addresses specific issues you may encounter during your HPLC analysis of dichlorofluorobenzophenone isomers. Each problem is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Q1: My dichlorofluorobenzophenone isomer peaks are broad and tailing. What are the likely causes and how can I improve the peak shape?

A1: Understanding and Mitigating Peak Tailing

Peak tailing is a common issue in HPLC and can obscure the resolution of closely eluting isomers. The primary causes are often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Causality:

  • Silanol Interactions: Most silica-based reversed-phase columns have residual silanol groups (Si-OH) on the surface. These can interact with polar functional groups on your dichlorofluorobenzophenone isomers, leading to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of residual silanols, increasing their interaction with the analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

Troubleshooting Protocol:

  • Evaluate Mobile Phase pH:

    • If not already using a buffer, introduce a buffer to your mobile phase to control the pH. A common starting point for neutral compounds like dichlorofluorobenzophenones is a phosphate or acetate buffer in the range of pH 3-4 to suppress silanol ionization.

  • Incorporate an Additive:

    • Add a small amount of a competing base, such as triethylamine (TEA) (0.1% v/v), to the mobile phase. TEA can interact with the active silanol sites, reducing their availability to interact with your analytes.

  • Reduce Sample Concentration:

    • Prepare a dilution series of your sample and inject decreasing concentrations. If peak shape improves with lower concentrations, you are likely experiencing column overload.

  • Consider a Different Column:

    • Modern columns with advanced end-capping technology have fewer accessible silanol groups. If the problem persists, switching to a highly end-capped C18 column or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) may be beneficial.

Q2: I have two or more dichlorofluorobenzophenone isomer peaks that are partially overlapping. How can I systematically improve their resolution?

A2: A Systematic Approach to Enhancing Resolution

Improving the resolution of closely eluting peaks requires a systematic approach that manipulates the selectivity of your chromatographic system. This involves a careful evaluation of both the mobile and stationary phases.

Causality:

  • Insufficient Selectivity: The primary reason for peak overlap is that the stationary and mobile phases are not providing enough differential interaction with the isomers to separate them effectively.

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer in your mobile phase directly impact selectivity.

  • Inappropriate Stationary Phase: A standard C18 column may not be the optimal choice for separating isomers with subtle differences in polarity and aromaticity.

Systematic Method Development Workflow:

MethodDevelopment cluster_0 Initial Assessment cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Screening cluster_3 Final Optimization Start Overlapping Peaks Observed Analyze Analyze Isomer Structures (Predict Polarity Differences) Start->Analyze Solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Analyze->Solvent Step 1 Gradient Optimize Gradient Slope (Shallower Gradient) Solvent->Gradient Step 2 Flow Adjust Flow Rate (Lower for better efficiency) Gradient->Flow Step 3 Phenyl Screen Phenyl-Hexyl Column (π-π interactions) Flow->Phenyl If resolution is still poor Biphenyl Screen Biphenyl Column (Enhanced π-π interactions) Phenyl->Biphenyl PFP Screen Pentafluorophenyl (PFP) Column (Dipole-dipole and halogen interactions) Biphenyl->PFP Temp Optimize Column Temperature PFP->Temp With promising column FineTune Fine-tune Mobile Phase Temp->FineTune Resolved Baseline Resolution Achieved FineTune->Resolved

Caption: A systematic workflow for resolving overlapping HPLC peaks.

Experimental Protocol for Mobile Phase Optimization:

  • Change the Organic Modifier:

    • If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice versa. These solvents have different selectivities and can alter the elution order of your isomers. Prepare mobile phases with the same solvent strength to make a direct comparison.

  • Optimize the Gradient:

    • If using a gradient, decrease the slope (i.e., make it shallower) around the elution time of your isomers. This will give the peaks more time to separate on the column.

  • Adjust the Flow Rate:

    • Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the run time.[1]

Experimental Protocol for Stationary Phase Screening:

  • Select Alternative Chemistries:

    • Based on the aromatic nature of dichlorofluorobenzophenone, consider columns that offer alternative separation mechanisms to the hydrophobic interactions of a C18 column.

    • Phenyl-Hexyl Columns: These columns provide π-π interactions with the aromatic rings of your analytes, which can be highly selective for positional isomers.

    • Pentafluorophenyl (PFP) Columns: These are particularly effective for separating halogenated compounds due to dipole-dipole and charge-transfer interactions.

  • Perform Scouting Runs:

    • Using the same mobile phase conditions, perform scouting runs on each of the selected columns to quickly assess which stationary phase provides the best selectivity for your isomers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the HPLC analysis of dichlorofluorobenzophenone isomers.

Q3: Which stationary phase is generally the best starting point for separating dichlorofluorobenzophenone isomers?

A3: While a standard C18 (octadecyl silane) column is a versatile and common starting point for reversed-phase HPLC, it may not always provide the necessary selectivity for closely related isomers.[2] For dichlorofluorobenzophenone isomers, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase is often a better initial choice. The phenyl-based phases can offer enhanced selectivity through π-π interactions with the aromatic rings of the benzophenone structure. PFP columns are particularly adept at separating halogenated isomers due to their unique electronic and steric interactions.

Stationary PhasePrimary Separation MechanismAdvantages for Dichlorofluorobenzophenone Isomers
C18 Hydrophobic InteractionsWidely available, good general-purpose starting point.
Phenyl-Hexyl Hydrophobic and π-π InteractionsEnhanced selectivity for aromatic and positional isomers.
PFP Hydrophobic, π-π, Dipole-Dipole, and Charge-Transfer InteractionsExcellent for separating halogenated compounds and isomers with different electron distributions.
Q4: How can I predict the elution order of my dichlorofluorobenzophenone isomers in reversed-phase HPLC?

A4: In reversed-phase HPLC, the general rule is that less polar compounds elute later because they interact more strongly with the nonpolar stationary phase. The polarity of dichlorofluorobenzophenone isomers is influenced by the position of the chlorine and fluorine atoms.

  • Symmetry and Dipole Moment: Isomers with a more symmetrical arrangement of halogen atoms may have a lower net dipole moment and be less polar. For example, a para-substituted isomer is often less polar than an ortho or meta-substituted isomer.

  • Intramolecular Interactions: The proximity of the halogen atoms to the carbonyl group can influence the molecule's overall polarity.

General Elution Order Prediction:

  • Draw the structures of your isomers.

  • Assess the overall symmetry and the vector sum of the bond dipoles. A more symmetrical structure with canceling dipoles will be less polar.

  • Consider the potential for intramolecular hydrogen bonding , although this is less of a factor for these compounds.

  • The predicted elution order will be from most polar to least polar.

It is important to note that this is a prediction, and the actual elution order can be influenced by the specific stationary and mobile phases used.

Q5: Should I use isocratic or gradient elution for separating dichlorofluorobenzophenone isomers?

A5: The choice between isocratic and gradient elution depends on the complexity of your sample and the range of polarities of your isomers.

  • Isocratic Elution: This is suitable when your isomers have similar polarities and elute close to each other. It is simpler to set up and can provide better reproducibility.

  • Gradient Elution: This is preferred when you have a mixture of isomers with a wider range of polarities or when you are also analyzing for other impurities that may have significantly different retention times. A shallow gradient can be very effective at resolving closely eluting isomers.

Recommendation: Start with a scouting gradient to determine the retention behavior of your isomers. If they elute close together, you can then develop an optimized isocratic method. If they are far apart or if other impurities are present, a refined gradient method will be more appropriate.

References

  • SIELC. (n.d.). Separation of 4,4'-Dichlorobenzophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 2 constitutional structural isomers of molecular formula C2H2Cl2, C2H2Br2, C2H2F2 or C2H2I2. Retrieved from [Link]

  • Smith, R. M., Bishara, R. H., & Drummond, J. L. (1981). The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography.
  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(1), 534-539.
  • Gonzalez, H., et al. (2007). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Agilent Technologies. (2008). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Kaliszan, R., et al. (2020).
  • Doc Brown's Chemistry. (n.d.). 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Normal phase separation of benzophenone and nitrobenzene with a.... Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (2020). Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimization. Retrieved from [Link]

  • Stack Exchange. (2014). Analytical Chemistry predicting the order of elution of compounds in a reverse phase HPLC. Retrieved from [Link]

  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

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minimizing degradation of 3,4'-Dichloro-5-fluorobenzophenone during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the analytical challenges associated with 3,4'-Dichloro-5-fluorobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing degradation and ensuring robust, reproducible analytical results. Here, we move beyond simple procedural lists to explain the fundamental principles behind our recommendations, empowering you to troubleshoot effectively and optimize your analytical workflows.

Foundational Knowledge: Understanding the Molecule

This compound is a halogenated aromatic ketone. Its structure, featuring two chlorinated rings and a fluorine atom, dictates its chemical behavior and potential vulnerabilities during analysis. The electron-withdrawing nature of the halogen atoms and the presence of the carbonyl group make the molecule susceptible to specific degradation pathways, primarily photodegradation, and potential hydrolysis under extreme pH conditions.

This guide is structured in a question-and-answer format to directly address the common challenges encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Handling and Storage

Q1: I've just received a new batch of this compound standard. What are the best practices for storage to prevent degradation before I even begin my experiments?

A1: Proper storage is the first line of defense against degradation. Due to the photosensitive nature of many benzophenone derivatives, immediate and consistent protection from light is critical.

  • Storage Conditions: Store the solid standard in an amber vial in a cool, dark, and dry place.[1][2] A refrigerator at 2-8°C is recommended for long-term storage.[3]

  • Inert Atmosphere: For utmost stability, especially if the standard will be stored for an extended period, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Solution Stability: Once dissolved, the stability of the solution will depend on the solvent. It is best practice to prepare fresh solutions for each analytical run. If solutions must be stored, they should be kept in amber, tightly sealed vials at 2-8°C.[1] Avoid prolonged storage of solutions, especially at room temperature on a lab bench, where exposure to light and ambient temperature can accelerate degradation.

Q2: I'm preparing my sample for HPLC analysis. Which solvent should I use to dissolve this compound, and are there any I should avoid?

A2: The choice of solvent is crucial not only for solubility but also for minimizing on-instrument degradation.

  • Recommended Solvents: Acetonitrile and methanol are excellent choices for dissolving this compound for reversed-phase HPLC.[4] They are polar enough to ensure good solubility and are compatible with common mobile phases.

  • Solvents to Use with Caution: While soluble in halogenated solvents like dichloromethane and chloroform, these are generally not ideal for injection into an HPLC system and can be incompatible with some column packings.

  • Protic vs. Aprotic Solvents: Be mindful that protic solvents (like methanol and water) can potentially engage in hydrogen bonding with the carbonyl group, which could subtly influence its chromatographic behavior compared to aprotic solvents (like acetonitrile).

HPLC Method Development & Optimization

Q3: I am developing an HPLC method for this compound and am unsure where to start with column and mobile phase selection. What do you recommend?

A3: A systematic approach to method development will yield a robust and reliable method. For a halogenated aromatic ketone like this compound, a reversed-phase HPLC method is the most suitable starting point.

Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column C18, 2.1 or 4.6 mm i.d., 100 or 150 mm length, ≤ 3.5 µm particle sizeC18 columns provide excellent hydrophobic retention for aromatic compounds. Smaller particle sizes offer higher efficiency and better resolution.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe acidic mobile phase helps to ensure sharp peak shapes by minimizing interactions with residual silanols on the column packing.[5] Acetonitrile often provides good peak shape and lower backpressure than methanol.
Gradient Start with a scouting gradient of 5% to 95% B over 10-15 minutes.[6]A scouting gradient is an efficient way to determine the approximate elution conditions and to separate the main analyte from potential impurities or degradants.[6]
Flow Rate 0.3 mL/min for 2.1 mm i.d.1.0 mL/min for 4.6 mm i.d.These flow rates are typical for the given column dimensions and provide a good balance between analysis time and efficiency.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but excessively high temperatures may risk on-column degradation.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by a UV scan).Benzophenones have strong UV absorbance, making UV detection a sensitive and robust choice.

Experimental Protocol: HPLC Method Development

  • Determine UV Maximum: Prepare a dilute solution of this compound in the mobile phase and obtain a UV spectrum to identify the wavelength of maximum absorbance.

  • Scouting Gradient: Perform an initial injection using the recommended scouting gradient. This will provide information on the retention time of the analyte and the presence of any impurities.

  • Method Optimization: Based on the scouting run, the gradient can be optimized to improve resolution, shorten the run time, or focus on a specific region of the chromatogram.[7]

Q4: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

A4: Peak tailing for a compound like this is often due to secondary interactions with the stationary phase.

Troubleshooting Peak Tailing.

  • Secondary Silanol Interactions: The most common cause of peak tailing for polar and halogenated compounds is the interaction with acidic silanol groups on the silica backbone of the HPLC column.

    • Solution: Use an acidic mobile phase (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the silanol groups. Alternatively, use a modern, end-capped C18 column or consider a column with a different stationary phase, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for halogenated compounds.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.

Forced Degradation Studies

Q5: I need to perform a forced degradation study to understand the stability of this compound. Can you provide a step-by-step protocol?

A5: A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Forced_Degradation_Workflow cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal (e.g., 60-80°C) Thermal->Stressed_Samples Photo Photolytic (UV/Vis light) Photo->Stressed_Samples HPLC_UV HPLC-UV Analysis Analysis_Results Degradation Profile & Impurity Identification HPLC_UV->Analysis_Results LC_MS LC-MS for Identification LC_MS->Analysis_Results API This compound (API Solution) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to Stressed_Samples->HPLC_UV Monitor Degradation Stressed_Samples->LC_MS Characterize Degradants

Forced Degradation Workflow.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at regular intervals (e.g., 2, 4, 8, 24 hours).

    • If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).[10]

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Analyze at regular intervals as described for acid hydrolysis.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, and analyze at regular intervals.[11]

  • Thermal Degradation:

    • Place a solid sample and a solution of the compound in a temperature-controlled oven at 60-80°C.

    • Analyze at regular intervals.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at a suitable time point.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV method.

    • For the identification of degradation products, LC-MS analysis is highly recommended.[12]

Q6: My analyte appears to be degrading in the autosampler during a long analytical run. What can I do to minimize this?

A6: On-instrument degradation, especially for photosensitive compounds, is a common issue.

  • Autosampler Temperature: If your autosampler has temperature control, set it to a low temperature (e.g., 4°C) to slow down any potential degradation reactions.

  • Amber Vials: Always use amber or light-blocking autosampler vials to protect the sample from light exposure.[2]

  • Run Time: If possible, shorten the analytical run time to minimize the residence time of the sample in the autosampler.

  • Sequence Design: If you have a large number of samples, consider breaking them into smaller sequences to avoid leaving samples in the autosampler for extended periods.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved January 25, 2026, from [Link]

  • ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved January 25, 2026, from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 25, 2026, from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved January 25, 2026, from [Link]

  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved January 25, 2026, from [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved January 25, 2026, from [Link]

  • Simons, C. (2012, December 19). Handling Your Analytical Reference Standards. Restek. Retrieved January 25, 2026, from [Link]

  • CHROMacademy. (2013, May 1). HPLC Column Selection. LCGC International. Retrieved January 25, 2026, from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved January 25, 2026, from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved January 25, 2026, from [Link]

  • Bell, F. (n.d.). On-Column Sample Degradation. LCGC International. Retrieved January 25, 2026, from [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Retrieved January 25, 2026, from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved January 25, 2026, from [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. Retrieved January 25, 2026, from [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. Retrieved January 25, 2026, from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 25, 2026, from [Link]

  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved January 25, 2026, from [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved January 25, 2026, from [Link]

  • Phenomenex. (2025, April 1). Choosing the Right HPLC Column: A Complete Guide. Retrieved January 25, 2026, from [Link]

  • Molecules. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved January 25, 2026, from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved January 25, 2026, from [Link]

  • Oreate AI Blog. (2026, January 7). Guidelines for Troubleshooting Chromatographic Peak Loss in Liquid Chromatography and LC-MS Systems. Retrieved January 25, 2026, from [Link]

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Technical Support Center: Managing Impurities in 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals from your Senior Application Scientist.

Welcome to the technical support center for 3,4'-Dichloro-5-fluorobenzophenone. As a critical starting material in multi-step pharmaceutical syntheses, its purity is paramount to ensuring the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1] Impurities introduced at this stage can carry through the synthetic route, lead to unwanted side reactions, or be difficult to remove later, impacting yield and final product specifications.[2][3]

This guide provides in-depth, field-proven insights into the common impurity challenges associated with this compound and offers robust troubleshooting strategies and validated protocols to manage them effectively, in line with regulatory expectations such as the ICH Q7 guidelines for Good Manufacturing Practice (GMP) for APIs.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this starting material can be broadly classified into three categories:

  • Process-Related Impurities: These arise directly from the synthetic route, which is typically a Friedel-Crafts acylation or a related coupling reaction.[7] They include:

    • Positional Isomers: The primary challenge. Due to the directing effects of the chloro and fluoro substituents on the aromatic ring, acylation can occur at different positions, leading to isomers that are often difficult to separate from the desired product.[8][9]

    • Unreacted Starting Materials: Residual acylating agents (e.g., 4-chlorobenzoyl chloride) or the substituted benzene core (e.g., 1,2-dichloro-4-fluorobenzene).[10]

    • Reaction By-products: Such as di-acylated products or products from side reactions involving the catalyst or solvent.[8]

  • Degradation Products: Although benzophenones are generally stable, they can degrade under stress conditions like exposure to UV light, high temperatures, or extreme pH.[11] This can lead to dehalogenation or hydroxylation products.

  • Residual Solvents & Reagents: Inorganic salts from workup steps or residual organic solvents used during synthesis or purification.[1]

Q2: Why is controlling positional isomers so critical for this specific molecule?

A2: Positional isomers are structurally very similar to the target molecule, this compound. This similarity in their physicochemical properties (e.g., polarity, boiling point, solubility) makes them exceptionally difficult to remove using standard purification techniques like recrystallization or basic chromatography. If carried forward, these isomers can react in subsequent steps to form isomeric impurities in the final API, which can have different pharmacological or toxicological profiles and are a major regulatory concern.[2]

Q3: What is the first step I should take if I detect an unknown impurity in my starting material?

A3: The first step is characterization. A robust analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), is essential. This will provide the retention time (relative to the main peak) and the mass-to-charge ratio (m/z) of the impurity. This data is crucial for forming a hypothesis about the impurity's identity. For instance, an impurity with the same m/z as the product is likely a positional isomer. Comparing the observed impurity profile with the known synthetic route is key to postulating its origin.

Q4: How do regulatory guidelines like ICH Q7 impact the management of starting material impurities?

A4: ICH Q7 provides GMP guidance for API manufacturing and emphasizes that the quality of starting materials must be controlled.[12][13] It states that the stringency of GMP should increase as the process moves from early steps to the final API.[12] This means that while full GMP is applied to the final steps, a robust quality management system must be in place for starting materials.[5][6] This includes setting appropriate specifications for impurities, having validated analytical methods for their detection, and understanding the fate of these impurities in downstream processing.[4]

Impurity Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, explaining the root cause and providing actionable solutions.

Problem 1: HPLC analysis shows a significant peak with the same mass as the product, eluting close to the main peak.
  • Likely Cause: This is the classic signature of a positional isomer . The synthesis of this compound, often via Friedel-Crafts acylation, involves the reaction of a 4-chlorobenzoyl derivative with a 1,2-dichloro-4-fluorobenzene precursor. The directing effects of the halogens can lead to acylation at an alternative position on the ring, resulting in an isomer.[8]

  • Troubleshooting & Solution Workflow:

    • Confirm Identity: If not already done, use high-resolution mass spectrometry (HRMS) to confirm the elemental composition matches the product. Isolate a small quantity of the impurity using preparative HPLC or column chromatography for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Optimize Synthesis: The formation of positional isomers is highly dependent on reaction conditions.[14]

      • Catalyst Choice: The type and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃, Bi(OTf)₃) can influence regioselectivity.[15] Experiment with different catalysts to find one that favors the desired isomer.

      • Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Running the reaction at a lower temperature may increase selectivity and reduce the formation of undesired isomers.

      • Solvent: The polarity of the solvent can affect catalyst activity and reaction selectivity. Screen different solvents to minimize isomer formation.

    • Enhance Purification:

      • Recrystallization: This is the first line of defense. A systematic solvent screening is crucial. Test a range of solvents with varying polarities (e.g., heptane, toluene, isopropanol, ethanol, methanol, and mixtures thereof). A successful recrystallization relies on the differential solubility of the product and the impurity.[16]

      • Chromatography: If recrystallization fails, preparative column chromatography is necessary. Due to the close polarity of isomers, a high-resolution stationary phase (e.g., small particle size silica) and a carefully optimized mobile phase are required.

Visual Workflow: Isomer Identification and Mitigation

G cluster_0 Phase 1: Detection & Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Outcome A Impurity Detected (Same m/z as Product) B Hypothesis: Positional Isomer A->B C Isolate Impurity (Prep-HPLC) B->C D Confirm Structure (NMR, HRMS) C->D E Optimize Synthesis (Catalyst, Temp, Solvent) D->E F Develop Purification (Recrystallization, Chromatography) D->F G Re-analyze Material E->G F->G H Meets Specification? G->H I Release Material H->I Yes J Further Optimization Required H->J No J->E

Caption: Troubleshooting workflow for positional isomers.

Problem 2: The material has a yellow tint and the HPLC shows several minor, early-eluting peaks.
  • Likely Cause: This often points to the presence of unreacted starting materials or low molecular weight by-products . For instance, residual 2-amino-5-chlorobenzophenone derivatives, if used in the synthesis, can be colored.[17] Alternatively, hydrolysis of an acyl chloride starting material can generate the corresponding carboxylic acid, which would elude earlier on a reverse-phase HPLC column.

  • Troubleshooting & Solution:

    • Identify the Impurities: Use LC-MS to get the mass of these early-eluting peaks. Compare these masses to the molecular weights of all starting materials and plausible by-products (e.g., 4-chlorobenzoic acid).

    • Improve Reaction Stoichiometry & Monitoring: Ensure the key reagents are used in the correct molar ratios. Implement in-process controls (e.g., TLC or HPLC) to monitor the reaction to completion and confirm the consumption of starting materials.

    • Optimize Aqueous Workup: An acidic or basic wash during the workup can effectively remove acidic or basic impurities. For example, a wash with a dilute sodium bicarbonate solution will extract acidic impurities like 4-chlorobenzoic acid into the aqueous layer. A subsequent wash with dilute HCl would remove basic impurities.

    • Charcoal Treatment: If the color is due to persistent, low-level aromatic impurities, a treatment with activated carbon during the final recrystallization step can be effective at removing the color.

Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a robust starting point for analyzing the purity of this compound. It should be validated for your specific system and impurity profile.

  • Objective: To separate the main component from potential process-related impurities and degradation products.

  • Methodology:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase, 150 x 4.6 mm, 3.5 µmProvides good retention and resolution for non-polar to moderately polar benzophenone derivatives.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 0-2 min: 50% B; 2-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% BA shallow gradient is essential for resolving closely eluting isomers.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLAdjust based on sample concentration.
Detector UV at 254 nm and/or Mass Spectrometer (ESI+)254 nm is a common wavelength for aromatic compounds. MS provides critical mass information.[11]
Sample Prep. Dissolve sample in Acetonitrile:Water (1:1) to a concentration of ~0.5 mg/mL.Ensure the sample is fully dissolved to prevent column blockage.
Protocol 2: Lab-Scale Recrystallization for Purification

This protocol outlines a systematic approach to purify this compound by removing less soluble or more soluble impurities.[18]

  • Objective: To increase the purity of the starting material by removing isomers and other process-related impurities.

  • Methodology:

    • Solvent Screening (Small Scale):

      • Place ~50 mg of the crude material into several test tubes.

      • Add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise to each tube at room temperature until the solid dissolves. Note the approximate solubility.

      • Heat the tubes that required a large volume of solvent to see if solubility increases significantly with temperature.

      • Cool the solutions that dissolved upon heating to 0-5 °C. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which allows for the formation of well-defined crystals upon cooling.

    • Scaled-Up Recrystallization:

      • Place the crude material (e.g., 10 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

      • Add the chosen "ideal" solvent in portions while heating the mixture to a gentle reflux with stirring. Continue adding solvent until the solid is just fully dissolved.

      • Optional: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon (e.g., 1-2% by weight), and then heat back to reflux for 5-10 minutes.

      • Hot filter the solution through a fluted filter paper to remove any insoluble material (and the activated carbon, if used).

      • Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

      • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Isolation and Drying:

      • Collect the crystals by vacuum filtration using a Büchner funnel.

      • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

      • Dry the purified crystals under vacuum at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

    • Validation:

      • Analyze the purified material and the mother liquor by HPLC. A successful recrystallization will show a significant increase in the purity of the isolated solid and a concentration of impurities in the mother liquor.

Visual Diagram: Recrystallization Decision Tree

G start Start: Crude Material screen Solvent Screening (Small Scale) start->screen find_solvent Ideal Solvent Found? screen->find_solvent find_solvent->screen No, screen more scale_up Scale-Up Recrystallization: 1. Dissolve in Min. Hot Solvent 2. Hot Filter (optional) 3. Cool Slowly find_solvent->scale_up Yes isolate Isolate Crystals (Vacuum Filtration) scale_up->isolate analyze Analyze Purity (HPLC) isolate->analyze pass Purity Meets Spec? analyze->pass end End: Purified Material pass->end Yes fail Consider Chromatography or Re-crystallize from Different Solvent pass->fail No fail->screen

Caption: Decision process for purification via recrystallization.

References

  • CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents.

  • This compound | C13H7Cl2FO | CID 2758110 - PubChem.

  • Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone - Benchchem.

  • identifying side products in Friedel-Crafts acylation of fluorobenzene - Benchchem.

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.

  • Effects of Impurities in Pharmaceuticals - Oceanic Pharmachem.

  • CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents.

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads - AIP Publishing.

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - SIOC Journals.

  • Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.

  • Types Of Impurities In Pharmaceutical Industry - Simson Pharma.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry.

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR.

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards | IntuitionLabs.

  • IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY'RE MANAGED.

    • analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR.

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA).

  • Significance of impurities in active pharmaceutical ingredients | Ivory Research.

  • Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates - ResearchGate.

  • The complete guide to the ICH Q7 guidelines - Qualio.

  • 10 - Organic Syntheses Procedure.

  • SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project - CH 463 & CH 463H (WIC) Departm.

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest.

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enhancing resolution in the chromatographic separation of dichlorofluorobenzophenones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatographic Separation of Dichlorofluorobenzophenones

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to resolving the complex challenges associated with the chromatographic separation of dichlorofluorobenzophenones. These compounds, often encountered as critical intermediates or impurities in pharmaceutical development, present unique separation challenges due to their structural similarities, varying positional isomers, and potential for co-elution.[1]

This guide is structured to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to systematically troubleshoot issues, develop robust separation methods, and ensure the integrity of your analytical results.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses the most common issues encountered in the laboratory when separating dichlorofluorobenzophenone isomers and related substances.

Q1: My dichlorofluorobenzophenone isomers are co-eluting or have very poor resolution (Rs < 1.5). What is the most effective troubleshooting sequence?

A1: Achieving baseline resolution is paramount for accurate quantification.[2] Co-elution of closely related isomers is the most frequent hurdle.[1][3] A systematic approach, where only one parameter is changed at a time, is crucial to identifying the solution.[2]

Step 1: Foundational System Check Before modifying your method, you must confirm your HPLC system is performing optimally. Apparent co-elution can often be a symptom of system-level problems.[3]

  • Assess Peak Shape: Check for peak broadening or tailing, as these issues reduce apparent resolution.[3]

  • Column Health: An aging or contaminated column is a primary cause of resolution loss. If you observe high backpressure or significant peak tailing, consider a column flush or replacement.[3][4]

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[3]

  • Flow Rate Consistency: Ensure the pump delivers a stable, pulse-free flow.

Step 2: Method Optimization Workflow Once the system is verified, proceed with methodical adjustments to the chromatographic parameters. The resolution (Rs) is governed by three key factors: Efficiency (N), Selectivity (α), and Retention (k'). Your optimization should target these factors.

Below is a troubleshooting workflow to enhance resolution.

G cluster_0 cluster_1 Phase 1: Adjust Selectivity (α) cluster_2 Phase 2: Adjust Retention (k') & Efficiency (N) cluster_3 Phase 3: Change Stationary Phase start Poor Resolution (Rs < 1.5) Co-eluting Peaks mobile_phase Modify Mobile Phase (Highest Impact on α) start->mobile_phase Start Here change_solvent Change Organic Modifier (e.g., ACN to MeOH) Exploits π-π interactions mobile_phase->change_solvent Primary Action change_ph Adjust pH (If analytes are ionizable) mobile_phase->change_ph Secondary Action gradient Modify Gradient Slope (Shallower gradient increases Rs) mobile_phase->gradient If α changes, but Rs still low flow_rate Decrease Flow Rate (Increases N, longer run time) change_column Select Alternative Chemistry (e.g., Phenyl-Hexyl, PFP) Drastically alters selectivity gradient->change_column If optimization is insufficient temperature Decrease Temperature (Increases k', may improve α)

Caption: Troubleshooting workflow for poor resolution.

Q2: I'm observing significant peak tailing for my dichlorofluorobenzophenone analytes. What is the cause and how can I fix it?

A2: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, most commonly with exposed, acidic silanol groups on the silica surface.[5] Basic compounds are particularly susceptible, but halogenated aromatics can also exhibit this behavior.

  • Causality: Free silanol groups (Si-OH) on the silica backbone can form strong hydrogen bonds with polar functional groups on your analyte, creating a secondary, high-energy retention mechanism.[5] This leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.

  • Solutions:

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most free silanols are chemically bonded with a small silylating agent to make them inert. Ensure your C18 or other silica-based column is specified as end-capped.[6]

    • Mobile Phase Modifier: Adding a "tail-suppressing" agent to the mobile phase can neutralize the active sites. A low concentration of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid is often effective.

    • Lower pH: For reversed-phase chromatography, operating at a lower pH (e.g., 2.5-3.5) using a buffer like phosphate or formate will suppress the ionization of silanol groups, rendering them less active and significantly improving peak shape.

    • Consider a Different Stationary Phase: If tailing persists, a column with a different base particle, such as one with a hybridized silica surface, can offer better peak shape for challenging compounds.[6]

Q3: How do I select the optimal stationary phase for separating dichlorofluorobenzophenone isomers?

A3: Stationary phase selection is the most powerful tool for altering selectivity.[7] While a standard C18 column is a good starting point for many reversed-phase methods, the aromatic and halogenated nature of dichlorofluorobenzophenones suggests that alternative chemistries can provide superior resolution.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates primarily based on hydrophobicity.[8] It's a good first choice, but may not resolve isomers that have very similar hydrophobic character. A high-purity, end-capped C18 is recommended.[9]

  • Phenyl-Hexyl or Biphenyl Phases: These phases are highly recommended for aromatic compounds.[10] They introduce π-π interaction capabilities, providing an additional separation mechanism beyond simple hydrophobicity.[8][11] This is often the key to resolving positional isomers where electron clouds differ slightly.[12] For these columns, using methanol as the organic modifier can enhance the unique π-π selectivity compared to acetonitrile.[13]

  • Pentafluorophenyl (PFP) Phases: PFP columns offer a unique selectivity profile due to multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions. They are particularly effective for separating halogenated compounds and positional isomers.

  • Chiral Stationary Phases (CSPs): If your dichlorofluorobenzophenone has a stereogenic center and you need to separate enantiomers, a CSP is mandatory.[14] Common types include polysaccharide-based (e.g., amylose, cellulose derivatives) and macrocyclic glycopeptide selectors.[15] Enantiomeric separation is a regulatory requirement for many chiral drugs.[16]

Table 1: Stationary Phase Selection Guide for Dichlorofluorobenzophenones

Stationary PhasePrimary Separation Mechanism(s)Best ForConsiderations
C18 (End-Capped) Hydrophobic InteractionsGeneral purpose screening, separating compounds with different alkyl substitutions.May not resolve positional isomers with similar hydrophobicity.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds, positional isomers.[10][11]Selectivity can be highly dependent on the organic modifier (Methanol often preferred).[13]
PFP (Pentafluorophenyl) Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityHalogenated compounds, structural isomers, polar compounds.Offers orthogonal selectivity to C18 and Phenyl phases.
Chiral (e.g., Amylose) Enantioselective Interactions (Inclusion, H-bonding, etc.)Separating enantiomers of a single chiral compound.[15]Requires specific mobile phases (Normal, Polar Organic, or Reversed-Phase).[15]
Q4: When should I consider Gas Chromatography (GC) for analyzing dichlorofluorobenzophenones?

A4: GC is an excellent alternative to HPLC, provided the analyte is thermally stable and sufficiently volatile.[17] For many benzophenone derivatives, GC can offer superior resolution and speed.

  • Advantages of GC:

    • High Efficiency: Capillary GC columns provide extremely high theoretical plate counts, leading to very sharp peaks and excellent resolution of closely related isomers.[18]

    • Speed: GC analyses are often faster than HPLC.

    • Sensitive Detectors: Electron Capture Detectors (ECD) are extremely sensitive to halogenated compounds, making GC-ECD a powerful technique for trace-level analysis of dichlorofluorobenzophenones. Mass Spectrometry (GC-MS) provides definitive identification.[19]

  • Considerations:

    • Thermal Stability: The primary requirement is that the analyte must not decompose at the temperatures used in the GC inlet and oven. Most benzophenones are sufficiently stable.

    • Derivatization: For compounds with poor chromatographic behavior, derivatization can be employed. However, for dichlorofluorobenzophenones, this is typically not necessary.[18]

  • When to Choose GC:

    • When analyzing for process impurities or in raw materials where high resolution of multiple isomers is critical.

    • When very low detection limits are required (using GC-ECD).

    • When HPLC method development fails to provide adequate resolution.

Experimental Protocols & Method Development

Protocol 1: Systematic HPLC Method Development for Dichlorofluorobenzophenone Isomers

This protocol provides a structured workflow for developing a robust reversed-phase HPLC method from scratch.

Objective: To achieve baseline separation (Rs ≥ 1.5) for all dichlorofluorobenzophenone isomers of interest.

1. Initial Column and Mobile Phase Selection: a. Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). If isomers are known to be very similar, consider a Phenyl-Hexyl column as the first choice. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN). d. Detector: UV, set at the λmax of the benzophenones (e.g., ~254 nm or perform a PDA scan).

2. Initial Gradient Scouting Run: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 30 °C. c. Injection Volume: 5 µL. d. Gradient: Run a fast, wide gradient to determine the approximate elution time.

  • 0-2 min: 5% B
  • 2-15 min: 5% to 95% B
  • 15-17 min: Hold at 95% B
  • 17-18 min: 95% to 5% B
  • 18-20 min: Hold at 5% B (re-equilibration)

3. Gradient Optimization: a. Based on the scouting run, adjust the gradient to be shallower across the region where the target analytes elute. For example, if the peaks elute between 8 and 10 minutes (corresponding to ~40-55% B), design a new gradient:

  • 0-2 min: 30% B
  • 2-12 min: 30% to 60% B (This is the key separation window)
  • Follow with a wash and re-equilibration step. b. Goal: A shallower gradient increases the time analytes spend interacting with the stationary phase, which generally improves resolution.

4. Organic Modifier Evaluation: a. If resolution is still insufficient with ACN, repeat the optimized gradient run (Step 3) but replace Acetonitrile with Methanol (MeOH). b. Prepare Mobile Phase B as 0.1% Formic Acid in Methanol. c. Causality: Switching from ACN to MeOH alters the selectivity (α) of the separation.[20] For aromatic compounds on a Phenyl-Hexyl column, MeOH can enhance π-π interactions, often leading to significant changes in elution order and improved resolution.[13]

5. Fine-Tuning (Temperature and Flow Rate): a. Temperature: Lowering the column temperature (e.g., from 30 °C to 20 °C) generally increases retention and can sometimes improve selectivity.[2] Conversely, increasing temperature reduces viscosity and shortens run times but may decrease resolution.[2] b. Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases column efficiency (N) and can improve the resolution of critical pairs, at the cost of a longer analysis time.[2]

Table 2: Impact of Parameter Adjustments on HPLC Separation

Parameter ChangeEffect on Resolution (Rs)Effect on Retention Time (tR)Effect on BackpressurePrimary Factor Affected
↓ Gradient Slope (shallower) ↑ (Increases)↑ (Increases)↔ (No significant change)k' / α
↓ Flow Rate ↑ (Increases)↑ (Increases)↓ (Decreases)N
↓ Temperature ↑ / ↓ (Variable)↑ (Increases)↑ (Increases)k' / α
↑ Column Length ↑ (Increases)↑ (Increases)↑ (Increases)N
↓ Particle Size ↑ (Increases)↔ (No change)↑↑ (Increases significantly)N
Change Organic Solvent ↑ / ↓ (Variable)↑ / ↓ (Variable)↑ / ↓ (Variable)α
Change Stationary Phase ↑ / ↓ (Variable)↑ / ↓ (Variable)↔ (No significant change)α

Frequently Asked Questions (FAQs)

Q: My system backpressure is suddenly very high. What are the likely causes? A: High backpressure is a common issue, often indicating a blockage. Check the following in order:

  • Column Frit: The most common cause is a plugged inlet frit on the column. Try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent.

  • Guard Column: If you use a guard column, it may be plugged. Replace it.

  • System Blockage: Disconnect the column and check the system pressure. If it remains high, there may be a blockage in the injector or tubing.

  • Mobile Phase Precipitation: Ensure your mobile phase components are fully soluble, especially if you are using buffers. Salt precipitation can cause severe blockages.

Q: Can I use Thin Layer Chromatography (TLC) to help develop my HPLC method? A: Yes, TLC is an excellent, low-cost tool for scouting mobile phase conditions, especially for normal-phase separations.[10] You can quickly test various solvent systems to find one that provides good separation of your spots. The solvent system that gives good separation with Rf values between 0.2 and 0.4 on a silica TLC plate often translates well to a normal-phase HPLC method using a silica column.[10][21]

Q: The dichlorofluorobenzophenone I am working with is a chiral molecule. What are the key considerations? A: For chiral molecules, you must develop an enantioselective method. Standard (achiral) HPLC columns will not separate enantiomers.

  • Chiral Stationary Phase (CSP): You must use a CSP.[16][22] Screening several different CSPs (e.g., polysaccharide, macrocyclic glycopeptide) is often necessary as their separation mechanisms are highly specific.[15][16]

  • Mobile Phase Modes: Chiral separations can be performed in normal-phase, polar organic, or reversed-phase modes. The choice depends on the CSP and the analyte's solubility.[15]

  • Regulatory Importance: Regulatory agencies like the FDA require that enantiomers of a chiral drug be treated as separate substances, necessitating their separation and individual characterization.[16]

References

  • Why it matters and how to get good peak shape. (2023, August 10). Agilent Technologies. [Link]

  • Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed. [Link]

  • Spotting Isomer Mixtures in Forensic Illicit Drug Casework with GC–VUV using Automated Coelution Detection and Spectral Deconvolution. (2021, October 28). ResearchGate. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry. [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. [Link]

  • Normal phase separation of benzophenone and nitrobenzene. ResearchGate. [Link]

  • Commentary USP 39–NF 34, First Supplement. (2016, February 1). USP. [Link]

  • Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. Scribd. [Link]

  • Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. PMC - NIH. [Link]

  • Method 8041A. EPA. [Link]

  • Choosing the Right HPLC Stationary Phase. (2015, March 1). LCGC International. [Link]

  • How can I get a good resolution with HPLC of a compounds such as benzophenone, polyprenylated ?. ResearchGate. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife. [Link]

  • HPLC separation of related halogenated aromatic, any one??. Chromatography Forum. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • What are the Reasons for Resolution Failure in HPLC?. Chromatography Today. [Link]

  • Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2. Springer. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. International Journal of Pharmacy and Technology. [Link]

  • Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. ResearchGate. [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Chiral Drug Separation. ScienceDirect. [Link]

  • Gas Chromatography Solvents Explained. YouTube. [Link]

  • Advances in Gas Chromatography for Optimal Dioxin GC Separation. (2020, November 4). LCGC International. [Link]

  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

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Validation & Comparative

A Comparative Analysis of Dichlorofluorobenzophenone Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dichlorofluorobenzophenones are a class of halogenated aromatic ketones that serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific positioning of the two chlorine atoms and one fluorine atom on the benzophenone scaffold gives rise to a variety of isomers, each exhibiting a unique reactivity profile. This guide provides a comprehensive comparative analysis of the reactivity of dichlorofluorobenzophenone isomers, offering insights into the underlying electronic and steric factors that govern their chemical behavior. While direct comparative kinetic data for all isomers is not extensively available in the public domain, this document synthesizes established principles of physical organic chemistry to provide a predictive framework for their reactivity in key transformations, supplemented with detailed experimental protocols for verification.

The reactivity of these isomers is primarily dictated by the interplay of the electron-withdrawing effects of the halogen substituents and the carbonyl group, which significantly influences their susceptibility to nucleophilic attack and their photochemical properties. Understanding these nuances is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes and predicting the behavior of these molecules in various chemical environments.

The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of dichlorofluorobenzophenone isomers is governed by a combination of electronic and steric effects exerted by the chlorine and fluorine substituents on the benzophenone framework.

Electronic Effects

Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic rings towards electrophilic attack but, crucially, activates them towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer intermediate.[1][2] The benzoyl group is also a strong electron-withdrawing group, further enhancing the ring's electrophilicity and susceptibility to nucleophilic attack.[3][4]

The relative positions of the halogens are critical. Electron-withdrawing groups in the ortho and para positions to a potential leaving group provide the most significant stabilization of the Meisenheimer complex through resonance, thereby accelerating the rate of SNAr reactions.[3][4] Conversely, a meta substituent offers no such resonance stabilization.[3] Fluorine, despite being the most electronegative halogen, can act as a leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong polarization of the C-F bond.[4]

Steric Effects

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence the accessibility of the reactive centers, namely the carbonyl carbon and the aromatic carbons.[5] Bulky chlorine atoms positioned ortho to the carbonyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Similarly, an ortho-substituent can impede the attack of a nucleophile on an adjacent carbon atom during an SNAr reaction. This steric congestion can lead to a decrease in reaction rates compared to less hindered isomers.

Comparative Reactivity Analysis of Isomers

Based on the foundational principles of electronic and steric effects, we can predict the relative reactivity of various dichlorofluorobenzophenone isomers. For the purpose of this guide, we will consider hypothetical isomers to illustrate these principles.

Table 1: Predicted Relative Reactivity of Dichlorofluorobenzophenone Isomers in Nucleophilic Aromatic Substitution (SNAr)

Isomer (Hypothetical)Position of Leaving Group (e.g., F)Positions of Other Halogens (Cl)Predicted Relative ReactivityRationale
A 4-2,6-LowHigh steric hindrance from two ortho chlorine atoms impeding nucleophilic attack.
B 4-2,5-Moderate to HighOne ortho chlorine provides steric hindrance, but the para position of the leaving group is activated by the carbonyl and the other chlorine.
C 2-4,5-HighThe leaving group is in an activated ortho position to the carbonyl group, and the other halogens contribute to ring activation without significant steric hindrance at the reaction center.
D 3-2,4-Low to ModerateThe leaving group is in a meta position relative to the activating carbonyl group, leading to less stabilization of the Meisenheimer intermediate.
Nucleophilic Aromatic Substitution (SNAr)

The carbonyl group in benzophenones is a powerful electron-withdrawing group, activating the aromatic rings towards nucleophilic attack. The presence of additional electron-withdrawing halogen atoms further enhances this effect. The rate of SNAr is highly dependent on the stability of the intermediate Meisenheimer complex.

SNAr_Mechanism Reactants Ar-X + Nu⁻ Intermediate [Ar(X)(Nu)]⁻ (Meisenheimer Complex) Reactants->Intermediate Slow (Rate-determining) Products Ar-Nu + X⁻ Intermediate->Products Fast

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Photochemical Reactivity

Benzophenones are well-known for their photochemical reactivity, particularly their ability to undergo photoreduction in the presence of a hydrogen donor.[6][7] Upon absorption of UV light, benzophenone is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical.[8]

The substitution pattern on the aromatic rings can influence the photochemical behavior. Electron-withdrawing groups can affect the energy levels of the excited states and the efficiency of intersystem crossing. Furthermore, steric hindrance around the carbonyl group can impact the ability of the excited ketone to interact with a hydrogen donor. For some substituted benzophenones, photoreduction may be suppressed in favor of other photochemical pathways.[9][10]

Photochemical_Reaction BP Benzophenone (S₀) BP_S1 Benzophenone (S₁) (Singlet Excited State) BP->BP_S1 UV light (hν) BP_T1 Benzophenone (T₁) (Triplet Excited State) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical + H-donor Products Photoreduction Products Ketyl_Radical->Products

Caption: Simplified Jablonski diagram and photoreduction pathway for benzophenone.

Experimental Protocols for Reactivity Comparison

To empirically determine the relative reactivity of dichlorofluorobenzophenone isomers, the following experimental protocols can be employed.

Protocol 1: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution

Objective: To compare the rates of reaction of different dichlorofluorobenzophenone isomers with a common nucleophile.

Materials:

  • Dichlorofluorobenzophenone isomers

  • Nucleophile (e.g., sodium methoxide in methanol)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal)

  • Reaction vials, magnetic stirrer, and heating block

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Solution Preparation: Prepare stock solutions of each dichlorofluorobenzophenone isomer and the internal standard in the chosen anhydrous solvent at a known concentration.

  • Reaction Setup: In a series of reaction vials, add a specific volume of the isomer stock solution and the internal standard stock solution.

  • Initiation of Reaction: Equilibrate the vials to the desired reaction temperature (e.g., 60 °C). Initiate the reaction by adding a specific volume of the nucleophile solution to each vial simultaneously.

  • Time-course Analysis: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining starting material and the formed product relative to the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time for each isomer. The initial rate of reaction can be determined from the slope of this curve. A comparison of the initial rates will provide the relative reactivity of the isomers.

Protocol 2: Competitive Reactivity Study

Objective: To determine the relative reactivity of a mixture of isomers towards a limited amount of nucleophile.

Materials:

  • A mixture of two or more dichlorofluorobenzophenone isomers with known initial concentrations

  • Nucleophile (e.g., sodium methoxide) in a limiting amount (e.g., 0.5 equivalents relative to the total amount of isomers)

  • Anhydrous solvent

  • Analytical instrument (e.g., GC-MS or HPLC)

Procedure:

  • Reaction Setup: Prepare a solution containing a mixture of the isomers in the chosen solvent.

  • Reaction Initiation: Add the limiting amount of the nucleophile to the isomer mixture.

  • Reaction Completion: Allow the reaction to proceed to completion (i.e., until the limiting nucleophile is consumed).

  • Analysis: Analyze the final reaction mixture to determine the relative amounts of unreacted isomers and the formed products.

  • Data Interpretation: The isomer that has reacted to a greater extent is the more reactive one. The ratio of the products will reflect the relative reactivity of the isomers.

Protocol 3: Computational Modeling of Reactivity

Objective: To theoretically predict the relative reactivity of dichlorofluorobenzophenone isomers using computational chemistry.

Methodology:

  • Structure Optimization: Perform geometry optimization for each isomer using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[11]

  • Electronic Property Calculation: Calculate key electronic properties such as:

    • HOMO-LUMO Energy Gap (ΔE): A smaller HOMO-LUMO gap generally indicates higher reactivity.[11]

    • Molecular Electrostatic Potential (MEP): The MEP surface can identify the most electron-deficient (electrophilic) sites in the molecule, which are susceptible to nucleophilic attack.[11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution and delocalization.[11]

  • Transition State Analysis: For a specific reaction (e.g., SNAr), locate the transition state structure and calculate the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate.

Computational_Workflow Start Isomer Structures Opt Geometry Optimization (DFT) Start->Opt Elec Electronic Property Calculation (HOMO-LUMO, MEP, NBO) Opt->Elec TS Transition State Analysis Opt->TS Reactivity Predicted Reactivity Elec->Reactivity TS->Reactivity

Caption: A general workflow for the computational analysis of isomer reactivity.

Conclusion

The experimental and computational protocols outlined in this guide provide a clear pathway for researchers to quantitatively assess and compare the reactivity of these important synthetic intermediates. A thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic strategies and the successful application of dichlorofluorobenzophenone isomers in the development of new chemical entities.

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comparing the efficacy of different catalysts for dichlorofluorobenzophenone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Dichlorofluorobenzophenones

Dichlorofluorobenzophenones are a pivotal class of chemical intermediates, finding extensive application in the synthesis of pharmaceuticals and agrochemicals. The primary route to these valuable compounds is through the Friedel-Crafts acylation, a reaction whose efficiency and selectivity are profoundly influenced by the choice of catalyst. This guide offers a detailed comparative analysis of various catalytic systems for dichlorofluorobenzophenone synthesis, with a focus on their efficacy, underlying mechanisms, and practical applicability.

The synthetic crux lies in the electrophilic aromatic substitution between a dichlorinated benzene derivative and a fluorinated benzoyl chloride, or the reverse combination. The success of this transformation hinges on the catalyst's ability to generate a highly reactive acylium ion and facilitate its attack on the electron-deficient halogenated aromatic ring. This document will navigate the subtleties of different catalysts, from traditional Lewis acids to modern solid-state systems, providing the necessary data and insights for informed catalyst selection.

The Catalytic Heart of the Reaction: Understanding Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via the formation of an acylium ion, a potent electrophile, from an acyl halide in the presence of a catalyst. This electrophile then attacks the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. Subsequent deprotonation restores aromaticity and yields the final benzophenone product.

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack & Deprotonation Acyl_Chloride Acyl Chloride (R-CO-Cl) Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Acyl_Chloride->Catalyst Coordination Acylium_Ion Acylium Ion (R-C≡O⁺) Catalyst->Acylium_Ion Generation Catalyst_Complex Catalyst Complex ([AlCl₄]⁻) Catalyst->Catalyst_Complex Aromatic_Ring Aromatic Substrate (Ar-H) Acylium_Ion->Aromatic_Ring Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex Attack by π-electrons Product Aryl Ketone (Ar-CO-R) Sigma_Complex->Product Deprotonation

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Homogeneous Catalysts: The Established and the Efficient

Homogeneous catalysts, existing in the same phase as the reactants, have long been the cornerstone of Friedel-Crafts acylation.

Aluminum Chloride (AlCl₃): The Industry Workhorse

Aluminum chloride stands as the most widely used and economical Lewis acid for this transformation. Its potent Lewis acidity ensures the efficient generation of the acylium ion, leading to high reaction rates. However, its application is not without significant drawbacks. AlCl₃ forms a stable complex with the ketone product, necessitating its use in stoichiometric or even super-stoichiometric amounts.[1] This leads to the generation of large volumes of corrosive acidic waste during aqueous workup, posing considerable environmental and handling challenges.[2] Despite these issues, a patented process for 2,5-dichlorobenzophenone synthesis demonstrates that employing a significant excess of AlCl₃ can achieve impressive yields of 80-97%.[3]

Metal Triflates: A Leap in Efficiency and Sustainability

Metal triflates, such as those of lanthanides (Ln(OTf)₃) and hafnium (Hf(OTf)₄), represent a more modern and efficient class of homogeneous catalysts. Their key advantage lies in their ability to function in catalytic quantities, drastically reducing waste and improving atom economy. They are also often more tolerant to trace amounts of water compared to traditional Lewis acids.

Research has shown that a dual catalyst system of lanthanum triflate (La(OTf)₃) and trifluoromethanesulfonic acid (TfOH) can catalyze the acylation of fluorobenzene with benzoyl chloride in the absence of a solvent, affording the product in 87% yield with an outstanding 99% selectivity for the para-isomer.[4][5] Furthermore, ytterbium triflate (Yb(OTf)₃) has been reported to provide excellent yields, up to 93%, in the acylation of various substituted benzenes.[6]

Heterogeneous Catalysts: The Path to Greener Synthesis

Heterogeneous catalysts, which operate in a different phase from the reaction mixture, offer a compelling solution to many of the problems associated with homogeneous systems. Their primary benefits include straightforward separation from the product stream, potential for regeneration and reuse, and a significant reduction in waste.

Zeolites: Shape-Selective and Robust Solid Acids

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which can function as highly effective solid acid catalysts. Their porous nature can impart shape selectivity, favoring the formation of specific product isomers. Zeolite Y has been identified as a promising catalyst for the acylation of a benzofuran derivative, demonstrating good activity and the ability to be regenerated and reused.[2] For the acylation of anisole, mordenite zeolite has shown remarkable performance, achieving quantitative conversion and selectivity for the para-isomer, with the catalyst being successfully recycled over 30 times.[7]

Metal Oxides: Simplicity and Efficacy

Simple metal oxides have also emerged as viable catalysts for Friedel-Crafts acylation. Zinc oxide (ZnO) has been reported as a novel, efficient, and reusable catalyst for the acylation of a range of aromatic compounds.[1] Indium oxide (In₂O₃) has also demonstrated high initial activity in the acylation of a benzofuran derivative, although concerns about catalyst leaching were noted.[2]

Comparative Performance Analysis

The following table provides a summary of the performance of various catalysts in the synthesis of dichlorofluorobenzophenone and structurally related compounds. It is crucial to consider that the reaction conditions and substrates vary between studies, making a direct, absolute comparison challenging.

Catalyst SystemSubstrate(s)Acylating AgentYield (%)SelectivityKey AdvantagesDisadvantagesReference(s)
Homogeneous Catalysts
Aluminum Chloride (AlCl₃)1,4-DichlorobenzeneAroyl Halides80-97High for 2,5-isomerHigh activity, low costStoichiometric quantities required, corrosive waste generation[3]
Lanthanum Triflate (La(OTf)₃) / Trifluoromethanesulfonic Acid (TfOH)FluorobenzeneBenzoyl Chloride8799% para-isomerCatalytic quantities, high selectivity, solvent-free conditionsHigher catalyst cost[4][5]
Ytterbium Triflate (Yb(OTf)₃)Substituted BenzenesAcid Anhydridesup to 93HighCatalytic quantities, reusableHigher catalyst cost[6]
Iron(III) Chloride (FeCl₃)Electron-rich benzenesAcid Anhydrides65-94Regioselective for para-isomerCost-effective, robustReduced activity with deactivated aromatic rings[8]
Heterogeneous Catalysts
Zeolite YBenzofuran derivativeAcyl Chloride~45Not specifiedReusable after regeneration, easy separationSusceptible to deactivation by coking[2]
Mordenite ZeoliteAnisoleAcetic AnhydrideQuantitativeQuantitative for 4-isomerExcellent reusability (30+ cycles), high selectivityMay be less effective for deactivated substrates[7]
Zinc Oxide (ZnO)Various aromaticsAcyl ChloridesGood to excellentNot specifiedReusable, simple catalystMay necessitate higher reaction temperatures[1]
Indium Oxide (In₂O₃)Benzofuran derivativeAcyl Chloride~44Not specifiedHigh initial catalytic activityPotential for metal leaching into the product[2]

Experimental Protocols: From Benchtop to Production

Protocol 1: Synthesis using Aluminum Chloride

This protocol is adapted from a procedure for the preparation of 2,5-dichlorobenzophenones.[3]

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hexane

  • Toluene

  • Ice-water mixture

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a condenser and a gas trap for HCl, charge 1,4-dichlorobenzene and anhydrous aluminum chloride. A molar ratio of approximately 2-2.5 moles of AlCl₃ per mole of the aroyl halide is recommended.

  • Heat the stirred mixture to 170°C.

  • Slowly add 4-fluorobenzoyl chloride to the reaction mixture.

  • Maintain the reaction at 170°C for approximately 3.5 hours.

  • Cool the reaction mixture to approximately 100°C and then cautiously quench by pouring it into a vigorously stirred ice-water mixture.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a hexane/toluene mixture to yield purified 2,5-dichloro-4'-fluorobenzophenone.

AlCl3_Protocol start Start charge_reactants Charge 1,4-Dichlorobenzene and AlCl₃ start->charge_reactants heat_mixture Heat to 170°C charge_reactants->heat_mixture add_acyl_chloride Add 4-Fluorobenzoyl Chloride heat_mixture->add_acyl_chloride maintain_temp Maintain at 170°C for 3.5h add_acyl_chloride->maintain_temp cool_down Cool to 100°C maintain_temp->cool_down quench_reaction Quench with Ice-Water cool_down->quench_reaction extract_product Extract with Diethyl Ether quench_reaction->extract_product wash_and_dry Wash and Dry Organic Layer extract_product->wash_and_dry concentrate_solution Concentrate wash_and_dry->concentrate_solution recrystallize_product Recrystallize concentrate_solution->recrystallize_product end End recrystallize_product->end

Caption: Workflow for AlCl₃-catalyzed dichlorofluorobenzophenone synthesis.

Protocol 2: Solvent-Free Synthesis with La(OTf)₃/TfOH

This protocol is based on the highly efficient acylation of fluorobenzene.[4][5]

Materials:

  • 1,3-Dichloro-4-fluorobenzene (or a suitable isomer)

  • Benzoyl chloride

  • Lanthanum(III) triflate (La(OTf)₃)

  • Trifluoromethanesulfonic acid (TfOH)

Procedure:

  • In a clean, dry reaction vessel, combine the dichlorofluorobenzene substrate and benzoyl chloride.

  • Add catalytic amounts of La(OTf)₃ and TfOH.

  • Heat the reaction mixture to 140°C with efficient stirring for 4 hours.

  • Monitor the reaction's progress using a suitable analytical method such as GC-MS or TLC.

  • Upon completion, cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated sodium bicarbonate solution to neutralize and remove the acidic catalysts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 3: Heterogeneous Catalysis with Zeolite Y

This generalized protocol is derived from procedures for zeolite-catalyzed acylations.[2][7]

Materials:

  • 1,4-Dichlorobenzene

  • 4-Fluorobenzoyl chloride

  • Zeolite Y (activated)

  • 1,2-Dichlorobenzene (solvent)

Procedure:

  • Activate the Zeolite Y catalyst by calcination at 500°C for at least 4 hours.

  • In a batch reactor, charge the aromatic substrate, the acylating agent, the activated zeolite catalyst, and a high-boiling solvent such as 1,2-dichlorobenzene.

  • Heat the reaction mixture to 180°C and maintain vigorous stirring for the desired reaction time (typically several hours).

  • Monitor the reaction by taking periodic samples and analyzing them by HPLC or GC.

  • After the reaction is complete, cool the mixture and recover the solid catalyst by filtration.

  • The filtrate containing the product can be purified by distillation or chromatography.

  • The recovered zeolite catalyst can be regenerated for future use by washing with a solvent and then calcining.

Zeolite_Protocol cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_regen Catalyst Regeneration activate_zeolite Activate Zeolite Y (Calcination at 500°C) mix_reactants Combine Reactants, Solvent, and Activated Zeolite activate_zeolite->mix_reactants heat_and_stir Heat to 180°C and Stir mix_reactants->heat_and_stir monitor_reaction Monitor Reaction Progress heat_and_stir->monitor_reaction filter_catalyst Filter to Recover Catalyst monitor_reaction->filter_catalyst purify_product Purify Product Mixture filter_catalyst->purify_product regenerate_catalyst Regenerate Catalyst (Calcination) filter_catalyst->regenerate_catalyst reuse_catalyst Reuse Catalyst regenerate_catalyst->reuse_catalyst

Caption: Experimental workflow for zeolite-catalyzed Friedel-Crafts acylation.

Conclusion: Selecting the Optimal Catalyst

The synthesis of dichlorofluorobenzophenone via Friedel-Crafts acylation is achievable with a range of catalytic systems, each with its own set of advantages and disadvantages.

  • Traditional Lewis acids , like aluminum chloride, are highly active and inexpensive but are environmentally burdensome.

  • Modern homogeneous catalysts , particularly metal triflates, offer a more sustainable and efficient alternative, often with superior selectivity and the ability to be used in catalytic amounts.

  • Heterogeneous catalysts , such as zeolites and certain metal oxides, represent the most environmentally friendly approach, with the significant benefits of easy separation and reusability, making them ideal for industrial-scale production.

The ultimate choice of catalyst will be dictated by a balance of factors including the reactivity of the specific substrates, the desired yield and isomeric purity, the scale of the reaction, economic considerations, and environmental regulations. For high-yield, laboratory-scale syntheses, metal triflates are a superior choice. For sustainable, large-scale manufacturing, the continued development and optimization of robust, recyclable heterogeneous catalysts like zeolites will be paramount.

References

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  • H. Jia, Z. Xie, Y. Guo, Y. Guo, Y. Wang, G. Lu. "Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates." Chinese Journal of Organic Chemistry, 2013, 33(8), 1739-1744. [Link]

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  • CDP Innovation. "Catalysis of the acylation of aromatic derivatives by metallic tosylates." Tetrahedron, 2015, 71(40), 6813-6817. [Link]

  • MDPI. "Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds." Catalysts, 2021, 11(3), 352. [Link]

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  • RSC Publishing. "Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions." Green Chem., 2015, 17, 2868-2873. [Link]

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A Comparative Guide to the Assessment of Genotoxic Potential in Dichlorofluorobenzophenone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Impurity Profiling

In the synthesis of active pharmaceutical ingredients (APIs), the emergence of impurities is an unavoidable reality. Dichlorofluorobenzophenones, a class of compounds often used as intermediates or starting materials, can introduce structurally similar impurities into the final drug substance. These impurities, even at trace levels, can pose a significant threat if they possess genotoxic potential—the ability to damage cellular DNA, leading to mutations and potentially cancer.[1] Consequently, a rigorous assessment of the genotoxic potential of any process-related impurity is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide provides a comprehensive framework for evaluating the genotoxic risk associated with dichlorofluorobenzophenone impurities. We will navigate the strategic application of in silico, in vitro, and in vivo methodologies, grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline.[2][3][4] The focus is on the causality behind experimental choices, enabling researchers to design and interpret studies with scientific rigor and confidence.

The Regulatory Cornerstone: Understanding the ICH M7 Guideline

The ICH M7 guideline provides a risk-based framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[3][5] It moves away from a one-size-fits-all approach, instead advocating for a strategy that integrates computational and experimental data. A core concept of ICH M7 is the classification of impurities into five classes based on their mutagenic and carcinogenic potential, which dictates the level of control required.[6][7]

Another pivotal concept introduced by the guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a default acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. For most genotoxic impurities with lifetime exposure, this value is set at 1.5 µ g/day .[5][8] This value serves as a baseline for setting acceptable limits when compound-specific data is unavailable.

The overall assessment strategy follows a logical progression, beginning with computational methods before moving to experimental testing, as illustrated in the workflow below.

G cluster_0 Step 1: In Silico Assessment cluster_1 Step 2: Hazard Classification & Action cluster_2 Step 3: Experimental Verification start Identify Impurity Structure qsar (Q)SAR Analysis for Mutagenicity (2 complementary models) start->qsar db_search Expert Knowledge & Database Search start->db_search decision1 Structural Alert for Mutagenicity? qsar->decision1 db_search->decision1 class12 Class 1 or 2: Known mutagen. Control to acceptable limit (e.g., TTC). db_search->class12 Known Mutagen Data Found class5 Class 5: No structural alert. Treat as non-mutagenic impurity (ICH Q3A/B). decision1->class5 No class34 Class 3 or 4: Alert identified. Requires experimental confirmation. decision1->class34 Yes ames Bacterial Reverse Mutation Assay (Ames Test) OECD 471 class34->ames decision2 Ames Test Result? ames->decision2 ames_neg Negative: Impurity is not mutagenic. Reclassify as Class 5. decision2->ames_neg Negative ames_pos Positive: Impurity is mutagenic. Treat as Class 1/2. Control to limit. decision2->ames_pos Positive

Genotoxicity Assessment Workflow under ICH M7.

In Silico Assessment: The Predictive First Step

Before any laboratory work commences, a thorough in silico (computational) analysis is performed to predict the genotoxic potential of an impurity based on its chemical structure.[4] This involves the use of (Quantitative) Structure-Activity Relationship, or (Q)SAR, models.[9]

Causality Behind the Choice: (Q)SAR analysis is a rapid and resource-efficient method to screen for structural alerts—molecular substructures known to be associated with mutagenicity. For dichlorofluorobenzophenone impurities, the analysis would focus on the reactivity of the benzophenone core, the influence of halogen substituents (chloro- and fluoro- groups), and any other reactive functional groups that may have been introduced during synthesis. The ICH M7 guideline recommends using two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, to increase the predictive power of the assessment.[2]

  • Expert Rule-Based Systems (e.g., DEREK Nexus®): These systems contain a knowledge base of structural alerts derived from historical data and expert toxicological knowledge.

  • Statistical-Based Systems (e.g., Sarah Nexus®): These models use statistical algorithms to compare the query chemical to a database of compounds with known genotoxicity data, providing a probability of mutagenicity.

A negative finding from both (Q)SAR models, coupled with an expert review that reveals no other structural concerns, may be sufficient to classify an impurity as non-mutagenic (Class 5), thereby avoiding the need for experimental testing.[7] However, if a structural alert is flagged, the impurity is treated as potentially genotoxic (Class 3), and its mutagenic potential must be confirmed or refuted by experimental testing.[7]

Comparative Guide to Core Genotoxicity Assays

When in silico analysis is inconclusive or positive, a battery of in vitro tests is employed. The standard genetic toxicology battery is designed to detect the three major endpoints of genetic damage: gene mutation, clastogenicity (structural chromosome breakage), and aneugenicity (changes in chromosome number).

Assay Governing Guideline Biological Endpoint Detected Principle Key Advantages Limitations
Bacterial Reverse Mutation Test (Ames Test) OECD 471Gene Mutation (Point mutations, frameshifts)Measures the ability of a chemical to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent E. coli, allowing them to grow on a histidine/tryptophan-free medium.[10]High throughput, cost-effective, highly sensitive, and has high predictive value for rodent carcinogenicity.[11]Prokaryotic system lacks mammalian metabolism and chromosome structure. Prone to false positives with certain chemical classes.
In Vitro Micronucleus Test OECD 487Clastogenicity & AneugenicityDetects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.[12][13] These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[12]Detects both chromosome breakage and loss. Can be automated for high-throughput scoring. Uses mammalian cells (e.g., CHO, TK6, human lymphocytes).[14][15]Does not provide detailed information on the type of chromosomal aberration.
In Vitro Chromosomal Aberration Test OECD 473ClastogenicityIdentifies structural changes in chromosomes (e.g., breaks, gaps, exchanges) in metaphase-arrested mammalian cells.[16][17][18]Provides detailed information about the type and complexity of chromosomal damage. Considered a definitive test for clastogenicity.[19]Labor-intensive and requires highly skilled personnel for scoring. Lower throughput than the micronucleus test.

Expert Insight: The Ames test is invariably the first experimental assay performed due to its high sensitivity for mutagens.[11] A positive Ames test for a dichlorofluorobenzophenone impurity would be a significant finding, classifying it as a mutagenic impurity that must be controlled to a stringent limit. If the Ames test is negative, further testing is required to rule out non-mutagenic genotoxicity (i.e., clastogenicity or aneugenicity). The in vitro micronucleus test is often chosen as the follow-up because it can detect both clastogens and aneugens.[15] The chromosomal aberration test is a valuable alternative, particularly if a more detailed understanding of the mechanism of chromosome damage is needed.[20]

Detailed Experimental Protocols: A Self-Validating System

The trustworthiness of any genotoxicity assessment hinges on the meticulous execution of validated protocols. The following are condensed, step-by-step methodologies based on OECD guidelines.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: To detect chemically induced gene mutations (point mutations and frameshifts).

Causality of Design: This protocol uses multiple bacterial strains to detect different types of mutations.[10] The inclusion of a liver homogenate (S9 fraction) is critical because many chemicals, including aromatic compounds like benzophenones, are not genotoxic themselves but are metabolized into reactive, DNA-damaging species by cytochrome P450 enzymes.[21][22][23]

Methodology:

  • Strain Preparation: Grow cultures of at least five strains of bacteria (S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)) to late exponential or early stationary phase (approx. 10⁸ cells/mL).[24]

  • Metabolic Activation: Prepare the S9 mix from the livers of rodents pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).

  • Exposure (Pre-incubation Method):

    • In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation), and 0.05 mL of the test impurity solution (at various concentrations).

    • Incubate the mixture at 37°C with shaking for 20-30 minutes.[24]

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the test tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[23]

  • Scoring: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in revertant colonies to at least twice the background (negative control) count.

  • Controls:

    • Negative (Solvent) Control: Vehicle used to dissolve the impurity.

    • Positive Controls: Known mutagens specific to each strain, both requiring and not requiring metabolic activation (e.g., 2-nitrofluorene, sodium azide, benzo[a]pyrene).

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To detect clastogenic and aneugenic events in mammalian cells.

Causality of Design: This assay evaluates damage that has been passed on to daughter cells after cell division.[13] The use of cytochalasin B is a key feature when using primary lymphocytes; it blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored. For cell lines, ensuring that cell division has occurred is achieved by measuring population doubling.[14]

Methodology:

  • Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) under standard conditions.[14]

  • Range-Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the dichlorofluorobenzophenone impurity. The highest concentration should induce significant but not excessive cytotoxicity (e.g., ~50-60% reduction in cell growth).

  • Exposure:

    • Seed cells and expose them to at least three concentrations of the test impurity, as well as positive and negative controls.

    • Short Treatment (3-6 hours): Conducted with and without S9 metabolic activation. After exposure, cells are washed and cultured for a further 1.5-2.0 normal cell cycle lengths.

    • Long Treatment (~1.5-2.0 cell cycles): Conducted without S9 metabolic activation.

  • Cell Harvest: At the appropriate time post-treatment, harvest the cells.

  • Slide Preparation & Staining: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei. The frequency of micronucleated cells is calculated.

  • Controls:

    • Negative (Solvent) Control: Vehicle control.

    • Positive Controls: A known clastogen (e.g., mitomycin C) and a known aneugen (e.g., colchicine or vinblastine).

G cluster_0 Cell Treatment cluster_1 Slide Preparation cluster_2 Analysis culture 1. Culture mammalian cells (e.g., TK6, CHO) expose 2. Expose cells to test impurity (3 concentrations, +/- S9) culture->expose harvest 3. Harvest cells after 1.5-2.0 cell cycles expose->harvest hypo 4. Hypotonic Treatment harvest->hypo fix 5. Fixation hypo->fix stain 6. Drop onto slide & stain (e.g., Giemsa, DAPI) fix->stain score 7. Score ≥2000 cells per dose for micronuclei stain->score result 8. Calculate frequency of micronucleated cells score->result

In Vitro Micronucleus Assay Workflow.

Data Interpretation and Risk Characterization

A statistically significant, dose-dependent increase in the genotoxic endpoint (e.g., revertant colonies, micronucleated cells) above the background of the negative control indicates a positive result.

  • If the Ames test is positive: The impurity is considered a bacterial mutagen. It is classified as a mutagenic impurity (Class 1 or 2) and must be controlled at or below a compound-specific acceptable intake or the default TTC-derived limit of 1.5 µ g/day .[5][8]

  • If the Ames test is negative but a subsequent in vitro mammalian cell assay is positive: This indicates the impurity may be a clastogen or aneugen, which can sometimes have a threshold mechanism of action. This situation often triggers the need for a follow-up in vivo study to determine if the effect is expressed in a whole animal system.[25][26] The in vivo micronucleus test (OECD 474) is the most common follow-up assay.[27][28][29] A negative result in vivo can provide strong evidence that the in vitro finding is not biologically relevant for human risk assessment.

  • If all in vitro tests are negative: The impurity is confirmed to be non-mutagenic and can be controlled according to standard ICH Q3A/B guidelines for non-genotoxic impurities.[7]

Calculating the Permitted Daily Exposure (PDE)

Once an impurity is confirmed as genotoxic, a Permitted Daily Exposure (PDE) must be calculated to derive an acceptable concentration limit in the API.[30]

The process involves:

  • Hazard Identification: Reviewing all available toxicological data.[31]

  • Identification of Critical Effects: Determining the most sensitive adverse effect.

  • Determination of NOAEL: Establishing the No-Observed-Adverse-Effect Level (NOAEL) from relevant studies.

  • Application of Adjustment Factors: Using safety factors to account for uncertainties (e.g., extrapolation from animals to humans, inter-individual variability).[31]

For impurities with limited data but confirmed mutagenicity, the PDE is often derived directly from the TTC:

PDE (µ g/day ) = TTC (e.g., 1.5 µ g/day )

The acceptable limit in the drug substance is then calculated based on the maximum daily dose (MDD) of the drug:

Limit (ppm) = [PDE (µ g/day ) / MDD ( g/day )]

For a drug with an MDD of 200 mg, the limit for a genotoxic impurity based on the TTC would be: Limit = [1.5 µg / 0.2 g] = 7.5 ppm

This calculation underscores the necessity for highly sensitive analytical methods to detect and quantify these impurities at such low levels.[1]

Conclusion

The assessment of the genotoxic potential of dichlorofluorobenzophenone impurities is a systematic, multi-step process that forms a critical part of the safety assurance for any new pharmaceutical. It begins with a predictive in silico analysis and progresses through a well-defined battery of in vitro experimental assays, guided by the risk-based principles of the ICH M7 guideline. By understanding the rationale behind each step—from the choice of (Q)SAR models to the specific design of the Ames and micronucleus tests—researchers can confidently characterize the risk posed by these impurities. This integrated approach ensures that potential dangers are identified and controlled, ultimately safeguarding patient health while facilitating robust and compliant drug development.

References

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  • Title: Implementation of the ICH M7 guideline and evaluation of genotoxic impurities Source: ResearchGate URL: [Link]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: A Review on Analysis of Genotoxic Impurities Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: Genotoxic Impurity Assessment in Pharmaceutical Development Source: Auxochromofours URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In Vitro Micronucleus Test Source: XCellR8 URL: [Link]

  • Title: GENOTOXIC IMPURITIES IN PHARMACEUTICALS PRODUCTS Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques Source: Research and Reviews: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals Source: National Institute of Health Sciences, Japan URL: [Link]

  • Title: Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Guideline on the Limits of Genotoxic Impurities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: Ames test Source: Wikipedia URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: Permitted Daily Exposure (PDE) Calculation Source: Freyr Solutions URL: [Link]

  • Title: OECD 474: In vivo Micronucleus Assay Source: Gentronix URL: [Link]

  • Title: Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

  • Title: Chromosome Aberration Test Source: Charles River Laboratories URL: [Link]

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  • Title: Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Safety Review of Benzophenone Source: Therapeutic Goods Administration (TGA), Australia URL: [Link]

  • Title: Structure−Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein Source: Rinner Group, University of Graz URL: [Link]

  • Title: Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation Source: ResearchGate URL: [Link]

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  • Title: OECD 474: In vivo Mammalian Micronucleus Test Source: Nucro-Technics URL: [Link]

  • Title: Determination of PDE values Source: Eurofins URL: [Link]

  • Title: Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities Source: ResearchGate URL: [Link]

  • Title: Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test Source: PubMed Central, National Library of Medicine URL: [Link]

  • Title: Guideline on setting health based exposure limits for use in risk identification in the manufacture of different medicinal products in shared facilities Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity Source: PubMed, National Library of Medicine URL: [Link]

  • Title: OECD 473: Chromosome aberration test (in vitro mammalian) Source: FRAME URL: [Link]

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A Comparative Guide to Purity Assessment: Leveraging Quantitative NMR for 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For an intermediate like 3,4'-Dichloro-5-fluorobenzophenone, a molecule with potential applications in organic synthesis and medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established analytical techniques, offering field-proven insights into why qNMR is increasingly recognized as a primary method for purity determination.

The Foundational Principle: Why qNMR Stands Apart

At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Its evolution into a quantitative technique (qNMR) stems from a fundamental principle that distinguishes it from many other analytical methods: the signal intensity (the integral of a peak) in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[1][2] Unlike chromatographic or other spectroscopic techniques that often require compound-specific calibration curves or response factors to translate signal to quantity, qNMR allows for a direct, stoichiometric comparison between an analyte and a certified reference material (internal standard) within the same sample.[1][2]

This unique characteristic allows qNMR to function as a primary ratio method, capable of delivering a direct measurement of purity traceable to the International System of Units (SI) when a certified reference material is used.[3] This guide will demonstrate the practical application, validation, and comparative advantages of this technique for this compound.

Designing a Robust qNMR Experiment: The Causality Behind Key Decisions

A successful qNMR experiment is not a matter of default parameters. Every choice, from sample preparation to data acquisition, is deliberate and grounded in the physics of the technique to ensure accuracy and precision.

Pillar 1: The Internal Standard - Your Anchor for Accuracy

The selection of an appropriate internal standard is the most critical decision in a qNMR experiment.[4] This standard is the reference against which the analyte is measured, and its suitability directly impacts the trustworthiness of the final purity value.

Criteria for an Ideal Internal Standard:

  • High Purity: The standard must have a well-documented, high purity (ideally a Certified Reference Material, or CRM) to ensure measurement traceability.[5][6]

  • Signal Separation: It must have one or more simple, sharp signals (preferably singlets) in a region of the ¹H NMR spectrum that is completely free of signals from the analyte or any potential impurities.[6][7]

  • Chemical Inertness: The standard must not react with the analyte, the solvent, or any impurities.[5][7][8]

  • Good Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[7]

  • Stability: It should be non-volatile and non-hygroscopic to allow for accurate and reliable weighing.[5][6][7]

For this compound, which has signals in the aromatic region, a standard like Maleic Acid (with a sharp singlet around 6.3 ppm) or 1,4-Dinitrobenzene (singlet around 8.4 ppm) would be excellent candidates, as their signals are unlikely to overlap with the analyte's complex aromatic pattern.

Pillar 2: Instrumental Parameters - Ensuring Full Signal Representation

To adhere to the direct proportionality principle of qNMR, the experimental conditions must be set to ensure that every nucleus is detected equally, which requires complete relaxation of the nuclei between scans.

  • The Critical Relaxation Delay (D1): The most crucial parameter is the relaxation delay (D1). After being excited by a radiofrequency pulse, protons must return to their equilibrium state before the next pulse. This return is governed by the spin-lattice relaxation time (T₁). If the D1 is too short, protons with longer T₁ values will not have fully relaxed, leading to signal attenuation and an underestimation of their quantity. The causality is clear: to ensure accurate integration, the D1 value must be set to at least 7 times the longest T₁ of any proton being quantified (both analyte and standard). [5] This T₁ value must be experimentally determined for the specific sample matrix using an inversion-recovery experiment.

  • Pulse Angle: A 90° pulse provides the maximum signal-to-noise for a single scan. However, a smaller flip angle (e.g., 30°) can be used to shorten the experiment time if the T₁ values are very long, but a 90° pulse coupled with an adequate D1 is generally recommended for the highest accuracy.[5]

  • Number of Scans (NS): The signal-to-noise ratio (S/N) of an NMR spectrum improves with the square root of the number of scans. A higher NS is necessary to obtain a sufficient S/N for accurate integration of both the analyte and internal standard signals, especially for dilute samples.

Experimental Protocol: Purity Assessment of this compound

This protocol outlines a self-validating system for determining the purity of this compound using ¹H qNMR.

1. Preparation of Materials:

  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

2. Sample Preparation (Metrological Weighing):

  • Using a calibrated microbalance, accurately weigh approximately 15-20 mg of this compound into a clean glass vial.[5][8] Record the weight to the nearest 0.01 mg.

  • Accurately weigh approximately 8-10 mg of the Maleic Acid internal standard into the same vial. Record the weight to the nearest 0.01 mg. The goal is a near 1:1 molar ratio of analyte to standard protons being integrated for optimal accuracy.[5]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: 500 MHz NMR Spectrometer

  • Experiment: Standard ¹H quantitative experiment

  • Key Parameters:

    • Relaxation Delay (D1): 30 seconds (This value should be confirmed by a prior T₁ measurement of the analyte's slowest relaxing proton and set to >7x T₁).

    • Pulse Angle: 90°

    • Number of Scans: 32

    • Spectral Width: 16 ppm

    • Temperature: 298 K

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually and carefully phase correct the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction across the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., a specific aromatic proton) and the singlet from the Maleic Acid standard (~6.3 ppm).

  • Calculate the purity using the following equation[5][8]:

    P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • P: Purity (as a mass fraction)

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass

    • analyte: Refers to this compound

    • std: Refers to the Maleic Acid internal standard

qNMR Workflow Visualization

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_analyte Accurately Weigh Analyte (m_analyte) weigh_std Accurately Weigh Standard (m_std) dissolve Dissolve in Deuterated Solvent set_params Set Quantitative Parameters (D1 > 7xT1, 90° Pulse) dissolve->set_params run_nmr Acquire ¹H NMR Spectrum process_fid Fourier Transform, Phase & Baseline Correction run_nmr->process_fid integrate Integrate Analyte & Standard Signals (I_analyte, I_std) calculate Calculate Purity Using qNMR Equation integrate->calculate

Caption: Workflow for purity determination by qNMR.

Trustworthiness: Validation According to ICH Q2(R1)

To be used in a regulated environment, any analytical procedure must be validated to demonstrate its suitability for its intended purpose.[9] A qNMR method, as described above, can be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11] Validation would involve:

  • Specificity: Demonstrating that the analyte signal is well-resolved from the standard and any potential impurities.

  • Linearity: Analyzing a series of samples with varying analyte concentrations to confirm that the integral response is linear.[1]

  • Accuracy: Comparing the qNMR results to a known purity value or another validated method.

  • Precision: Assessing repeatability (multiple measurements of the same sample) and intermediate precision (measurements on different days or by different analysts).

  • Robustness: Intentionally varying parameters like temperature or relaxation delay to ensure the method remains reliable.

Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods

While qNMR is a powerful tool, it is essential to understand its performance relative to other common techniques.

FeatureQuantitative NMR (qNMR) HPLC (UV Detection) Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Principle Signal proportional to molar concentrationUV absorbanceFlame ionization responseMelting point depression
Primary Method? Yes, with a certified standardNo, requires a reference standard of the analyteNo, requires a reference standard of the analyteYes, for high-purity crystalline solids
Analyte Standard Requires a certified internal standard (different compound)Requires a high-purity standard of the same analyteRequires a high-purity standard of the same analyteNo external standard needed
Accuracy Very High (traceable to SI)High (dependent on analyte standard purity and response factor similarity)High (dependent on analyte standard purity)High for >99% pure compounds; less accurate for lower purities[12]
Selectivity Excellent (high spectral resolution)Good (dependent on column chemistry and mobile phase)Excellent (high separation efficiency)Poor (cannot distinguish between different impurities)[13]
Universality Applicable to any soluble molecule with an NMR-active nucleusLimited to compounds with a UV chromophore[14]Limited to volatile and thermally stable compoundsLimited to crystalline, thermally stable solids
Sample Throughput Moderate (~10-20 min per sample)High (can be automated)High (can be automated)Moderate
Sample State SolutionSolutionGas phase (from solution)Solid
Destructive? No, sample can be recoveredYes, sample is consumed/dilutedYes, sample is burnedYes, sample undergoes melting
Logical Comparison of Analytical Approaches

Comparison cluster_qnmr qNMR cluster_chrom Chromatography (HPLC/GC) cluster_dsc DSC qnmr Direct Molar Comparison (Primary Ratio Method) qnmr_adv Advantages: - No Analyte Standard Needed - High Accuracy & Selectivity - Non-Destructive qnmr->qnmr_adv qnmr_lim Limitations: - Moderate Throughput - Requires High-Field Magnet qnmr->qnmr_lim chrom Physical Separation + Detection (Relative Area %) chrom_adv Advantages: - High Throughput - Excellent for Impurity Profiling chrom->chrom_adv chrom_lim Limitations: - Requires Analyte Standard - Assumes Equal Detector Response - Destructive chrom->chrom_lim dsc Thermal Analysis (Van't Hoff Equation) dsc_adv Advantages: - No Standard Needed - Fast for High Purity dsc->dsc_adv dsc_lim Limitations: - Only for Crystalline Solids - Poor Selectivity - Less Accurate <99% Purity dsc->dsc_lim Analyte 3,4'-Dichloro-5- fluorobenzophenone Analyte->qnmr Analyte->chrom Analyte->dsc

Caption: Comparison of analytical purity assessment methods.

Conclusion

For the definitive purity assessment of a key synthetic intermediate like this compound, quantitative NMR offers a unique combination of high accuracy, selectivity, and direct SI traceability that is often unmatched by other techniques. While chromatographic methods are invaluable for impurity profiling and DSC provides a rapid screen for high-purity crystalline materials, qNMR stands as a robust, primary method for assigning an absolute purity value. Its non-destructive nature and the ability to quantify without a reference standard of the analyte itself make it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest confidence in their materials.[2][8] By understanding the causality behind its experimental parameters and adhering to a validated protocol, qNMR provides a trustworthy and authoritative measure of chemical purity.

References

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  • Sigma-Aldrich. (2017).
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  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
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  • Eurisotop. Standards for qNMR. Eurisotop.
  • Chromatography Forum. (2006). How do you perform purity analysis?.
  • FUJIFILM Wako Pure Chemical Corporation. Internal Standard for qNMR. FUJIFILM Wako.
  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • BIPM.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Shu, Q., et al. (2023). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Yamamoto, K., et al. (1992). High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. Analytical Sciences.
  • Van der Heijden, F., et al. (2025). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol.

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Establishing Reference Standards for 3,4'-Dichloro-5-fluorobenzophenone Analysis: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The establishment of a highly purified and well-characterized reference standard is a cornerstone of pharmaceutical development and quality control. This guide provides a comprehensive comparison of analytical methodologies for establishing a reference standard for 3,4'-Dichloro-5-fluorobenzophenone, a key intermediate in the synthesis of various pharmaceutical compounds. We delve into the theoretical and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity and identity confirmation of this compound. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and expert insights to guide the selection of the most appropriate analytical strategy.

Introduction: The Critical Role of Reference Standards

In pharmaceutical research and manufacturing, the purity and identity of all chemical entities must be rigorously established to ensure the safety and efficacy of the final drug product. A chemical reference standard is a highly purified compound that serves as a benchmark for qualitative and quantitative analysis.[1] For intermediates like this compound, a robust reference standard is essential for monitoring reaction kinetics, identifying process-related impurities, and ensuring batch-to-batch consistency.

The selection of an appropriate analytical technique to characterize a reference standard is a critical decision. The ideal method should be sensitive, specific, accurate, and precise. This guide will compare three powerful analytical techniques—HPLC, GC-MS, and qNMR—for the comprehensive characterization of this compound.

This compound: Key Properties [2]

PropertyValue
Molecular FormulaC₁₃H₇Cl₂FO
Molecular Weight269.09 g/mol
AppearanceSolid (predicted)
CAS Number844885-02-5

Comparative Overview of Analytical Techniques

The choice of analytical methodology is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., purity determination, impurity profiling, or structural elucidation).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[3][4] For this compound, reversed-phase HPLC with UV detection is a primary choice due to the compound's aromatic structure, which imparts strong UV absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for the analysis of volatile and thermally stable compounds.[5] Given the benzophenone core, this technique is suitable for the analysis of this compound and its volatile impurities. The mass spectrometer provides definitive identification of separated components.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides a direct measure of a compound's purity without the need for a pre-existing, identical reference standard.[6][7] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for an absolute purity assessment.[7]

Experimental Design and Protocols

A comprehensive characterization of a reference standard involves a multi-faceted approach. The following experimental workflows are designed to establish the identity, purity, and stability of this compound.

Workflow for Reference Standard Establishment

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Purity Assessment & Impurity Profiling cluster_2 Forced Degradation & Stability Assessment cluster_3 Reference Standard Certification A Synthesize or Procure This compound B Preliminary Characterization (FTIR, Melting Point) A->B C HPLC-UV/DAD (Purity & Impurities) B->C D GC-MS (Volatile Impurities & Identity) B->D E qNMR (Absolute Purity) C->E D->E I Data Compilation & Review E->I F Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) G HPLC Analysis of Stressed Samples F->G H Characterize Degradants (LC-MS/MS) G->H H->I J Assign Purity Value I->J K Certificate of Analysis (CoA) Generation J->K

Caption: Workflow for establishing a this compound reference standard.

High-Performance Liquid Chromatography (HPLC) Method

Rationale: This reversed-phase HPLC method is designed for high-resolution separation of the main component from potential non-volatile impurities. A C18 column is a good starting point for hydrophobic compounds like benzophenones.[8] The gradient elution allows for the separation of compounds with a range of polarities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25.1-30 min, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA, 254 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to prepare a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with the diluent to obtain a 0.1 mg/mL working solution.

  • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale: This method is suitable for identifying and quantifying volatile and semi-volatile organic impurities. The use of a mass spectrometric detector provides high selectivity and allows for the identification of unknown peaks by comparing their mass spectra to a library.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C

| Mass Range | 50-500 amu |

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of high-purity acetone to prepare a 1 mg/mL solution.

  • Filter through a 0.45 µm syringe filter if necessary.

Quantitative NMR (qNMR) Method

Rationale: qNMR is a primary ratio method capable of providing a direct measurement of purity against a certified internal standard. This approach is orthogonal to chromatographic techniques and is valuable for confirming the purity value obtained by HPLC.[6]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Experimental Parameters:

Parameter Condition
Solvent DMSO-d₆
Internal Standard Maleic acid (certified reference material)
Pulse Program Standard 90° pulse
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16

| Acquisition Time | ~4 s |

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 5 mg of maleic acid into a vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Purity Calculation: The purity of the analyte is calculated using the following equation:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Method Validation and Comparative Performance

A validated analytical method provides confidence in the generated data. The key validation parameters according to the International Council for Harmonisation (ICH) guidelines are discussed below.[4]

Comparative Data Summary

The following table presents expected performance data based on methods for similar compounds and general validation principles.

ParameterHPLC-UVGC-MSqNMR
Specificity High (demonstrated through forced degradation)Very High (mass spectral identification)Very High (unique chemical shifts)
Linearity (r²) > 0.999> 0.995Not applicable (single point calibration)
LOD ~0.001 µg/mL~0.01 µg/mLAnalyte dependent
LOQ ~0.005 µg/mL~0.05 µg/mLAnalyte dependent
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101% (as purity)
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method, particularly for HPLC.[9] The sample of this compound should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: ICH-compliant light exposure

The stressed samples are then analyzed by the developed HPLC method to ensure that degradation products are well-separated from the main peak.

G cluster_0 Stress Conditions A Acid Hydrolysis G Analyze by HPLC-PDA A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal D->G E Photolytic E->G F This compound Sample F->A F->B F->C F->D F->E H Peak Purity Assessment (PDA Detector) G->H I Mass Balance Calculation G->I J Method is Stability-Indicating H->J I->J

Caption: Workflow for a forced degradation study.

Discussion and Recommendations

Each of the discussed techniques offers unique advantages for the characterization of a this compound reference standard.

  • HPLC is indispensable for routine quality control, offering excellent precision and the ability to perform stability-indicating assays. Its high sensitivity makes it ideal for detecting trace impurities.

  • GC-MS is a powerful tool for identifying and quantifying volatile organic impurities that may not be amenable to HPLC analysis. It provides an orthogonal separation mechanism and definitive structural information.

  • qNMR stands out as a primary method for purity assignment.[6] Its major advantage is the ability to provide an absolute purity value without the need for a specific reference standard of the same compound. This makes it an invaluable tool for the initial certification of a new reference standard.

Recommendation: A combination of these techniques provides the most comprehensive and reliable characterization of a this compound reference standard.

  • Initial Purity Assessment and Impurity Profile: Utilize HPLC-PDA and GC-MS to separate and identify potential impurities.

  • Absolute Purity Assignment: Employ qNMR to assign a definitive purity value to the reference standard.

  • Method Validation: Validate the HPLC method according to ICH guidelines to be used for routine quality control and stability testing.

This integrated approach ensures a well-characterized, high-quality reference standard, which is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • A rapid and simple high-performance liquid chromatographic (HPLC) method for the analysis of dichlorophen in raw material and in dichlorophen-toluene soft gelatin capsules for veterinary use was developed using a reverse-phase technique. [Link]

  • A new reversed-phase high-performance liquid chromatographic method with ultraviolet detection (RP-HPLC-UV) for simultaneous determination of phenytoin impurities, benzophenone and benzil, was developed and validated according to the International Council for Harmonization (ICH) guidelines. [Link]

  • The US Food and Drug Administration defines a reference-standard material as a "highly purified compound that is well characterized". [Link]

  • A sensitive spectrophotometric method for determination of dicofol in subparts per million levels is described, which is based on Fujiwara reaction. [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. [Link]

  • This compound | C13H7Cl2FO | CID 2758110 - PubChem. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]

  • Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. [Link]

  • Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). [Link]

  • Forced degradation studies include the degradation of new drug substance and drug product at conditions more severe than accelerated conditions. [Link]

  • Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. [Link]

  • Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. [Link]

  • Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity (NMR Coffee Screener). [Link]

  • The preparation of 3:4-dichloro-fluorobenzene. [Link]

  • Preparation method of 4,4'-difluorobenzophenone.
  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. [Link]

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4'-Dichloro-5-fluorobenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific process. This guide provides a detailed, procedural framework for the safe handling and disposal of 3,4'-Dichloro-5-fluorobenzophenone (CAS No. 844885-02-5), a halogenated aromatic ketone.[1] Adherence to these protocols is essential not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.

The procedures outlined below are grounded in established safety principles and regulatory standards. The core logic is to treat this compound as a hazardous substance, requiring a dedicated waste stream and specific handling protocols from the moment it is deemed waste to its final destruction by a licensed facility.

Hazard Assessment and Waste Characterization

Causality of Hazard: The presence of chlorine and fluorine atoms on the aromatic rings increases the compound's stability and potential for environmental persistence.[4][5] Halogenated organics are a class of compounds closely regulated by the Environmental Protection Agency (EPA) due to their potential toxicity and resistance to natural degradation.[4][6][7]

Hazard ClassificationInferred RiskRationale & Immediate Action
Skin & Eye Irritation Category 2 / 2ASimilar dichlorinated and difluorinated benzophenones are classified as skin and eye irritants.[2][3] Direct contact can cause inflammation and discomfort. Action: Always use appropriate PPE to prevent contact.
Respiratory Irritation Potential STOT SE 3May cause respiratory irritation if inhaled as a dust or aerosol.[3] Action: Handle in a well-ventilated area or chemical fume hood. Use respiratory protection when handling powders.
Aquatic Toxicity High (Chronic)Halogenated aromatic compounds are often toxic to aquatic life with long-lasting effects.[3] Action: Absolutely prevent release into sanitary sewer systems or the environment.[8]

Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous. Depending on its use, it could fall under several EPA waste codes, which the waste generator is legally responsible for determining.[9] For instance, if used as a solvent, it could be classified under the F-list (e.g., F002 for spent halogenated solvents).[10][11] If it is a discarded, unused product, it would typically be managed under the U-list, though it is not explicitly listed.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Direct exposure is the primary risk during handling and disposal. The following PPE ensemble is mandatory to create a reliable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves.Provides a robust barrier against dermal absorption.[12] Double-gloving minimizes risk if the outer glove is breached. Important: Benzophenones are ketones; standard nitrile gloves may offer limited protection against prolonged contact and can be degraded by ketones.[13] Consult a manufacturer's glove compatibility chart and select a glove rated for both ketones and chlorinated solvents.
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield.Protects eyes and face from splashes or airborne particles of the compound.[12][14]
Body Protection A long-sleeved, chemical-resistant lab coat or a disposable, solid-front gown.Protects the body and personal clothing from contamination.[12]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for powders.Required when handling the solid compound outside of a fume hood or when there is a risk of aerosolization to prevent inhalation.[12][15]

On-Site Waste Management: Segregation and Collection

Proper segregation is a critical control point to prevent accidental chemical reactions and ensure the waste stream is correctly profiled for disposal.

Step-by-Step Collection Protocol
  • Designate a Waste Container: Use a dedicated, chemically compatible container (e.g., a high-density polyethylene - HDPE - drum or bottle) clearly labeled for halogenated organic waste. The container must have a secure, vapor-tight lid.

  • Labeling: Before any waste is added, the container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).[16]

  • Segregation:

    • DO NOT mix this waste with other waste streams, particularly strong oxidizing agents, bases, or reactive metals, to avoid unforeseen reactions.[17][18]

    • Collect solid waste (e.g., residual powder) and liquid waste (e.g., solutions in organic solvents) in separate, appropriately labeled containers.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area that is secure and away from general laboratory traffic.

Spill Response Protocol

Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure and environmental release.

Procedure for a Minor Laboratory Spill (<100g solid / <250mL solution)
  • Alert & Isolate: Immediately alert personnel in the area. Restrict access to the spill zone.

  • Don PPE: If not already worn, don the full PPE ensemble described in Section 2, including respiratory protection.

  • Contain & Absorb:

    • For solids , gently cover the spill with a plastic-backed absorbent pad to prevent aerosolization. Carefully scoop the material into the designated hazardous waste container.

    • For liquids , cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[19] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Once the material is fully absorbed, carefully scoop the absorbent into the hazardous waste container.[20][21] All materials used for cleanup are now considered hazardous waste and must be disposed of accordingly.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Place the cleaning materials into the waste container.

  • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

For major spills, immediately evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.

Final Disposal Pathway: A Regulated Process

The disposal of this compound is not complete until it is properly transported and destroyed. The following workflow outlines the mandatory decision and action process.

DisposalWorkflow start Waste Generated (Unused chemical, contaminated materials, spill residue) characterize Characterize Waste (Solid, Liquid, PPE, Spill Debris) start->characterize Step 1 segregate Segregate into Dedicated Halogenated Waste Container characterize->segregate Step 2 label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container Step 3 store Store in Satellite Accumulation Area label_container->store Step 4 request_pickup Request Waste Pickup (Contact EHS Office) store->request_pickup Step 5 transport Transport by Licensed Hazardous Waste Hauler request_pickup->transport Step 6 incinerate Final Disposal: High-Temperature Incineration transport->incinerate Step 7 end_node Waste Properly Disposed incinerate->end_node Completion

Caption: Disposal Decision Workflow for this compound Waste.

Explanation of Final Disposal:

  • Licensed Contractor: All hazardous chemical waste must be disposed of through your institution's EHS-approved licensed waste contractor.[16]

  • Transportation: The contractor will use transporters who are certified to handle hazardous materials in compliance with Department of Transportation (DOT) regulations.[22][23][24] This involves specific packaging, labeling, and the use of a hazardous waste manifest, a legal document that tracks the waste from generation to disposal.[25]

  • Destruction Method: The universally accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[4] This process ensures the complete destruction of the molecule, breaking the carbon-halogen bonds and preventing the release of the persistent chemical into the environment.

By adhering to this comprehensive guide, you fulfill your professional responsibility to ensure safety and environmental stewardship, building a foundation of trust in your laboratory's operational integrity.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • BD. (n.d.). Hazardous Drug Solutions. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Unknown Source. (n.d.). Spill Cleanup Quick Reference.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Transportation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
  • BenchChem. (2025). Technical Support Center: Degradation of 3,4-Dichloro-4'-fluorobenzophenone.
  • BenchChem. (2025). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
  • California Air Resources Board. (1998). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations.
  • Monash University. (n.d.). Chemical Waste Disposal. Health Safety & Wellbeing. Retrieved from [Link]

  • Federal Motor Carrier Safety Administration. (2024). How to Comply with Federal Hazardous Materials Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1993). Transportation of hazardous waste. Retrieved from [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • University of Florida Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 49 CFR Chapter I Subchapter C -- Hazardous Materials Regulations. eCFR. Retrieved from [Link]

  • Rieke Metals. (n.d.). 3,5-Dichloro-4'-fluorobenzophenone. Retrieved from [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Utah State University Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • Ironclad Environmental Solutions. (2024). Guidelines for Safe Hazardous Waste Transportation. Retrieved from [Link]

  • Triumvirate Environmental. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?.
  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Lagona. (2024). Safety Data Sheet: 4,4'-Difluorobenzophenone. Retrieved from [Link]

  • University of Hawaii at Manoa. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR. Retrieved from [Link]

  • Unknown Source. (2020). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

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Mastering the Safe Handling of 3,4'-Dichloro-5-fluorobenzophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Briefing: Understanding the Risks

Based on the hazard classifications of similar dichlorinated and fluorinated benzophenone derivatives, 3,4'-Dichloro-5-fluorobenzophenone should be handled as a hazardous substance.[1][2][3] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[4] The anticipated health effects include:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of airborne powder may lead to irritation of the nose, throat, and lungs.[1][2][3][4]

Given its classification as a halogenated organic compound, it is also prudent to consider it potentially harmful to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Tightly fitting safety goggles with side-shields. A face shield is also recommended.[5]Chemical-resistant gloves (e.g., nitrile), inspected before use.[6]A lab coat, buttoned and with sleeves rolled down.Work should be conducted in a chemical fume hood or a ventilated enclosure to minimize dust inhalation.[7]
Solution Preparation Tightly fitting safety goggles with side-shields and a face shield.[5]Chemical-resistant gloves. Consider double-gloving if splashes are likely.A chemical-resistant apron over a lab coat.A properly functioning chemical fume hood is mandatory.[8]
Reaction Workup and Purification Tightly fitting safety goggles with side-shields and a face shield.[5]Chemical-resistant gloves. Change gloves immediately if contaminated.A chemical-resistant apron over a lab coat.All operations should be performed within a chemical fume hood.[8]
Spill Cleanup Tightly fitting safety goggles with side-shields and a face shield.[5]Heavy-duty chemical-resistant gloves.A chemical-resistant suit or coveralls may be necessary for large spills.[5]A full-face respirator with appropriate cartridges may be required depending on the spill size and ventilation.[5]

Operational and Disposal Plans: A Step-by-Step Guide

Handling Protocol
  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[4] An eyewash station and safety shower should be accessible.[4]

  • Weighing: Conduct all weighing operations within a ventilated enclosure or a chemical fume hood to control dust.[3] Use a disposable weighing boat to minimize contamination of balances.

  • Dissolution: Add the solid compound to the solvent slowly to avoid splashing. If heating is required, do so under controlled conditions within the fume hood.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal, minimizing dust generation.[2][3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

Waste Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[9][10]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[10]

  • Containerization: Collect all waste in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[10]

  • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste".[8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Halogenated organic wastes are typically disposed of via incineration at a licensed facility.[9] Empty containers should be triple-rinsed with a suitable solvent, the rinsate collected as hazardous waste, and the container disposed of according to institutional guidelines.[11]

Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handling_weigh Weigh Compound in Ventilated Enclosure prep_hood->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction/Workup handling_dissolve->handling_reaction spill Spill Occurs? handling_reaction->spill cleanup_decon Decontaminate Work Area cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End cleanup_dispose->end start Start start->prep_ppe spill->cleanup_decon No manage_spill Follow Spill Management Protocol spill->manage_spill Yes manage_spill->cleanup_decon

Caption: A flowchart outlining the safe handling process for this compound.

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